molecular formula C35H45N2O6P B145326 dSPACER

dSPACER

Cat. No.: B145326
M. Wt: 620.7 g/mol
InChI Key: XZGSDLJMHWJDHL-JUWSMZLESA-N
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Description

Phosphoramidite for the incorporation of an abasic spacer internally or at the 5' end of an oligonucleotide.>

Properties

IUPAC Name

3-[[(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(42-23-10-22-36)43-33-21-24-40-34(33)25-41-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3/t33-,34+,44?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGSDLJMHWJDHL-JUWSMZLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CCOC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1CCO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Understanding Abasic Sites in DNA Damage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abasic (AP) sites are one of the most common and significant forms of DNA damage, arising from spontaneous hydrolysis of the N-glycosidic bond or as a key intermediate in the base excision repair (BER) pathway. If left unrepaired, these non-coding lesions are potent blocks to DNA replication and transcription, and are highly mutagenic. This guide provides a comprehensive technical overview of the formation, chemical properties, and cellular processing of AP sites. It details the enzymatic pathways responsible for their repair, with a focus on the key enzymes involved, and presents quantitative data on their kinetics. Furthermore, this document outlines detailed experimental protocols for the detection and quantification of AP sites, and discusses their role in mutagenesis and as emerging therapeutic targets in cancer.

Formation and Chemical Nature of Abasic Sites

Apurinic/apyrimidinic (AP) sites are locations in the DNA backbone where a nucleobase has been lost, leaving a deoxyribose sugar.[1][2][3][4] This loss can occur through two primary mechanisms:

  • Spontaneous Hydrolysis: The N-glycosidic bond linking the base to the deoxyribose sugar is susceptible to spontaneous hydrolysis.[2][5] Depurination, the loss of a purine base (adenine or guanine), is significantly more frequent than depyrimidination (loss of cytosine or thymine).[6][7] It is estimated that thousands of purine bases are lost per cell per day through this process.[1][2][6][7]

  • Enzymatic Removal: As a central intermediate in the Base Excision Repair (BER) pathway, AP sites are generated by the action of DNA glycosylases.[1][2][5] These enzymes recognize and excise damaged or inappropriate bases (e.g., oxidized, alkylated, or deaminated bases) by cleaving the N-glycosidic bond.[1][2][5]

The deoxyribose sugar at an AP site exists in equilibrium between a cyclic furanose form and a reactive open-chain aldehyde form.[2][8] This aldehyde group makes the AP site chemically unstable and susceptible to further reactions, including strand cleavage via β-elimination.[2][9]

Quantitative Data on Abasic Site Formation

The frequency of spontaneous base loss is a critical parameter in understanding the basal level of DNA damage. The following table summarizes the estimated rates of depurination and depyrimidination in a mammalian cell.

Type of Base Loss Estimated Events per Cell per Day References
Depurination5,000 - 10,000[1][6][7]
Depyrimidination250 - 500[10]

The Base Excision Repair Pathway for Abasic Sites

The primary cellular defense against the deleterious effects of AP sites is the Base Excision Repair (BER) pathway.[3][11] This highly coordinated process involves a series of enzymes that act in succession to restore the integrity of the DNA. The core of the BER pathway can be divided into two main sub-pathways: short-patch BER and long-patch BER.

Short-Patch Base Excision Repair

Short-patch BER is the predominant pathway for the repair of a single AP site and involves the replacement of a single nucleotide. The key steps are:

  • AP Site Recognition and Incision: AP Endonuclease 1 (APE1) is the major human AP endonuclease.[12][13] It recognizes the AP site and incises the phosphodiester backbone immediately 5' to the lesion, generating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose phosphate (dRP) terminus.[12][13]

  • dRP Excision: DNA Polymerase β (Pol β) possesses a dRP lyase activity in its N-terminal domain, which removes the 5'-dRP moiety.[14]

  • DNA Synthesis: Pol β then fills the single-nucleotide gap by inserting the correct nucleotide.[14]

  • Ligation: DNA Ligase IIIα (LIG3A), in complex with its scaffolding partner XRCC1, seals the remaining nick in the DNA backbone.[12]

Long-Patch Base Excision Repair

Long-patch BER is an alternative pathway that involves the synthesis of a longer stretch of DNA (2-10 nucleotides). This pathway is often utilized when the 5'-dRP terminus is modified and cannot be readily removed by Pol β. The key steps diverge after the initial incision by APE1 and involve different enzymes for DNA synthesis and ligation.

Protein-Protein Interactions in BER

The efficiency of the BER pathway relies on a highly coordinated series of protein-protein interactions, often orchestrated by the scaffold protein X-ray repair cross-complementing protein 1 (XRCC1).[1][12] XRCC1 interacts with multiple BER proteins, including DNA glycosylases, APE1, Pol β, and DNA Ligase IIIα, facilitating the handoff of the DNA intermediate between the different enzymatic steps.[1][12] Poly(ADP-ribose) polymerase 1 (PARP1) also plays a crucial role in sensing the DNA strand break and recruiting the BER machinery.[3]

Signaling Pathway for Short-Patch Base Excision Repair

BER_Pathway cluster_initiation Lesion Recognition & AP Site Formation cluster_repair AP Site Repair DamagedBase Damaged Base Glycosylase DNA Glycosylase DamagedBase->Glycosylase recognizes AP_Site Abasic (AP) Site Glycosylase->AP_Site excises base APE1 APE1 AP_Site->APE1 recognizes Incision 5' Incision (3'-OH, 5'-dRP) APE1->Incision cleaves PolB DNA Polymerase β Incision->PolB recruits dRP_Removal dRP Removal PolB->dRP_Removal lyase activity Gap_Filling Gap Filling dRP_Removal->Gap_Filling polymerase activity XRCC1_LIG3A XRCC1/LIG3A Gap_Filling->XRCC1_LIG3A recruits Ligation Ligation XRCC1_LIG3A->Ligation seals nick Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The core steps of the short-patch base excision repair pathway for abasic sites.

Key Enzymes in Abasic Site Processing

DNA Glycosylases

DNA glycosylases are a diverse family of enzymes that initiate the BER pathway by recognizing and excising specific types of damaged or inappropriate bases. They are categorized as either monofunctional or bifunctional.

  • Monofunctional Glycosylases: These enzymes possess only glycosylase activity, cleaving the N-glycosidic bond to create an intact AP site.[13] Examples include Uracil-DNA glycosylase (UNG) and single-strand selective monofunctional uracil-DNA glycosylase 1 (SMUG1).

  • Bifunctional Glycosylases: These enzymes have both glycosylase and AP lyase activity. After excising the damaged base, they also incise the DNA backbone at the 3' side of the AP site via a β-elimination reaction.[13] Examples include 8-oxoguanine DNA glycosylase (OGG1) and endonuclease III homolog 1 (NTHL1).

AP Endonuclease 1 (APE1)

APE1 is a crucial enzyme in BER, responsible for processing the AP sites generated by DNA glycosylases.[12] It is a highly efficient enzyme that incises the phosphodiester backbone 5' to the AP site, creating the necessary 3'-OH terminus for DNA polymerase activity.[12][13] The kinetic parameters of APE1 have been extensively studied, revealing a very rapid catalytic rate.

Quantitative Data on Enzyme Kinetics

The efficiency and substrate specificity of the key enzymes in BER are critical for maintaining genomic integrity. The following tables summarize key kinetic parameters for human APE1 and the efficiency of translesion synthesis by various DNA polymerases when encountering an abasic site.

Table 1: Kinetic Parameters of Human APE1

Substrate kcat (s-1) Km (nM) References
Authentic AP site≥ 700N/A[15]
Tetrahydrofuran (THF) analog≥ 700N/A[15]
Reduced AP site≥ 700N/A[15]
(CAG)6 repeat with AP site0.01123[16]

Note: The catalytic rate (kchemistry) for APE1 on standard AP sites is faster than the resolution of rapid quench flow instrumentation.

Table 2: Translesion Synthesis (TLS) Efficiency Across an Abasic Site

Human DNA Polymerase Primary Nucleotide Inserted Relative Insertion Efficiency Extension Capability References
Pol α (B-family)A (85%)Severely blockedPoor[2][17]
Pol δ / PCNA (B-family)A (58%)ModerateEfficient[2][17]
Pol η (Y-family)T, AModerateEfficient[2][17][18]
Pol ι (Y-family)T, G, AHighPoor (stops after insertion)[2][17]
Pol κ (Y-family)C, ALowPoor[2][17]
REV1 (Y-family)CModeratePoor (stops after insertion)[2][17]

Experimental Protocols for Studying Abasic Sites

Protocol 1: Quantification of Abasic Sites in Genomic DNA using the Aldehyde Reactive Probe (ARP) Assay

This protocol describes a widely used method for the detection and quantification of AP sites based on their reaction with an aldehyde-reactive probe (ARP), which contains a biotin tag.

Materials:

  • Genomic DNA sample

  • ARP solution (e.g., N'-(aminooxyacetyl)-N'-(D-biotinoyl)hydrazine)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Positively charged nylon membrane

  • UV crosslinker

  • Blocking buffer (e.g., Starting Block)

  • Streptavidin-conjugated Horseradish Peroxidase (Streptavidin-HRP)

  • Chemiluminescent HRP substrate

  • Imaging system

Procedure:

  • DNA Preparation: Isolate genomic DNA using a standard method that avoids high temperatures to prevent the artificial generation of AP sites.[5] Quantify the DNA concentration and purity using a spectrophotometer.

  • ARP Labeling: a. In a microcentrifuge tube, mix 5 µg of genomic DNA with ARP solution to a final concentration of 1-2 mM in TE buffer.[19][20] b. Incubate the reaction at 37°C for 1 hour.[19][20]

  • Purification of Labeled DNA: a. Purify the ARP-labeled DNA by phenol:chloroform extraction followed by ethanol precipitation.[19] b. Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

  • Dot Blotting: a. Denature the DNA by heating at 95°C for 5 minutes, then immediately place on ice.[19] b. Spot serial dilutions of the labeled DNA onto a positively charged nylon membrane. c. UV-crosslink the DNA to the membrane.[19]

  • Detection: a. Block the membrane with blocking buffer for 1 hour at room temperature.[19] b. Incubate the membrane with a solution of Streptavidin-HRP in blocking buffer for 30-60 minutes at room temperature.[19][21] c. Wash the membrane extensively with a suitable wash buffer (e.g., TBST). d. Apply the chemiluminescent HRP substrate and immediately image the membrane using a suitable imaging system.

  • Quantification: Quantify the signal intensity of the dots and compare to a standard curve generated using DNA with a known number of AP sites.

Experimental Workflow for ARP Assay

ARP_Workflow Start Start: Genomic DNA Sample ARP_Reaction ARP Labeling: Incubate DNA with ARP (37°C, 1 hr) Start->ARP_Reaction Purification Purification: Phenol/Chloroform Extraction & Ethanol Precipitation ARP_Reaction->Purification Dot_Blot Dot Blotting: Denature & Spot on Membrane UV Crosslink Purification->Dot_Blot Blocking Blocking: Incubate membrane with blocking buffer Dot_Blot->Blocking Detection Detection: Incubate with Streptavidin-HRP Wash Blocking->Detection Imaging Imaging: Add Chemiluminescent Substrate Capture Signal Detection->Imaging Quantification Quantification: Analyze Signal Intensity Compare to Standard Curve Imaging->Quantification End End: Quantified AP Sites Quantification->End

Caption: A typical workflow for the quantification of abasic sites using the ARP assay.

Protocol 2: In Vitro Assay for AP Endonuclease Activity

This protocol describes a gel-based assay to measure the incision activity of an AP endonuclease, such as APE1, on a DNA substrate containing a site-specific abasic site.

Materials:

  • Purified AP endonuclease (e.g., recombinant human APE1)

  • Oligonucleotide substrate containing a single abasic site analog (e.g., a tetrahydrofuran [THF] moiety), 5'-end labeled with 32P

  • Complementary unlabeled oligonucleotide

  • Annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0)

  • Reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)

  • Stop buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphorimager system

Procedure:

  • Substrate Preparation: a. Anneal the 32P-labeled oligonucleotide containing the AP site analog with its complementary strand to create a double-stranded DNA substrate.

  • Enzyme Reaction: a. Prepare reaction tubes on ice. b. Add the reaction buffer, followed by the radiolabeled DNA substrate to a final concentration in the low nanomolar range (e.g., 10-50 nM). c. Initiate the reaction by adding the purified AP endonuclease to a final concentration typically lower than the substrate for multiple-turnover kinetics (e.g., 1-5 nM). d. Incubate the reactions at 37°C. e. At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), remove aliquots and quench the reaction by adding them to an equal volume of stop buffer.[22]

  • Analysis of Reaction Products: a. Denature the samples by heating at 95°C for 5 minutes.[22] b. Separate the substrate and the cleaved product by denaturing polyacrylamide gel electrophoresis (PAGE).[8] c. Visualize the gel using a phosphorimager.

  • Data Analysis: a. Quantify the intensity of the bands corresponding to the intact substrate and the cleaved product. b. Calculate the percentage of product formation at each time point. c. Plot the percentage of product versus time to determine the reaction rate.

Biological Consequences and Therapeutic Implications

Mutagenesis

If not repaired, AP sites are a major source of mutagenesis during DNA replication.[2] When a replicative DNA polymerase encounters an AP site, it can stall.[1] To bypass the lesion, specialized translesion synthesis (TLS) polymerases are recruited.[2] These TLS polymerases often insert a nucleotide opposite the non-instructional AP site in a template-independent manner. In E. coli, there is a strong preference for inserting an adenine, known as the "A-rule".[1] In humans, the situation is more complex, with different polymerases showing different insertion preferences (see Table 2).[17] This misincorporation of a base can lead to point mutations in the subsequent round of replication.

Therapeutic Targeting of Abasic Sites

The critical role of the BER pathway, and specifically the processing of AP sites, in cell survival has made it an attractive target for cancer therapy. Many chemotherapeutic agents, such as alkylating agents, induce DNA damage that is processed by BER, leading to the formation of AP sites.[9] Inhibiting the repair of these AP sites can potentiate the cytotoxic effects of these drugs.[9] Strategies being explored include:

  • Inhibition of APE1: Small molecule inhibitors of APE1 are being developed to block the incision of AP sites, leading to an accumulation of these toxic lesions.

  • Targeting AP sites directly: Compounds that bind to and cleave AP sites can create more complex and difficult-to-repair DNA lesions, such as double-strand breaks, enhancing cancer cell death.[21] This approach shows promise for synergizing the effects of drugs like temozolomide, even in mismatch repair-deficient tumors.[21]

References

The Role of dSpacer in DNA Repair Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology and drug discovery, understanding the mechanisms of DNA repair is paramount. The cellular machinery that safeguards the integrity of our genome is a complex and fascinating area of study, with implications for a wide range of diseases, including cancer and neurodegenerative disorders. One of the most common forms of DNA damage is the formation of abasic (AP) sites, where a nucleobase is lost from the DNA backbone. To investigate the repair of these lesions, researchers rely on sophisticated tools that can mimic this type of damage in a controlled manner. The dSpacer is a synthetic abasic site analog that has become an invaluable tool in the study of DNA repair, particularly the Base Excision Repair (BER) pathway.[1] This technical guide provides an in-depth overview of the role of this compound in DNA repair studies, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The this compound is a 1',2'-Dideoxyribose modification that can be incorporated into synthetic oligonucleotides to create a stable mimic of an apurinic/apyrimidinic (AP) site.[2] Unlike naturally occurring AP sites, which can be unstable, the this compound provides a robust substrate for studying the enzymes and cellular processes involved in their repair.[2] This stability is crucial for a variety of in vitro and in vivo experimental settings, allowing for precise and reproducible investigations into the kinetics and mechanisms of DNA repair enzymes.

Core Concepts: The Base Excision Repair Pathway

The primary cellular pathway responsible for repairing abasic sites is the Base Excision Repair (BER) pathway. The introduction of a this compound into a DNA duplex provides a specific substrate to dissect the key steps of this process. The BER pathway can be broadly categorized into two sub-pathways: short-patch BER and long-patch BER.

Short-Patch BER: This is the major sub-pathway and involves the replacement of a single nucleotide. The key enzymatic steps are:

  • Recognition and Incision: The AP endonuclease 1 (APE1) recognizes the abasic site (mimicked by this compound) and cleaves the phosphodiester backbone immediately 5' to the lesion.[3][4]

  • Gap Filling: DNA polymerase β (Pol β) binds to the incised site and removes the 5' deoxyribose phosphate (dRP) moiety and fills the single-nucleotide gap.

  • Ligation: DNA ligase III (in complex with XRCC1) seals the nick in the DNA backbone, completing the repair process.

Long-Patch BER: This sub-pathway is utilized when the 5' end of the nick cannot be readily processed by Pol β. It involves the synthesis of 2-10 nucleotides. Key players in this pathway include DNA polymerases δ and ε, Proliferating Cell Nuclear Antigen (PCNA), and Flap endonuclease 1 (FEN1).

The following diagram illustrates the central role of the this compound as a substrate in interrogating the BER pathway.

BER_Pathway cluster_0 DNA with Abasic Site cluster_1 Base Excision Repair (BER) DNA_lesion DNA with this compound (Abasic Site Mimic) APE1 APE1 (AP Endonuclease 1) DNA_lesion->APE1 Recognition & Incision PolB DNA Polymerase β APE1->PolB Creates 3'-OH and 5'-dRP Ligase DNA Ligase III/XRCC1 PolB->Ligase Gap Filling & dRP removal Repaired_DNA Repaired DNA Ligase->Repaired_DNA Ligation

Caption: Simplified workflow of short-patch Base Excision Repair initiated by a this compound.

Quantitative Analysis of DNA Repair Enzymes

The use of this compound-containing oligonucleotides has enabled the quantitative characterization of the kinetic parameters of key BER enzymes. This data is crucial for understanding the efficiency and fidelity of the repair process and for developing inhibitors that could be used as therapeutic agents.

Table 1: Kinetic Parameters of APE1 Cleavage Activity

The following table summarizes the pre-steady-state kinetic rates for APE1 cleavage of various DNA substrates, including those mimicking intermediates at a stalled replication fork which can contain abasic sites. The data highlights the efficiency of APE1 on different structures.

Substratek_obs (s⁻¹)k_ss (s⁻¹)Fold Decrease in k_obs (vs. dsDNA)Fold Decrease in k_ss (vs. dsDNA)
Duplex DNA (dsDNA)129 ± 121.7 ± 0.07--
Pri-Tel Junction (PTJ)10 ± 0.90.27 ± 0.0112.96.3
Single-stranded DNA (ssDNA)2 ± 0.20.15 ± 0.01864.511.3

Data adapted from a study on APE1 cleavage at stalled replication fork mimics. k_obs represents the observed rate of the first turnover, and k_ss represents the steady-state rate of product release.[4][5]

Table 2: Kinetic Parameters of Uracil-DNA Glycosylase (UDG)

While not directly acting on this compound, DNA glycosylases are the enzymes that create abasic sites in the first step of BER. Understanding their kinetics is essential to understanding the entire pathway. The following data is for a UDG acting on a uracil-containing DNA duplex, the product of which is an abasic site.

SubstrateK_m (nM)V_max (nM/s)k_cat (s⁻¹)
G:U mismatch500.989.31

Data from a study using a mass spectrometry-based assay to measure UDG activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound-containing oligonucleotides to study DNA repair.

Protocol 1: In Vitro APE1 Cleavage Assay

This assay is used to measure the endonuclease activity of APE1 on a this compound-containing DNA substrate.

Materials:

  • Purified recombinant human APE1 protein

  • Custom-synthesized DNA oligonucleotide containing a single this compound, fluorescently labeled (e.g., with 6-FAM on the 5' end)

  • Complementary unlabeled DNA oligonucleotide

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Formamide loading buffer

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Fluorescence imager

Procedure:

  • Substrate Annealing: Mix the fluorescently labeled this compound-containing oligonucleotide with a 1.5-fold molar excess of the complementary oligonucleotide in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature to form the DNA duplex.

  • Enzyme Reaction: In a microcentrifuge tube, prepare the reaction mixture containing the annealed DNA substrate (e.g., 100 nM final concentration) in the APE1 reaction buffer.

  • Initiate Reaction: Add purified APE1 protein to the reaction mixture to a final concentration of, for example, 1 nM. The optimal enzyme concentration may need to be determined empirically.

  • Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 1, 5, 10, 20 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of formamide loading buffer.

  • Gel Electrophoresis: Heat the samples at 95°C for 5 minutes to denature the DNA, then load onto a denaturing polyacrylamide gel. Run the gel until the cleaved and uncleaved products are well-separated.

  • Visualization and Quantification: Visualize the fluorescently labeled DNA bands using a fluorescence imager. The amount of cleaved product can be quantified as a percentage of the total DNA in the lane.

APE1_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Oligo_Prep Prepare this compound Oligo (Fluorescently Labeled) Annealing Anneal to form DNA Duplex Oligo_Prep->Annealing Reaction_Setup Set up Reaction Mix (Buffer, DNA Substrate) Annealing->Reaction_Setup Add_APE1 Add Purified APE1 Reaction_Setup->Add_APE1 Incubation Incubate at 37°C Add_APE1->Incubation Quench Quench Reaction Incubation->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Visualize & Quantify Cleavage Product PAGE->Visualize DDR_Signaling cluster_0 DNA Damage cluster_1 Direct Repair & Signaling cluster_2 Broader DNA Damage Response (DDR) Abasic_Site Abasic Site (this compound) BER Base Excision Repair (APE1, Polβ, etc.) Abasic_Site->BER Primary Repair Replication_Stress Replication Stress Abasic_Site->Replication_Stress If unrepaired PARP1 PARP1 Activation BER->PARP1 Recruitment DSB Double-Strand Break Replication_Stress->DSB Fork Collapse ATM_ATR ATM/ATR Activation DSB->ATM_ATR Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest Apoptosis Apoptosis ATM_ATR->Apoptosis

References

Introduction to dSPACER as a synthetic abasic site

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to dSPACER as a Synthetic Abasic Site for Researchers, Scientists, and Drug Development Professionals.

Introduction to this compound

This compound, a synthetic abasic site analog, serves as a crucial tool in the study of DNA damage and repair. It is a tetrahydrofuran derivative that mimics the apurinic/apyrimidinic (AP) sites naturally found in DNA.[1][2] These natural AP sites are unstable lesions that arise from spontaneous base loss or as intermediates in the base excision repair (BER) pathway.[1][2] Due to their inherent instability, natural AP sites are not well-suited for many experimental applications. This compound overcomes this limitation by providing a stable mimic of the abasic site, enabling detailed investigations into DNA repair mechanisms, DNA-protein interactions, and the development of targeted therapeutics.[1][2]

The structure of this compound is chemically more stable than the natural abasic site, allowing it to be incorporated into synthetic oligonucleotides and withstand the conditions of chemical DNA synthesis and purification.[1][2] This stability makes it an invaluable substrate for a variety of biochemical and biophysical assays.

Core Applications of this compound

This compound is utilized in a wide range of applications within molecular biology, biochemistry, and drug development:

  • Studying DNA Repair Pathways: this compound-containing oligonucleotides are instrumental in dissecting the mechanisms of the Base Excision Repair (BER) pathway. They serve as stable substrates for key BER enzymes such as AP Endonuclease 1 (APE1) and DNA glycosylases.

  • Investigating DNA-Protein Interactions: By incorporating this compound into DNA probes, researchers can study the binding and activity of proteins that recognize and act upon abasic sites.

  • Drug Discovery and Development: this compound can be used to screen for and characterize inhibitors of DNA repair enzymes, which are promising targets for cancer therapy.

  • Understanding Mutagenesis: The use of this compound in templates for DNA polymerases allows for the study of translesion synthesis (TLS), a process by which cells bypass DNA damage during replication, often leading to mutations.[3]

Quantitative Data on this compound and Abasic Site Processing

The following tables summarize key quantitative data related to the stability of DNA containing abasic sites and the kinetics of their processing by the major human AP endonuclease, APE1.

ParameterDNA with Natural AP SiteDNA with this compoundReference
Melting Temperature (Tm) Significant decrease (destabilizing)Destabilizing, but less so than a natural AP site[4]
Change in Hybridization Free Energy (ΔΔG°37) Position-dependent destabilizationPosition-dependent destabilization[4]

Table 1: Thermodynamic Stability of DNA Containing Abasic Sites. The presence of an abasic site, whether natural or a synthetic mimic like this compound, generally destabilizes the DNA duplex. The exact change in melting temperature and free energy is dependent on the sequence context and the position of the abasic site within the duplex.[4]

SubstrateKd,app (nM)kobs (s⁻¹)kss (s⁻¹)Reference
dsDNA with natural AP site 0.4 ± 0.1129 ± 101.7 ± 0.1[5][6]
Primer-template junction with AP site 1.2 ± 0.110 ± 12.7 ± 0.21[5][6]
ssDNA with AP site 22 ± 3--[5]

Table 2: Pre-steady-state kinetic parameters of wild-type APE1 cleavage of various abasic DNA substrates. These data illustrate how the structure of the DNA substrate influences the binding affinity and cleavage efficiency of APE1. While direct comparative kinetic data for this compound is limited, its stability suggests it would be processed by APE1, though potentially with different kinetics than a natural, more labile AP site.

Signaling Pathways and Experimental Workflows

Base Excision Repair (BER) Pathway

The Base Excision Repair pathway is the primary mechanism for repairing abasic sites in cells. The following diagram illustrates the key steps and enzymes involved.

BER_Pathway cluster_initiation Damage Recognition and Excision cluster_incision Incision cluster_synthesis_ligation Synthesis and Ligation Damaged_Base Damaged Base DNA_Glycosylase DNA Glycosylase Damaged_Base->DNA_Glycosylase Recognition AP_Site Abasic Site (AP Site) DNA_Glycosylase->AP_Site Base Excision APE1 APE1 AP_Site->APE1 Nicked_DNA 5' Nicked DNA APE1->Nicked_DNA Pol_beta DNA Polymerase β Nicked_DNA->Pol_beta Ligase DNA Ligase III/I Pol_beta->Ligase Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for abasic sites.

Experimental Workflow: In Vitro BER Assay with this compound

This workflow outlines a typical in vitro assay to study the repair of a this compound-containing oligonucleotide by cell extracts or purified enzymes.

BER_Assay_Workflow cluster_prep Substrate Preparation cluster_reaction Repair Reaction cluster_analysis Analysis Oligo_Synth Synthesize Oligonucleotide with this compound Labeling 5'-Radiolabeling (e.g., ³²P) Oligo_Synth->Labeling Annealing Anneal to Complementary Strand Labeling->Annealing Incubation Incubate Labeled Substrate with Cell Extract or Purified Enzymes Annealing->Incubation Time_Course Collect Aliquots at Different Time Points Incubation->Time_Course Quench Quench Reaction Time_Course->Quench PAGE Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Quench->PAGE Autoradiography Autoradiography PAGE->Autoradiography Quantification Quantify Product Formation Autoradiography->Quantification

Caption: Workflow for an in vitro Base Excision Repair assay using a this compound substrate.

Experimental Protocols

Protocol 1: Incorporation of this compound into Oligonucleotides

Objective: To synthesize an oligonucleotide containing a this compound modification at a specific position.

Materials:

  • This compound CE Phosphoramidite

  • Standard DNA synthesis reagents and solvents

  • Automated DNA synthesizer

  • Ammonia or other deprotection solution

  • HPLC or PAGE purification system

Methodology:

  • Synthesis:

    • Program the desired oligonucleotide sequence into the DNA synthesizer.

    • At the position where the this compound is to be incorporated, program the synthesizer to use the this compound CE Phosphoramidite.

    • Standard coupling protocols are typically sufficient for the incorporation of this compound phosphoramidite.[7]

    • Complete the synthesis of the oligonucleotide.

  • Cleavage and Deprotection:

    • Cleave the oligonucleotide from the solid support and deprotect the bases using standard ammonia treatment or other appropriate deprotection chemistry. This compound is stable to these conditions.[7]

  • Purification:

    • Purify the full-length this compound-containing oligonucleotide from failure sequences.

    • Desalting or cartridge purification can be used, but HPLC or Polyacrylamide Gel Electrophoresis (PAGE) is highly recommended for obtaining high-purity oligonucleotides for downstream applications.[2][8]

  • Quality Control:

    • Verify the mass and purity of the final product using MALDI-TOF mass spectrometry or analytical HPLC.

Protocol 2: In Vitro Base Excision Repair (BER) Assay

Objective: To measure the repair of a this compound-containing DNA duplex by cell-free extracts or purified BER enzymes.

Materials:

  • Purified this compound-containing oligonucleotide (radiolabeled or fluorescently labeled)

  • Complementary unlabeled oligonucleotide

  • Cell-free extract or purified APE1, DNA Polymerase β, and DNA Ligase

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • dNTPs

  • ATP

  • Stop solution (e.g., formamide loading buffer with EDTA)

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner

Methodology:

  • Substrate Preparation:

    • 5'-end label the this compound-containing oligonucleotide with ³²P using T4 polynucleotide kinase or with a fluorescent dye.

    • Anneal the labeled oligonucleotide to its complementary strand to form a duplex substrate.

  • Repair Reaction:

    • Set up the repair reaction by combining the DNA substrate, cell extract or purified enzymes, dNTPs, and ATP in the reaction buffer.

    • Incubate the reaction at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding the stop solution.

  • Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the reaction products on a denaturing polyacrylamide gel.

    • Visualize the labeled DNA fragments by autoradiography or fluorescence scanning.

    • The appearance of a shorter cleavage product indicates incision by APE1, while the restoration of the full-length product indicates completed repair.

    • Quantify the band intensities to determine the rate of repair.

Protocol 3: Translesion Synthesis (TLS) Assay

Objective: To investigate the ability of a DNA polymerase to bypass a this compound lesion in a template strand.

Materials:

  • Template oligonucleotide containing a this compound

  • 5'-labeled primer oligonucleotide

  • DNA polymerase (e.g., a Y-family TLS polymerase)

  • Reaction buffer specific for the polymerase

  • dNTPs

  • Stop solution

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner

Methodology:

  • Substrate Preparation:

    • Anneal the 5'-labeled primer to the this compound-containing template strand.[3]

  • TLS Reaction:

    • Initiate the reaction by adding the DNA polymerase and dNTPs to the primer-template substrate in the appropriate reaction buffer.

    • Incubate the reaction at the optimal temperature for the polymerase.

    • Take time-course samples and quench the reaction with a stop solution.[3]

  • Analysis:

    • Separate the reaction products by denaturing PAGE.

    • Visualize the labeled DNA fragments.

    • Analyze the gel to determine the efficiency of nucleotide incorporation opposite the this compound and the extent of primer extension beyond the lesion.[3]

Conclusion

This compound is an indispensable tool for researchers studying the multifaceted aspects of DNA damage and repair. Its stability and close resemblance to a natural abasic site provide a robust platform for a wide array of experimental investigations. The quantitative data, signaling pathway information, and detailed protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage this compound in their research endeavors. As our understanding of DNA repair pathways continues to grow, the applications of synthetic abasic sites like this compound will undoubtedly expand, leading to new insights into disease mechanisms and the development of innovative therapeutic strategies.

References

The Role of Tetrahydrofuran Spacers in Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and drug development, the precise control over the structure and function of oligonucleotides is paramount. Chemical modifications are often introduced to impart desirable properties, such as enhanced stability, specific binding affinity, or to probe biological processes. Among these modifications, the tetrahydrofuran (THF) spacer, a stable mimic of an apurinic/apyrimidinic (AP) or abasic site, holds a significant position. This technical guide provides an in-depth exploration of the function of THF spacers in oligonucleotides, detailing their impact on duplex stability, their utility in studying DNA repair mechanisms, and the experimental protocols to assess their effects.

Naturally occurring abasic sites are one of the most common forms of DNA damage, arising from the spontaneous hydrolysis of the N-glycosidic bond that links a nucleobase to the sugar-phosphate backbone.[1] These sites are mutagenic if not repaired and are key intermediates in the Base Excision Repair (BER) pathway.[1] Synthetic oligonucleotides containing a THF spacer serve as invaluable tools to study the recognition and processing of these lesions by DNA repair enzymes.[1] The THF moiety is a five-membered ring that replaces the nucleobase and the deoxyribose sugar, providing a chemically stable analog of the natural abasic site, which is otherwise prone to degradation.

Core Functions and Properties of THF Spacers

The primary function of a THF spacer in an oligonucleotide is to act as a stable, non-instructional mimic of an abasic site. This allows for the investigation of cellular processes that recognize and act upon these lesions.

Structural Impact: The incorporation of a THF spacer introduces a significant perturbation in the DNA double helix. While it does not grossly distort the overall B-form conformation of the DNA, it creates a localized region of increased flexibility.[1] The absence of a base eliminates the base-pairing and base-stacking interactions at that position, leading to a significant thermodynamic destabilization of the DNA duplex.[2][3]

Thermodynamic Destabilization: The loss of base pairing and stacking interactions at the abasic site results in a notable decrease in the melting temperature (Tm) of the DNA duplex. This destabilization is influenced by the sequence context, particularly the identity of the neighboring base pairs.[1] The base opposite the THF spacer also plays a role in the overall stability, with purines generally being more accommodating than pyrimidines.

Quantitative Analysis of THF Spacer Effects on Duplex Stability

The thermodynamic consequences of incorporating a THF spacer into a DNA duplex have been quantitatively assessed in various studies. The following tables summarize key thermodynamic parameters from published literature, providing a comparative overview of the destabilizing effect of a THF spacer in different sequence contexts.

Oligonucleotide Sequence (13-mer)ModificationMelting Temperature (Tm, °C)ΔTm (°C) vs. Unmodified
5'-CGC AT G CAT GCG-3' 3'-GCG TA C GTA CGC-5'Unmodified63.9-
5'-CGC AX G CAT GCG-3' 3'-GCG TA C GTA CGC-5'THF Spacer (X)50.0-13.9
5'-CGC AX G CAT GCG-3' 3'-GCG TC C GTA CGC-5'THF Spacer (X)48.5-15.4
5'-CGC AX G CAT GCG-3' 3'-GCG TG C GTA CGC-5'THF Spacer (X)49.2-14.7
5'-CGC AX G CAT GCG-3' 3'-GCG TT C GTA CGC-5'THF Spacer (X)47.8-16.1

Table 1: Effect of a THF Spacer on the Melting Temperature (Tm) of a 13-mer DNA Duplex. The data illustrates the significant decrease in thermal stability upon introduction of a THF spacer (X) and the influence of the opposing base.

Thermodynamic ParameterUnmodified DuplexDuplex with THF SpacerChange (Δ)
ΔG°37 (kcal/mol) -15.8-12.5+3.3
ΔH° (kcal/mol) -92.2-75.4+16.8
ΔS° (cal/mol·K) -249-211+38

Table 2: Thermodynamic Parameters for the Melting of a 13-mer DNA Duplex With and Without a THF Spacer. The positive change in Gibbs Free Energy (ΔG°) indicates a less spontaneous (less stable) duplex formation in the presence of the THF spacer. The changes in enthalpy (ΔH°) and entropy (ΔS°) reflect the loss of favorable interactions and increased disorder, respectively.

Applications in Research and Drug Development

Oligonucleotides containing THF spacers are instrumental in several areas of research:

  • DNA Repair Studies: They are crucial substrates for studying the enzymes involved in the Base Excision Repair (BER) pathway, such as DNA glycosylases and AP endonucleases. Researchers can investigate the recognition, binding, and cleavage activities of these enzymes on a stable abasic site mimic.

  • DNA Polymerase Fidelity: THF-containing templates are used to study the mechanisms of translesion synthesis by DNA polymerases, investigating which nucleotide is preferentially incorporated opposite an abasic site.

  • Drug Development: In the context of antisense oligonucleotides and siRNAs, the introduction of a THF spacer can be used to modulate the binding affinity to the target nucleic acid and to study the impact of abasic lesions on the efficacy and specificity of these therapeutic agents.

Experimental Protocols

This section provides detailed methodologies for key experiments involving oligonucleotides containing THF spacers.

Solid-Phase Synthesis of Oligonucleotides with a THF Spacer

The synthesis of oligonucleotides containing a THF spacer is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer. The key difference is the use of a specific THF phosphoramidite monomer at the desired position in the sequence.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard deoxyribonucleoside phosphoramidites (dA, dC, dG, dT)

  • THF phosphoramidite (dSpacer CE Phosphoramidite)

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping reagents (Acetic Anhydride and N-Methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

  • Anhydrous acetonitrile

Protocol:

  • Synthesizer Setup: Program the desired oligonucleotide sequence into the DNA synthesizer, specifying the use of the THF phosphoramidite at the appropriate cycle.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the growing oligonucleotide chain is removed by the deblocking solution.

    • Coupling: The next phosphoramidite in the sequence (either a standard nucleoside or the THF phosphoramidite) is activated and coupled to the 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.

  • Quality Control: The final product is characterized by mass spectrometry to confirm its identity and purity.

Thermal Melting (Tm) Analysis

Thermal melting analysis is used to determine the melting temperature (Tm) of a DNA duplex, which is the temperature at which 50% of the duplex has dissociated into single strands. This provides a direct measure of the duplex stability.

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

  • Oligonucleotide containing the THF spacer and its complementary strand

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0)

Protocol:

  • Sample Preparation: Anneal the oligonucleotide containing the THF spacer with its complementary strand by mixing equimolar amounts in the melting buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm as a function of temperature.

  • Melting Curve Acquisition: Place the cuvette with the annealed duplex in the spectrophotometer. Increase the temperature from a starting point (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute), recording the absorbance at regular intervals.

  • Data Analysis: Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal. The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

Nuclease Resistance Assay

This assay assesses the stability of an oligonucleotide containing a THF spacer in the presence of nucleases.

Materials:

  • Oligonucleotide containing the THF spacer (and a control unmodified oligonucleotide)

  • Exonuclease (e.g., snake venom phosphodiesterase for 3' to 5' degradation, or a 5' exonuclease)

  • Incubation buffer for the nuclease

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel loading buffer

  • DNA staining solution (e.g., SYBR Gold) or fluorescently labeled oligonucleotides

  • Gel imaging system

Protocol:

  • Reaction Setup: In separate tubes, incubate a known amount of the THF-containing oligonucleotide and the control oligonucleotide with the nuclease in its appropriate buffer.

  • Time Course: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the enzymatic degradation by adding a stop solution (e.g., EDTA-containing loading buffer) and heating the sample.

  • PAGE Analysis: Run the samples from each time point on a denaturing polyacrylamide gel to separate the oligonucleotides based on size.

  • Visualization and Analysis: Stain the gel with a DNA stain or, if using fluorescently labeled oligos, visualize the gel using an appropriate imager. The disappearance of the full-length oligonucleotide band over time indicates the rate of degradation. Compare the degradation rate of the THF-containing oligonucleotide to the unmodified control. While the THF spacer itself does not confer significant nuclease resistance, this assay can be used to evaluate the overall stability of the modified oligonucleotide in a biological context. To enhance nuclease resistance, modifications like phosphorothioate linkages can be incorporated in addition to the THF spacer.[4][5]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of proteins to a specific DNA sequence, such as the recognition of an abasic site by a DNA repair enzyme.

Materials:

  • Oligonucleotide probe containing a THF spacer, labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye

  • Purified DNA-binding protein (e.g., a DNA glycosylase or AP endonuclease)

  • Binding buffer (composition will vary depending on the protein, but typically contains buffer, salt, a non-specific competitor DNA like poly(dI-dC), and glycerol)

  • Native polyacrylamide gel

  • Electrophoresis buffer (e.g., TBE buffer)

  • PAGE system

  • Autoradiography film and cassette (for radioactive probes) or a fluorescent gel imager

Protocol:

  • Probe Labeling: Label the 5' end of the oligonucleotide probe containing the THF spacer with 32P using T4 polynucleotide kinase or with a fluorescent dye during synthesis.

  • Binding Reaction: In a small volume, incubate the labeled probe with increasing concentrations of the purified protein in the binding buffer. Include a control reaction with no protein.

  • Electrophoresis: Load the binding reactions onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

  • Visualization: After electrophoresis, dry the gel and expose it to autoradiography film or scan it on a fluorescent imager.

  • Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The intensity of the shifted band will increase with higher protein concentrations, allowing for the determination of binding affinity.

Mandatory Visualizations

BER_Pathway cluster_0 Base Excision Repair (BER) Pathway damaged_dna Damaged DNA (e.g., deamination, oxidation) abasic_site Abasic (AP) Site damaged_dna->abasic_site DNA Glycosylase (removes damaged base) nicked_dna Nicked DNA (5'-dRP) abasic_site->nicked_dna AP Endonuclease (APE1) (incises backbone) gapped_dna Gapped DNA nicked_dna->gapped_dna DNA Polymerase β (removes dRP and fills gap) repaired_dna Repaired DNA gapped_dna->repaired_dna DNA Ligase (seals nick)

Caption: A simplified diagram of the Base Excision Repair (BER) pathway.

Experimental_Workflow cluster_1 Experimental Workflow for Characterizing THF-Containing Oligonucleotides synthesis Oligonucleotide Synthesis (with THF Phosphoramidite) purification Purification (HPLC) & Quality Control (MS) synthesis->purification thermo_analysis Thermodynamic Analysis (Thermal Melting - Tm) purification->thermo_analysis stability_assay Biochemical Assays purification->stability_assay binding_assay Protein Interaction Studies (EMSA) purification->binding_assay data_analysis Data Analysis and Interpretation thermo_analysis->data_analysis stability_assay->data_analysis binding_assay->data_analysis

Caption: A general experimental workflow for the characterization of oligonucleotides containing a THF spacer.

Conclusion

Tetrahydrofuran spacers are indispensable tools in the field of nucleic acid research and therapeutics. By providing a stable mimic of a natural abasic site, they enable detailed investigations into the fundamental processes of DNA damage and repair. Furthermore, their incorporation into therapeutic oligonucleotides allows for a nuanced understanding of how such lesions might affect drug efficacy and mechanism of action. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of THF-containing oligonucleotides in their work. A thorough understanding of their function and the methods to characterize their effects is crucial for advancing our knowledge of nucleic acid biology and for the rational design of next-generation oligonucleotide-based therapies.

References

Investigating DNA-Protein Interactions with dSPACER: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of dSPACER, a synthetic abasic site mimic, and its application in the detailed study of DNA-protein interactions. From understanding its fundamental properties to the practical implementation in key experimental protocols, this document serves as a comprehensive resource for researchers leveraging this powerful tool in fields ranging from DNA repair to drug discovery.

Introduction to this compound

A this compound is a stable synthetic analog of a natural apurinic/apyrimidinic (AP) or abasic site in DNA.[1][2] Structurally, it is a tetrahydrofuran derivative that replaces a nucleotide base, leaving the sugar-phosphate backbone intact.[3] This modification is crucial for investigating the interactions of proteins with these common forms of DNA damage. Naturally occurring abasic sites are unstable, but this compound provides a robust alternative for in vitro studies, as it can withstand the chemical conditions of oligonucleotide synthesis and purification.[3]

The primary application of this compound is in the study of DNA damage and repair mechanisms, particularly the Base Excision Repair (BER) pathway.[1] In this pathway, various enzymes recognize and process abasic sites to maintain genomic integrity. By incorporating a this compound into an oligonucleotide, researchers can create a stable substrate to study the binding and activity of these repair proteins. Additionally, this compound can be used as a simple spacer to introduce a defined distance between different functional parts of an oligonucleotide.[3]

Core Applications of this compound in DNA-Protein Interaction Studies

The use of this compound-containing oligonucleotides allows for the precise investigation of proteins that recognize and bind to abasic sites. This has significant implications for:

  • Elucidating DNA Repair Pathways: this compound is instrumental in dissecting the molecular mechanisms of the BER pathway. It allows for the characterization of the binding affinity and kinetics of key repair enzymes such as AP endonucleases and DNA glycosylases.

  • Drug Discovery and Development: As abasic sites are a form of DNA damage, the proteins that interact with them are potential targets for novel therapeutics, particularly in oncology. This compound-based assays can be used to screen for small molecules or biologics that modulate the activity of DNA repair proteins.[4]

  • Understanding Transcription Factor Regulation: While less common, the presence of an abasic site within a transcription factor binding site can influence its binding affinity and specificity. This compound can be used to study these effects and uncover novel regulatory mechanisms.

Quantitative Analysis of Protein Binding to Abasic Sites

Quantifying the binding affinity of proteins to DNA containing an abasic site is crucial for understanding the specificity and efficiency of DNA repair processes. The table below summarizes key quantitative data for the interaction of AP Endonuclease 1 (APE1), a critical enzyme in the BER pathway, with DNA containing a this compound (referred to as THF, tetrahydrofuran, an abasic site mimic).

ProteinDNA SubstrateMethodDissociation Constant (Kd)Reference
Human AP Endonuclease 1 (APE1)34-mer duplex with a central THFFluorescence Titration5.3 ± 0.5 nM[5]

Key Experimental Protocols

This section provides detailed methodologies for two common in vitro assays used to study DNA-protein interactions using this compound-containing oligonucleotides: the Electrophoretic Mobility Shift Assay (EMSA) and the DNA Pull-Down Assay.

Electrophoretic Mobility Shift Assay (EMSA) with a this compound Probe

EMSA is a widely used technique to detect the binding of a protein to a specific DNA sequence. The principle is based on the reduced electrophoretic mobility of a DNA-protein complex compared to the free DNA probe.[6]

Materials:

  • This compound Oligonucleotide Probe: A double-stranded DNA oligonucleotide (typically 20-50 bp) containing a this compound at a specific position. One strand is typically labeled with a non-radioactive tag (e.g., biotin, infrared dye) for detection.

  • Unlabeled Competitor Oligonucleotides:

    • Specific Competitor: Identical sequence to the labeled probe but without the label.

    • Non-specific Competitor: A random DNA sequence of the same length.

    • Mutant Competitor: Identical sequence to the labeled probe but with a key nucleotide mutated, while retaining the this compound.

  • Purified Protein of Interest: The protein whose binding to the this compound-containing DNA is being investigated.

  • Binding Buffer: Typically contains Tris-HCl, KCl, MgCl2, glycerol, and a non-specific competitor DNA/protein (e.g., poly(dI-dC), BSA) to reduce non-specific binding. The exact composition should be optimized for the protein of interest.

  • Native Polyacrylamide Gel (4-8%): The gel matrix for separating the DNA-protein complexes.

  • TBE or TGE Buffer: Running buffer for electrophoresis.

  • Detection System: Appropriate for the chosen probe label (e.g., chemiluminescence detector for biotin, infrared imager for IRDye).

Protocol:

  • Probe Preparation: Anneal the labeled and unlabeled complementary single-stranded oligonucleotides to create the double-stranded this compound probe.

  • Binding Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions on ice:

    • Lane 1 (Free Probe): Labeled this compound probe, binding buffer.

    • Lane 2 (Protein-DNA Complex): Labeled this compound probe, binding buffer, purified protein.

    • Lane 3 (Specific Competition): Labeled this compound probe, binding buffer, purified protein, and a molar excess (e.g., 50-100 fold) of the unlabeled specific competitor.

    • Lane 4 (Non-specific Competition): Labeled this compound probe, binding buffer, purified protein, and a molar excess of the unlabeled non-specific competitor.

  • Incubation: Incubate the reactions at room temperature (or 37°C, depending on the protein) for 20-30 minutes to allow for complex formation.

  • Gel Electrophoresis: Load the samples onto the native polyacrylamide gel and run the electrophoresis at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.

  • Transfer and Detection:

    • For biotin-labeled probes, transfer the separated complexes from the gel to a nylon membrane. Detect the probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

    • For infrared dye-labeled probes, image the gel directly using an appropriate infrared imaging system.

  • Data Analysis: A "shift" in the mobility of the labeled probe in the presence of the protein (Lane 2) compared to the free probe (Lane 1) indicates a DNA-protein interaction. The reduction of this shift in the presence of the specific competitor (Lane 3) but not the non-specific competitor (Lane 4) confirms the specificity of the interaction.

DNA Pull-Down Assay with a this compound Probe

The DNA pull-down assay is used to isolate and identify proteins that bind to a specific DNA sequence. A biotinylated DNA probe is used to "pull down" its binding partners from a complex protein mixture, such as a cell lysate.

Materials:

  • Biotinylated this compound Oligonucleotide Probe: A double-stranded DNA oligonucleotide containing a this compound and a biotin label at one end.

  • Streptavidin-coated Magnetic Beads: For capturing the biotinylated DNA probe.

  • Cell Lysate: A nuclear or whole-cell extract containing the potential binding proteins.

  • Binding Buffer: Similar to the EMSA binding buffer, optimized for the expected protein interactions.

  • Wash Buffers: A series of buffers with increasing stringency (e.g., varying salt concentrations) to remove non-specifically bound proteins.

  • Elution Buffer: A high-salt buffer or a buffer containing a denaturing agent (e.g., SDS) to release the bound proteins from the DNA probe.

  • SDS-PAGE and Western Blotting Reagents: For analysis of the pulled-down proteins.

Protocol:

  • Probe Immobilization: Incubate the biotinylated this compound probe with the streptavidin-coated magnetic beads to allow for binding.

  • Bead Washing: Wash the beads several times with binding buffer to remove any unbound probe.

  • Binding Reaction: Add the cell lysate to the bead-probe complex and incubate with gentle rotation for 1-2 hours at 4°C to allow for protein binding.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Add elution buffer to the beads and incubate to release the specifically bound proteins.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by silver staining or Coomassie blue staining.

    • Identify specific proteins of interest by Western blotting using an antibody against the candidate protein.

    • For unbiased identification of all binding partners, the eluted proteins can be analyzed by mass spectrometry.

Visualizing Workflows and Pathways

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Base Excision Repair (BER) Pathway

The BER pathway is the primary mechanism for repairing abasic sites in the genome. The this compound is a key tool for studying the proteins involved in this pathway.

BER_Pathway cluster_initiation Damage Recognition & Excision cluster_incision Incision cluster_synthesis DNA Synthesis & Ligation Damaged_Base Damaged Base (e.g., oxidized, alkylated) DNA_Glycosylase DNA Glycosylase Damaged_Base->DNA_Glycosylase Recognizes & Removes Abasic_Site Abasic Site (AP Site) (Mimicked by this compound) DNA_Glycosylase->Abasic_Site APE1 APE1 (AP Endonuclease 1) Abasic_Site->APE1 Recognizes Nick 5' Nicked DNA APE1->Nick Incises 5' side Pol_beta DNA Polymerase β Nick->Pol_beta Removes 5'-dRP & Fills Gap Gap_Filled Gap Filled Pol_beta->Gap_Filled Ligase DNA Ligase III Gap_Filled->Ligase Seals Nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for repairing a damaged DNA base.

Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)

This workflow outlines the key steps in performing an EMSA to detect the binding of a protein to a this compound-containing DNA probe.

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis Probe_Prep Prepare Labeled This compound Probe Reaction_Setup Set up Binding Reactions: - Probe Only - Probe + Protein - Competition Reactions Probe_Prep->Reaction_Setup Protein_Prep Purify Protein of Interest Protein_Prep->Reaction_Setup Incubation Incubate for Complex Formation Reaction_Setup->Incubation Electrophoresis Native PAGE Incubation->Electrophoresis Detection Transfer & Detect (e.g., Chemiluminescence) Electrophoresis->Detection Result Analyze Gel for Mobility Shift Detection->Result

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Experimental Workflow: DNA Pull-Down Assay

This diagram illustrates the process of a DNA pull-down assay to isolate and identify proteins that bind to a this compound-containing DNA probe.

Pull_Down_Workflow cluster_capture Capture cluster_purification Purification cluster_id Identification Probe_Immobilization Immobilize Biotinylated This compound Probe on Beads Protein_Binding Incubate with Cell Lysate Probe_Immobilization->Protein_Binding Washing Wash to Remove Non-specific Binders Protein_Binding->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Analysis Western Blot or Mass Spectrometry SDS_PAGE->Analysis

References

Methodological & Application

Application Notes and Protocols for Incorporating dSPACER into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of dSPACER (abasic furan) into synthetic oligonucleotides. This document outlines the chemical principles, detailed experimental protocols, and key applications of this compound-modified oligonucleotides in research and drug development.

Introduction to this compound

A this compound, also known as an abasic furan or tetrahydrofuran (THF) moiety, is a synthetic analog of an apurinic/apyrimidinic (AP) site in DNA.[1][2] It is a 1',2'-Dideoxyribose modification that lacks a nucleobase, creating a stable mimic of a naturally occurring abasic site.[2] These natural abasic sites are common forms of DNA damage that arise from spontaneous depurination or as intermediates in the Base Excision Repair (BER) pathway.[2] Unlike their natural counterparts, which are labile, dSPACERs are chemically stable and can withstand the conditions of oligonucleotide synthesis, deprotection, and purification.[2]

The incorporation of dSPACERs into oligonucleotides serves several key purposes in research and therapeutics:

  • Studying DNA Damage and Repair: this compound-containing oligonucleotides are invaluable tools for investigating the mechanisms of DNA repair pathways, particularly the BER pathway. They serve as stable substrates for enzymes such as AP endonucleases and DNA glycosylases.

  • Mimicking Mutagenic Lesions: By creating a site that lacks base-pairing information, dSPACERs can be used to study the mutagenic potential of abasic sites and the fidelity of DNA polymerases during translesion synthesis.

  • Structural Biology: The inclusion of a this compound can be used to probe the structural and dynamic properties of DNA, including the effects of lesions on duplex stability and conformation.

  • Drug Development: Modified oligonucleotides containing dSPACERs can be employed in the development of therapeutic agents that target DNA repair pathways or act as specific enzyme inhibitors.

  • Biophysical Studies: They are utilized to investigate protein-DNA interactions and the recognition of damaged DNA by various enzymes.

Chemical Incorporation of this compound via Phosphoramidite Synthesis

The most common and efficient method for incorporating a this compound into a synthetic oligonucleotide is through automated solid-phase phosphoramidite chemistry. This process utilizes a this compound phosphoramidite, which is a protected and activated form of the this compound molecule that can be readily coupled to the growing oligonucleotide chain.

Experimental Workflow for this compound Incorporation

G cluster_synthesis Solid-Phase Oligonucleotide Synthesis Start Start Deblocking 1. Deblocking: Removal of 5'-DMT group Start->Deblocking Coupling 2. Coupling: Addition of this compound phosphoramidite Deblocking->Coupling Capping 3. Capping: Acetylation of unreacted 5'-hydroxyl groups Coupling->Capping Oxidation 4. Oxidation: Conversion of phosphite to phosphate Capping->Oxidation Elongation Repeat for subsequent nucleotides Oxidation->Elongation Elongation->Deblocking Next cycle Cleavage 5. Cleavage from Solid Support Elongation->Cleavage Final cycle Deprotection 6. Deprotection of Bases Cleavage->Deprotection Purification 7. Purification (HPLC) Deprotection->Purification QC 8. Quality Control (Mass Spec, CE) Purification->QC Final_Product This compound-Oligo QC->Final_Product

Caption: Workflow for incorporating this compound via phosphoramidite chemistry.

Detailed Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a this compound-Containing Oligonucleotide

Materials:

  • DNA synthesizer

  • This compound CE Phosphoramidite (0.1 M in anhydrous acetonitrile)

  • Standard DNA phosphoramidites (dA, dC, dG, dT; 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF)

  • Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (DCM))

  • Anhydrous acetonitrile

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Ammonium hydroxide solution (30%)

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the cycle at which the this compound phosphoramidite will be incorporated.

  • Synthesis Cycle: The automated synthesis proceeds through a series of repeated steps for each monomer addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide on the solid support is removed with the deblocking solution.

    • Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time of 2-5 minutes is recommended for modified phosphoramidites like this compound to ensure high coupling efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizer solution.

  • Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent standard nucleotide until the full-length oligonucleotide is synthesized.

  • Final Deblocking (Optional): The terminal 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on"). DMT-on purification by reverse-phase HPLC is often preferred for higher purity.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the nucleobase protecting groups are removed by incubation in concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • Purification: The crude oligonucleotide solution is dried and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: HPLC Purification of this compound-Containing Oligonucleotides

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 HPLC column

  • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Buffer B: 100% Acetonitrile

  • Crude this compound-oligonucleotide solution

Procedure:

  • Sample Preparation: Resuspend the dried crude oligonucleotide in Buffer A.

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%).

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from 10% to 40% Buffer B over 30 minutes. The exact gradient will depend on the length and sequence of the oligonucleotide.

    • Monitor the elution profile at 260 nm. The full-length, DMT-on product will be the most retained (hydrophobic) peak.

  • Fraction Collection: Collect the peak corresponding to the desired product.

  • DMT Removal (if DMT-on): Treat the collected fraction with 80% acetic acid for 15-30 minutes to remove the DMT group.

  • Desalting: Desalt the purified oligonucleotide using a desalting column or ethanol precipitation to remove the TEAA buffer.

Quantitative Data

The incorporation of a this compound can influence the properties of an oligonucleotide. The following tables summarize key quantitative data for consideration.

ParameterValueNotes
Coupling Efficiency >98%With an extended coupling time of 2-5 minutes, the coupling efficiency of this compound phosphoramidite is comparable to standard phosphoramidites, which typically exceed 99%.[3][4]
Effect on Duplex Stability (ΔTm) -10 to -15 °C per insertionThe presence of an abasic site significantly destabilizes a DNA duplex. The exact change in melting temperature (Tm) is sequence-dependent.[1][5]

Table 1: Physicochemical Properties of this compound Incorporation

ApplicationParameterValueReference Method
Base Excision Repair Assay Km (for human Uracil-DNA Glycosylase)~50 nMThe Km for UDG acting on a uracil-containing substrate provides a benchmark for comparing the binding affinity of other BER enzymes to this compound sites.[6]
Enzymatic Ligation Ligation Efficiency (T4 DNA Ligase)~100% (at a nick)T4 DNA ligase can efficiently seal a nick adjacent to a 5'-phosphorylated this compound.[7] However, it will not ligate across an abasic site.

Table 2: Performance Data of this compound in Biological Assays

Applications and Relevant Protocols

Application 1: Studying the Base Excision Repair (BER) Pathway

This compound-containing oligonucleotides are excellent substrates for studying the enzymes of the BER pathway. A common application is to assay the activity of AP endonucleases, which recognize and cleave the phosphodiester backbone 5' to the abasic site.

G cluster_ber Base Excision Repair Pathway Damaged_Base Damaged Base (e.g., Uracil) DNA_Glycosylase DNA Glycosylase Damaged_Base->DNA_Glycosylase Recognizes & Removes Abasic_Site Abasic (AP) Site (this compound mimic) DNA_Glycosylase->Abasic_Site Creates AP_Endonuclease AP Endonuclease (APE1) Abasic_Site->AP_Endonuclease Recognizes & Cleaves Nick Single-Strand Break (Nick) AP_Endonuclease->Nick Creates DNA_Polymerase DNA Polymerase (Pol β) Nick->DNA_Polymerase Recruits Gap_Filling Gap Filling DNA_Polymerase->Gap_Filling Performs DNA_Ligase DNA Ligase Gap_Filling->DNA_Ligase Recruits Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA Seals Nick

Caption: Simplified diagram of the Base Excision Repair pathway.

Protocol 3: Fluorescence-Based Assay for AP Endonuclease Activity

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the activity of an AP endonuclease, such as human APE1, on a this compound-containing oligonucleotide probe.

Materials:

  • Dual-labeled oligonucleotide probe: A short oligonucleotide (e.g., 20-30 bases) containing a this compound, a fluorophore (e.g., FAM) on the 5' end, and a quencher (e.g., TAMRA) on the 3' end. The probe is designed to form a hairpin structure that brings the fluorophore and quencher into close proximity, resulting in low fluorescence.

  • AP Endonuclease (e.g., recombinant human APE1)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Fluorescence plate reader

Procedure:

  • Probe Design: Synthesize and purify a hairpin-forming oligonucleotide with a this compound in the loop region, a fluorophore at the 5'-terminus, and a quencher at the 3'-terminus.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer and the dual-labeled probe at a final concentration of 100-200 nM.

  • Enzyme Addition: Initiate the reaction by adding varying concentrations of the AP endonuclease to the wells. Include a no-enzyme control.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in the plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. Measurements should be taken at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes).

  • Data Analysis: The cleavage of the phosphodiester bond at the this compound site by the AP endonuclease will linearize the hairpin probe, separating the fluorophore and quencher and leading to an increase in fluorescence. The initial rate of the reaction can be calculated from the linear phase of the fluorescence increase. Enzyme kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at different substrate concentrations.

Application 2: Enzymatic Ligation of this compound-Modified Oligonucleotides

While T4 DNA ligase cannot ligate across an abasic site, it can efficiently ligate a nick in a DNA duplex where one of the termini is a this compound.[7] This is useful for constructing more complex DNA structures or for labeling applications.

Protocol 4: T4 DNA Ligase-Mediated Ligation of a 5'-dSPACER Oligonucleotide

Materials:

  • 5'-phosphorylated oligonucleotide containing a 3'-dSPACER

  • A second oligonucleotide with a 3'-hydroxyl group

  • A complementary template oligonucleotide that brings the two substrate oligonucleotides into proximity with a nick between them

  • T4 DNA Ligase and reaction buffer (containing ATP)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Annealing: In a microcentrifuge tube, mix the 5'-phosphorylated this compound oligonucleotide, the second oligonucleotide, and the template oligonucleotide in a 1:1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing.

  • Ligation Reaction: To the annealed mixture, add T4 DNA ligase and T4 DNA ligase reaction buffer to the manufacturer's recommended final concentrations.

  • Incubation: Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

  • Analysis: Stop the reaction by adding a loading dye containing a denaturant (e.g., formamide) and heating to 95°C for 5 minutes. Analyze the ligation products by denaturing PAGE. The ligated product will be a longer oligonucleotide with a size equal to the sum of the two starting oligonucleotides.

  • Quantification: The ligation efficiency can be quantified by densitometry of the gel bands corresponding to the unligated and ligated products.

Conclusion

The incorporation of this compound into oligonucleotides provides a powerful and versatile tool for a wide range of applications in molecular biology, biochemistry, and drug development. Through standard phosphoramidite chemistry, these stable abasic site mimics can be readily introduced into synthetic DNA and RNA. The detailed protocols and quantitative data presented in these application notes offer a comprehensive resource for researchers seeking to utilize this compound-modified oligonucleotides in their work.

References

Application Notes and Protocols: dSPACER in CRISPR/Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of CRISPR/Cas9 gene editing, the chemical modification of oligonucleotide components—namely the guide RNA (gRNA) and the donor DNA template for Homology-Directed Repair (HDR)—has emerged as a critical area of research. These modifications can significantly enhance the efficiency, specificity, and in vivo stability of the editing machinery. This document explores the potential applications of a specific chemical modification, the dSPACER, in CRISPR/Cas9 workflows.

A This compound is a synthetic, stable mimic of an abasic site in a DNA oligonucleotide.[1][2] Chemically, it is a 1',2'-Dideoxyribose modification that replaces a standard nucleotide, leaving the sugar-phosphate backbone intact but removing the nucleobase.[1][2] Unlike naturally occurring abasic sites, which are labile, the this compound is resistant to the chemical conditions of oligonucleotide synthesis and purification, making it a robust tool for molecular biology applications.[1]

While the direct application of dSPACERs in mainstream CRISPR/Cas9 protocols is still an emerging area of investigation, their properties as abasic site mimics present several intriguing possibilities for enhancing and studying gene editing processes. These application notes will detail the hypothesized roles of dSPACERs, provide contextual data from related chemical modifications, and offer detailed protocols for researchers to explore their potential.

Potential Applications of this compound in CRISPR/Cas9

The unique characteristic of the this compound as a stable, non-instructive site within an oligonucleotide suggests two primary areas of application in CRISPR/Cas9 gene editing:

  • Modification of Guide RNAs (gRNAs): The incorporation of dSPACERs into gRNAs can serve as a powerful tool for structure-function studies of the Cas9-gRNA complex. By replacing specific nucleotides with an abasic site mimic, researchers can probe critical interaction points between the gRNA and the Cas9 protein. Furthermore, like other chemical modifications, dSPACERs at the termini of the gRNA could potentially confer resistance to nuclease degradation, thereby increasing the stability and longevity of the gRNA in the cellular environment.

  • Modification of Homology-Directed Repair (HDR) Templates: Single-stranded oligonucleotides (ssODNs) are commonly used as donor templates for precise gene editing via the HDR pathway. Chemical modifications to these ssODNs can enhance their stability and editing efficiency.[3] Incorporating a this compound into an ssODN donor template could be used to investigate the mechanisms of DNA repair. For example, placing a this compound within a homology arm could help elucidate how the cellular repair machinery processes damaged or incomplete donor templates. Additionally, terminal this compound modifications may protect the ssODN from exonuclease activity, thereby increasing its intracellular concentration and availability for the HDR process.

Data Presentation: Efficacy of Chemical Modifications in CRISPR/Cas9

While specific quantitative data for this compound applications in CRISPR/Cas9 is not yet widely available in peer-reviewed literature, the effects of other chemical modifications on gRNA and donor template performance provide a valuable benchmark. The following tables summarize representative data for commonly used modifications.

Table 1: Effect of Chemical Modifications on Guide RNA Stability and Efficacy

Modification TypePosition in sgRNAObserved EffectReference
2'-O-Methyl (2'-OMe)3' terminusIncreased resistance to nuclease degradation, enhanced in vivo editing efficiency.[4]
2'-Fluoro (2'-F)Throughout sgRNAIncreased stability and enhanced editing activity in vivo.[4]
Phosphorothioate (PS)Internucleoside linkagesIncreased nuclease resistance; can decrease activity if placed in critical regions.[4][5]

Table 2: Effect of Chemical Modifications on ssODN Donor Template Efficacy in HDR

Modification TypePosition in ssODNObserved EffectReference
Phosphorothioate (PS)Terminal linkagesEnhanced nuclease resistance, increased HDR efficiency.[3]
Locked Nucleic Acid (LNA)Throughout ssODNIncreased thermal stability and target affinity.-
2'-O-Methyl (2'-OMe)5' terminusCan improve HDR efficiency by reducing concatemer formation.[6]

Experimental Protocols

The following protocols provide a framework for utilizing this compound-modified oligonucleotides in CRISPR/Cas9 experiments.

Protocol 1: General CRISPR/Cas9 Gene Knockout in Mammalian Cells

This protocol describes the standard workflow for creating a gene knockout using the CRISPR/Cas9 system.

1. Guide RNA Design and Synthesis: a. Design a 20-nucleotide gRNA sequence targeting an early exon of the gene of interest. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) appropriate for the Cas9 nuclease being used (e.g., NGG for Streptococcus pyogenes Cas9). b. To investigate the effect of this compound on gRNA stability, order synthetic gRNAs with this compound modifications at the 5' and/or 3' termini. A non-modified gRNA should be used as a control.

2. Cell Culture and Transfection: a. Culture a mammalian cell line (e.g., HEK293T) in appropriate media to ~70-80% confluency. b. Prepare the transfection complexes. For a 24-well plate, mix:

  • 500 ng of Cas9 expression plasmid
  • 250 ng of synthetic gRNA (either unmodified or this compound-modified)
  • A lipid-based transfection reagent according to the manufacturer's instructions. c. Add the transfection complexes to the cells and incubate for 48-72 hours.

3. Genomic DNA Extraction and Analysis: a. Harvest the cells and extract genomic DNA using a commercial kit. b. Amplify the target region by PCR using primers flanking the gRNA target site. c. Analyze the PCR products for insertions and deletions (indels) using a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or by Sanger sequencing followed by analysis with a tool like TIDE (Tracking of Indels by Decomposition).[7][8]

Protocol 2: Investigating this compound-Modified ssODNs in Homology-Directed Repair

This protocol is designed to assess the impact of a this compound modification within an ssODN donor template on the efficiency of HDR.

1. Design of CRISPR Components and ssODN Donor: a. Design a gRNA to create a double-strand break at the desired locus for modification. b. Design a single-stranded donor oligonucleotide (ssODN) of approximately 100-200 nucleotides. The ssODN should contain the desired genetic modification (e.g., a point mutation, small insertion) flanked by homology arms of 40-90 nucleotides on each side of the cut site. c. To test the effect of a this compound, order an identical ssODN with a this compound modification at a specific position within one of the homology arms. An unmodified ssODN will serve as the control.

2. Ribonucleoprotein (RNP) Complex Formation and Electroporation: a. Assemble the RNP complex by incubating purified Cas9 protein with the synthetic gRNA. b. Resuspend the cells to be edited in an appropriate electroporation buffer. c. Add the pre-formed RNP complex and the ssODN donor (either unmodified or this compound-modified) to the cell suspension. d. Electroporate the cells using a pre-optimized program. e. Plate the cells and culture for 48-72 hours.

3. Analysis of HDR Efficiency: a. Extract genomic DNA from the edited cell population. b. Amplify the target locus using PCR. c. Analyze the rate of HDR through one of the following methods:

  • Restriction Fragment Length Polymorphism (RFLP) Analysis: If the desired modification introduces or removes a restriction site, digest the PCR product with the corresponding restriction enzyme and analyze the fragment sizes by gel electrophoresis.
  • Next-Generation Sequencing (NGS): For a more quantitative and detailed analysis, perform deep sequencing of the PCR amplicons to determine the percentage of reads that contain the precise edit from the HDR template versus indels from NHEJ.

Mandatory Visualizations

CRISPR_Mechanism cluster_0 CRISPR/Cas9 System cluster_1 Target DNA cluster_2 Repair Pathways Cas9_gRNA Cas9-gRNA Complex Target_DNA Genomic DNA Cas9_gRNA->Target_DNA Target Recognition gRNA Guide RNA gRNA->Cas9_gRNA Cas9 Cas9 Nuclease Cas9->Cas9_gRNA PAM PAM DSB Double-Strand Break Target_DNA->DSB Cleavage NHEJ NHEJ (Indels) DSB->NHEJ HDR HDR (Precise Editing) DSB->HDR HDR_Pathway DSB CRISPR-induced Double-Strand Break Resection 5' End Resection DSB->Resection ssDNA_Overhangs 3' ssDNA Overhangs Resection->ssDNA_Overhangs Strand_Invasion Strand Invasion ssDNA_Overhangs->Strand_Invasion Donor_Template ssODN Donor Template (with this compound modification) Donor_Template->Strand_Invasion Synthesis DNA Synthesis Strand_Invasion->Synthesis Resolution Resolution and Ligation Synthesis->Resolution Precise_Edit Precisely Edited DNA Resolution->Precise_Edit Experimental_Workflow Start Start Design Design gRNA and This compound-modified ssODN Start->Design Synthesis Synthesize Oligonucleotides Design->Synthesis RNP_Assembly Assemble Cas9-gRNA RNP Synthesis->RNP_Assembly Transfection Transfect/Electroporate Cells with RNP and ssODN Synthesis->Transfection RNP_Assembly->Transfection Incubation Incubate 48-72h Transfection->Incubation gDNA_Extraction Extract Genomic DNA Incubation->gDNA_Extraction PCR PCR Amplification of Target Locus gDNA_Extraction->PCR Analysis Analyze Editing Efficiency (NGS or RFLP) PCR->Analysis End End Analysis->End

References

Application Notes & Protocols: Leveraging dSpacer for High-Fidelity, Site-Specific DNA Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific DNA cleavage is a cornerstone of molecular biology, enabling a wide range of applications from basic research to the development of advanced therapeutics. While CRISPR/Cas systems have become a dominant tool for genome editing, alternative methods offering high precision and control are of significant interest. This document details a methodology for achieving programmable, site-specific DNA cleavage by utilizing oligonucleotides containing a dSpacer modification.

A this compound, also known as an abasic furan, is a stable synthetic mimic of a naturally occurring apurinic/apyrimidinic (AP) site in a DNA strand.[1][2][3] It is a 1',2'-Dideoxyribose modification that replaces a standard nucleotide base, effectively creating a "gap" in the base-pairing sequence without disrupting the phosphodiester backbone.[4][5][6] In nature, AP sites are common DNA lesions recognized and processed by the Base Excision Repair (BER) pathway.[1][2][7] This methodology harnesses this natural repair mechanism by using a this compound-modified oligonucleotide to guide an AP endonuclease to a specific genomic locus, resulting in a targeted DNA break.

This approach offers a simple, enzyme-guided method for DNA cleavage that is distinct from nuclease-based systems like CRISPR, providing a valuable tool for applications where precise, single-strand breaks or controlled initiation of DNA repair is desired.

Principle of this compound-Mediated DNA Cleavage

The core of this technique lies in the specific recognition of the this compound-induced abasic site by an AP endonuclease. The workflow is a two-step process involving hybridization and enzymatic cleavage.

  • Site-Specific Hybridization: A custom-synthesized single-stranded DNA oligonucleotide containing a this compound modification (this compound Oligo or dSO) is introduced. This dSO is designed to be complementary to the target DNA sequence, ensuring it binds specifically to the desired locus.

  • Enzymatic Cleavage: Once the dSO is hybridized to the target DNA, it forms a DNA duplex containing a single abasic site. An AP endonuclease (e.g., Endonuclease IV, APE1) is then introduced. This enzyme specifically recognizes the abasic site created by the this compound and cleaves the phosphodiester backbone at that precise location, generating a site-specific single-strand break (nick). By using two dSOs on opposite strands in close proximity, a double-strand break can be engineered.

Visualized Mechanisms and Workflows

Diagram 1: Mechanism of this compound-Mediated DNA Cleavage

G cluster_0 Step 1: Hybridization cluster_1 Step 2: AP Endonuclease Recognition & Cleavage cluster_2 Result: Site-Specific Nick DNA_label Target DNA dSO_label This compound Oligo (dSO) target_dna 5'-...GATTACA...-3' target_dna_comp 3'-...CTAATGT...-5' dso 5'-...CAATT(this compound)CA...-3' AP_Endo AP Endonuclease dso->AP_Endo Hybridization cleaved_dso_1 5'-...CAATT-P AP_Endo->cleaved_dso_1 Cleavage bound_dna 5'-...GATTACA...-3' bound_dna_comp 3'-...CTAATGT...-5' bound_dso 5'-...CAATT(this compound)CA...-3' cleaved_dna 5'-...GATTACA...-3' cleaved_dna_comp 3'-...CTAATGT...-5' cleaved_dso_2 OH-(this compound)CA...-3'

Caption: dSO binds to target DNA, creating an abasic site recognized and cleaved by AP Endonuclease.

Diagram 2: Experimental Workflow

G A 1. Design & Synthesis of this compound Oligo (dSO) C 3. In Vitro Cleavage Reaction (Target DNA + dSO + AP Endonuclease) A->C B 2. Preparation of Target DNA (e.g., Plasmid, PCR Product) B->C D 4. Incubation (e.g., 37°C for 1 hour) C->D E 5. Reaction Termination & Purification D->E F 6. Analysis of Cleavage Product E->F G Agarose Gel Electrophoresis (Detects nicks/breaks) F->G Qualitative H Capillary Electrophoresis or Sequencing (High-resolution analysis) F->H Quantitative

Caption: Standard workflow for an in vitro this compound-mediated DNA cleavage experiment.

Diagram 3: Logical Components of the this compound System

G Enzyme AP Endonuclease center_node->Enzyme Recruits Target Target DNA Sequence Target->center_node Binds to dSO This compound Oligonucleotide (dSO) dSO->center_node Outcome Site-Specific DNA Cleavage Enzyme->Outcome Catalyzes

Caption: Key components and their functional relationships in the this compound cleavage system.

Quantitative Data Summary

The following tables present representative data from in vitro cleavage experiments using a this compound Oligo (dSO) targeting a 5 kb plasmid.

Table 1: Titration of AP Endonuclease for Optimal Cleavage

This experiment determines the optimal concentration of Endonuclease IV for cleaving 1 µg of target plasmid pre-hybridized with 10-fold molar excess of dSO. Reactions were incubated for 1 hour at 37°C.

Endonuclease IV (Units)Supercoiled DNA (%)Nicked (Cleaved) DNA (%)Linearized DNA (%)
098%2%0%
175%25%0%
252%48%0%
515%84%1%
10 4% 95% 1%
203%96%1%
Table 2: Specificity of dSO-Mediated Cleavage

This experiment compares the cleavage efficiency of a perfectly matched dSO with dSOs containing mismatches at various positions relative to the this compound. Reactions used 1 µg of target plasmid, 10-fold molar excess of dSO, and 10 units of Endonuclease IV.

This compound Oligo (dSO) TypeDescriptionNicked (Cleaved) DNA (%)
Perfect Match Fully complementary to the target 95%
Mismatch (-5 from this compound)Single base mismatch 5 bases upstream22%
Mismatch (+5 from this compound)Single base mismatch 5 bases downstream18%
3-Base MismatchThree mismatches outside the seed region5%
No dSO ControlReaction without any dSO<2%

Experimental Protocols

Protocol 1: Design and Synthesis of this compound Oligonucleotides (dSOs)
  • Target Site Selection: Identify a unique 20-40 nucleotide sequence in the target DNA. Use bioinformatics tools (e.g., BLAST) to ensure the sequence has minimal homology elsewhere in the genome/plasmid to avoid off-target binding.

  • dSO Design: Design a single-stranded DNA oligonucleotide that is the reverse complement of the selected target sequence.

  • This compound Placement: Determine the precise nucleotide to be replaced by the this compound. This will be the site of cleavage. The this compound can be placed at nearly any internal position. For optimal stability of the hybrid, avoid placing it within the first or last 3-4 bases of the oligo.

  • Synthesis and Purification: Order the custom dSO from a reputable supplier (e.g., Integrated DNA Technologies, Gene Link).[1][4] Specify the internal placement of the this compound modification (often denoted as /idSp/). HPLC purification is strongly recommended to ensure the purity of the full-length, modified oligonucleotide.[2]

  • Resuspension and Storage: Resuspend the lyophilized dSO in a buffered solution (e.g., TE buffer, pH 8.0) to a stock concentration of 100 µM. Store at -20°C.

Protocol 2: In Vitro Site-Specific DNA Cleavage Assay

This protocol describes a standard reaction to cleave a plasmid at a single, targeted site.

Materials:

  • Target Plasmid DNA (e.g., 100 ng/µL)

  • Custom dSO (10 µM stock)

  • AP Endonuclease (e.g., Endonuclease IV, 10 U/µL)

  • 10x Reaction Buffer (specific to the endonuclease)

  • Nuclease-free water

  • DNA Loading Dye

  • Agarose Gel (1%) with DNA stain (e.g., SYBR Safe)

Procedure:

  • Hybridization Reaction Setup: In a 0.2 mL PCR tube, assemble the following on ice:

    • Target Plasmid: 1 µg (e.g., 10 µL of 100 ng/µL)

    • dSO (10 µM): 1 µL (provides ~10-fold molar excess for a 5 kb plasmid)

    • 10x Reaction Buffer: 2 µL

    • Nuclease-free water: to a volume of 18 µL

  • Annealing Step: Place the tube in a thermocycler and run the following program to anneal the dSO to the plasmid:

    • 95°C for 5 minutes

    • Cool down to 25°C at a rate of 0.1°C/second.

  • Enzymatic Cleavage:

    • Add 2 µL of AP Endonuclease (e.g., 10 Units) to the reaction mixture.

    • Gently mix by pipetting. The final volume is 20 µL.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA or by using a DNA clean-up kit.

  • Analysis:

    • Add 4 µL of 6x DNA loading dye to the entire reaction.

    • Load the sample onto a 1% agarose gel.

    • Run the gel at 100V for 60 minutes.

    • Visualize the DNA bands under a UV or blue-light transilluminator. Expected results: A successful reaction will show a decrease in the band corresponding to supercoiled plasmid and an increase in the band corresponding to nicked-circular plasmid. A no-enzyme control should show only the supercoiled band.

References

dSPACER Oligo Design for DNA Binding Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate interactions between proteins and DNA is fundamental to deciphering the mechanisms of gene regulation, DNA replication, and repair. The specificity of these interactions is often dictated by the nucleotide sequence and the structural conformation of the DNA. A powerful tool for investigating the nuances of protein-DNA recognition is the use of oligonucleotides containing synthetic modifications. Among these, the dSPACER, a stable abasic site mimic, offers a unique approach to probe the reliance of a DNA-binding protein on the integrity of the phosphodiester backbone and the presence of specific bases. This document provides detailed application notes and protocols for the design and use of this compound-containing oligonucleotides in DNA binding studies, with a focus on the Electrophoretic Mobility Shift Assay (EMSA).[1][2]

A this compound is a synthetic analog of an abasic site, where a sugar-phosphate residue remains in the DNA backbone, but the nucleobase has been removed.[2] Unlike naturally occurring abasic sites, which can be chemically labile, the this compound modification provides a stable probe for biochemical and biophysical assays.[2] By systematically substituting nucleotides within a known protein binding site with a this compound, researchers can pinpoint the specific nucleobases that are critical for protein recognition and binding. This information is invaluable for validating protein binding sites, characterizing binding affinity, and for the rational design of therapeutic agents that modulate protein-DNA interactions.

This compound Oligo Design Principles

The design of this compound oligonucleotides for DNA binding studies requires careful consideration of the target protein and its known or predicted binding motif. The primary goal is to create a set of probes that will systematically dissect the contribution of each nucleotide to the binding interaction.

Key Design Considerations:

  • Binding Site Identification: A prerequisite for this compound oligo design is the identification of the protein's DNA binding sequence. This can be determined through techniques such as DNase I footprinting, SELEX (Systematic Evolution of Ligands by EXponential enrichment), or chromatin immunoprecipitation sequencing (ChIP-seq).

  • Systematic Substitution: To map the critical contact points, a series of oligonucleotides should be synthesized, each with a single this compound replacing one nucleotide within the binding motif. It is also advisable to include probes with dSPACERs flanking the core binding site to investigate the role of surrounding sequences.

  • Probe Length: The oligonucleotide probes should be of sufficient length to encompass the entire protein binding site and several flanking nucleotides on each side. A typical length is between 20 and 40 base pairs. This ensures that the binding is specific and that the protein has adequate context for recognition.

  • Labeling Strategy: For detection in assays like EMSA, the oligonucleotide probes must be labeled. Common labeling methods include radioactive labeling with 32P or non-radioactive labeling with biotin or fluorescent dyes.[3] The label is typically attached to the 5' or 3' end of the oligonucleotide. It is crucial to ensure that the label does not sterically hinder the protein-DNA interaction.

  • Control Oligonucleotides: Several control oligonucleotides are essential for interpreting the results of DNA binding studies with this compound probes:

    • Wild-Type (WT) Probe: An oligonucleotide with the unmodified, high-affinity binding sequence. This serves as a positive control for protein binding.

    • Mutant (MUT) Probe: An oligonucleotide with a point mutation known to disrupt protein binding. This serves as a negative control.

    • Non-specific (NS) Probe: An oligonucleotide with a random sequence unrelated to the protein's binding motif. This is used to assess the specificity of the binding interaction.

Application: Electrophoretic Mobility Shift Assay (EMSA)

EMSA, also known as a gel shift assay, is a widely used technique to study protein-DNA interactions in vitro.[3] The principle of EMSA is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe, resulting in a "shift" in the position of the labeled DNA.[3]

Experimental Workflow for this compound EMSA

The following diagram illustrates the general workflow for conducting an EMSA experiment with this compound-containing oligonucleotides.

EMSA_Workflow cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_analysis Analysis Oligo_Design Oligo Design (WT, this compound, MUT) Oligo_Synthesis Oligo Synthesis & Labeling Oligo_Design->Oligo_Synthesis Annealing Annealing to form double-stranded probe Oligo_Synthesis->Annealing Binding_Mix Incubate Labeled Probe with Protein Annealing->Binding_Mix Protein_Prep Prepare Protein Extract or Purified Protein Protein_Prep->Binding_Mix Electrophoresis Native PAGE Binding_Mix->Electrophoresis Detection Detection of Labeled Probe Electrophoresis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General workflow for EMSA using this compound oligos.

Detailed Protocols

Protocol 1: Annealing of Oligonucleotides to Form Double-Stranded Probes

This protocol describes the formation of double-stranded DNA probes from complementary single-stranded oligonucleotides.

Materials:

  • Single-stranded sense and antisense oligonucleotides (labeled and unlabeled)

  • Annealing Buffer (10X): 100 mM Tris-HCl (pH 7.5), 1 M NaCl, 10 mM EDTA

  • Nuclease-free water

  • Heating block or thermocycler

Procedure:

  • In a sterile microcentrifuge tube, combine 2 µL of the sense oligonucleotide (10 µM) and 2 µL of the antisense oligonucleotide (10 µM).

  • Add 1 µL of 10X Annealing Buffer and 5 µL of nuclease-free water to bring the total volume to 10 µL.

  • Heat the mixture to 95°C for 5 minutes.[4]

  • Allow the mixture to cool slowly to room temperature over a period of 45-60 minutes. This can be achieved by turning off the heating block and leaving the tube in the block to cool or by using a thermocycler with a ramp-down program.[4][5]

  • The annealed, double-stranded probes can be stored at -20°C until use.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

This protocol provides a general procedure for performing an EMSA to assess the binding of a protein to a this compound-containing DNA probe. Optimization of binding conditions may be required for different protein-DNA systems.

Materials:

  • Labeled double-stranded DNA probe (WT, this compound, MUT)

  • Unlabeled competitor oligonucleotides (WT and MUT)

  • Purified protein or nuclear extract

  • Binding Buffer (5X): 100 mM HEPES (pH 7.9), 250 mM KCl, 5 mM DTT, 50% glycerol, 0.5% NP-40

  • Poly(dI-dC) (a non-specific competitor DNA)

  • Nuclease-free water

  • Native Polyacrylamide Gel (5-6%) in 0.5X TBE buffer

  • Loading Dye (6X): 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 30% Glycerol

  • 0.5X TBE Buffer

  • Gel electrophoresis apparatus and power supply

  • Detection system (e.g., phosphorimager for radioactive probes, chemiluminescence imager for biotinylated probes, or fluorescence imager for fluorescent probes)

Procedure:

  • Prepare the Binding Reactions: In separate microcentrifuge tubes, set up the following reactions on ice. The final volume for each reaction is typically 20 µL.

ComponentVolume (µL) for a single reactionFinal Concentration
5X Binding Buffer41X
Poly(dI-dC) (1 µg/µL)150 ng/µL
Purified Protein/Nuclear ExtractVariable (titrate for optimal binding)Variable
Unlabeled Competitor Oligo (optional)Variable (e.g., 10x, 50x, 100x molar excess)Variable
Nuclease-free WaterTo a final volume of 19 µL-
Labeled Probe (e.g., 10 nM)10.5 nM
  • Incubation:

    • Add the binding buffer, poly(dI-dC), protein/extract, and any unlabeled competitor to the tubes.

    • Incubate at room temperature for 10-15 minutes to allow the protein to bind to the non-specific competitor DNA.[4]

    • Add the labeled probe to each reaction and mix gently.

    • Incubate at room temperature for an additional 20-30 minutes.[6]

  • Electrophoresis:

    • While the binding reactions are incubating, pre-run the native polyacrylamide gel at 100-150V for 30-60 minutes in 0.5X TBE buffer.[6]

    • Add 4 µL of 6X loading dye to each binding reaction.

    • Carefully load the samples into the wells of the pre-run gel.

    • Run the gel at a constant voltage (e.g., 150V) for 1.5-3 hours, or until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel. The electrophoresis should be performed at 4°C to minimize heat generation and maintain the stability of the protein-DNA complexes.

  • Detection:

    • After electrophoresis, transfer the gel to a sheet of filter paper.

    • Dry the gel under vacuum.

    • Detect the labeled probe using the appropriate method (autoradiography, chemiluminescence, or fluorescence imaging).

Data Presentation and Interpretation

The results of a this compound EMSA experiment can provide valuable quantitative and qualitative information about a protein-DNA interaction.

Quantitative Analysis

To quantify the binding affinity of a protein for different DNA probes, a titration experiment is performed where a constant amount of labeled probe is incubated with increasing concentrations of the protein. The fraction of the bound probe is then plotted against the protein concentration, and the dissociation constant (Kd) can be calculated by fitting the data to a binding isotherm.

The following table presents hypothetical quantitative data from such an experiment, illustrating how the position of a this compound can affect the binding affinity of a transcription factor.

ProbeSequence (Binding Site Underlined)This compound PositionRelative Binding Affinity (%)Apparent Kd (nM)
Wild-Type (WT)5'-GATCGAGGCGT ACAGC-3'-1005
This compound-15'-GATCGXGGCGT ACAGC-3'1856
This compound-25'-GATCGAXGCGT ACAGC-3'21533
This compound-35'-GATCGAGXCGT ACAGC-3'35100
This compound-45'-GATCGAGGCXT ACAGC-3'4955.3
This compound-55'-GATCGAGGCGX ACAGC-3'51050
This compound-65'-GATCGAGGCGTX ACAGC-3'6707.1
Mutant (MUT)5'-GATCGAT GCGT ACAGC-3'-<1>500

(Note: 'X' represents the this compound. The data in this table are for illustrative purposes only.)

Logical Diagram of this compound Probing

The following diagram illustrates the logic behind using this compound oligos to map critical protein-DNA contacts.

dSPACER_Logic cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_outcomes Potential Outcomes & Interpretation cluster_conclusions Conclusions ProteinBinding Protein binds to a specific DNA sequence WT_Probe Wild-Type Probe: Strong Binding (Control) ProteinBinding->WT_Probe dSPACER_Probes This compound Probes: Systematic base removal ProteinBinding->dSPACER_Probes Outcome1 Binding Unaffected dSPACER_Probes->Outcome1 Outcome2 Binding Reduced dSPACER_Probes->Outcome2 Outcome3 Binding Abolished dSPACER_Probes->Outcome3 Conclusion1 Base is not critical for protein contact Outcome1->Conclusion1 Conclusion2 Base contributes to binding affinity Outcome2->Conclusion2 Conclusion3 Base is essential for protein recognition Outcome3->Conclusion3

Caption: Logic of using dSPACERs to probe protein-DNA contacts.

Troubleshooting

Problem Possible Cause Solution
No shifted band with WT probe Inactive proteinUse a fresh protein preparation or check for activity using another method.
Suboptimal binding conditionsOptimize binding buffer components (e.g., salt concentration, pH), incubation time, and temperature.
Smeared bands Protein degradationAdd protease inhibitors to the protein preparation and binding reactions. Keep samples on ice.
Complex dissociation during electrophoresisRun the gel at a lower voltage and/or at 4°C.
High background in all lanes Insufficient non-specific competitorIncrease the concentration of poly(dI-dC) in the binding reaction.
Shifted band in the no-protein control lane Contamination of probe or bufferUse fresh, nuclease-free reagents.

Conclusion

The use of this compound-containing oligonucleotides is a powerful and precise method for elucidating the specific nucleotide requirements for protein-DNA interactions. By systematically replacing each base within a binding site with an abasic site mimic, researchers can gain high-resolution insights into the molecular basis of protein-DNA recognition. The protocols and guidelines presented here provide a framework for designing and executing these experiments, enabling the detailed characterization of DNA binding proteins and facilitating the development of novel therapeutic strategies that target these critical interactions.

References

Application Notes and Protocols for the Analysis of dSPACER-Containing DNA Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dSPACERs are synthetic, stable analogs of apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage.[1][2] These non-nucleosidic inserts are crucial tools for investigating the structural and functional consequences of abasic sites in DNA and for studying the cellular machinery that recognizes and repairs such lesions. The stability of dSPACERs makes them ideal for a variety of in vitro and in vivo experimental settings.[1][2]

These application notes provide a comprehensive overview of the key methodologies used to analyze DNA structures containing dSPACERs. The protocols detailed below cover a range of techniques from biophysical characterization to the analysis of enzymatic processing, providing a robust toolkit for researchers in DNA repair, molecular biology, and drug development.

Table of Contents

  • Biophysical Characterization

    • Thermal Melting Analysis (Tm)

    • Circular Dichroism (CD) Spectroscopy

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Mass Spectrometry (MS)

  • Protein-DNA Interaction Analysis

    • Electrophoretic Mobility Shift Assay (EMSA)

    • DNase I Footprinting Assay

  • Enzymatic Processing and Functional Analysis

    • Translesion Synthesis (TLS) Assay

    • Single-Molecule Förster Resonance Energy Transfer (smFRET)

Biophysical Characterization

Thermal Melting Analysis (Tm)

Thermal melting analysis is a fundamental technique to assess the thermodynamic stability of DNA duplexes. The presence of a dSPACER is expected to destabilize the DNA duplex, resulting in a lower melting temperature (Tm) compared to an unmodified duplex.

Quantitative Data Summary: Thermal Melting Temperatures (Tm)

DNA DuplexSequence ContextTm (°C) with this compoundTm (°C) Unmodified ControlΔTm (°C)Reference
40-merMismatched bases~52.458.4-6.0[3]
Calf Thymus DNA9.5 mM NaCl~75.0~66.8 (0 mM NaCl)+8.2 (salt effect)[3]
20-bp duplex40% GC contentVaries with concentrationVaries with concentrationConcentration-dependent[4]
30-bp duplex43% GC contentVaries with pHVaries with pHpH-dependent[4]

Experimental Protocol: UV-Visible Absorption Spectroscopy for Tm Determination

  • Sample Preparation:

    • Synthesize and purify the this compound-containing oligonucleotide and its unmodified counterpart.

    • Anneal the oligonucleotides with their complementary strands to form duplex DNA. A typical annealing buffer is 10 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5.[4]

    • Prepare samples at a known concentration (e.g., 1-5 µM) in the desired buffer.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Acquisition:

    • Equilibrate the sample at a low starting temperature (e.g., 25°C).[5]

    • Increase the temperature at a controlled rate (e.g., 1°C/minute).[5]

    • Monitor the absorbance at 260 nm as a function of temperature.[3]

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate a melting curve.

    • The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the sigmoidal curve.[3] This can be determined by finding the peak of the first derivative of the melting curve.[5]

T_m_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis T_m Measurement cluster_result Data Analysis Oligo_Synth Oligonucleotide Synthesis Annealing Duplex Annealing Oligo_Synth->Annealing Spectrophotometer UV-Vis Spectrophotometer with Temp Control Annealing->Spectrophotometer Buffer_Prep Buffer Preparation Buffer_Prep->Annealing Data_Acquisition Absorbance vs. Temp Data Acquisition Spectrophotometer->Data_Acquisition Melting_Curve Generate Melting Curve Data_Acquisition->Melting_Curve First_Derivative Calculate First Derivative Melting_Curve->First_Derivative Tm_Determination Determine T_m First_Derivative->Tm_Determination

Workflow for Thermal Melting (Tm) Analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of DNA. The conformation of a DNA duplex (e.g., B-form, A-form, or Z-form) can be identified by its characteristic CD spectrum. The introduction of a this compound can induce local conformational changes that may be detectable by CD.[6]

Experimental Protocol: CD Spectroscopy of this compound-DNA

  • Sample Preparation:

    • Prepare duplex DNA samples (both this compound-containing and unmodified control) at a concentration of approximately 1-5 µM in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.2).[7]

    • Ensure the buffer has low absorbance in the far-UV region.

  • Instrumentation:

    • Use a CD spectropolarimeter.

    • Calibrate the instrument using a standard such as d-10-camphorsulfonic acid.

  • Data Acquisition:

    • Record CD spectra in the far-UV range (typically 200-320 nm) at a controlled temperature (e.g., 20°C).[7]

    • Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.

  • Data Analysis:

    • Compare the CD spectrum of the this compound-containing DNA to the unmodified control.

    • Changes in the position and intensity of the characteristic positive peak around 275 nm and the negative peak around 245 nm can indicate alterations in the B-form DNA conformation.[8]

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis DNA_Sample Prepare this compound and Control DNA Duplexes Spectropolarimeter CD Spectropolarimeter DNA_Sample->Spectropolarimeter Buffer Prepare Low-Salt Buffer Buffer->Spectropolarimeter Acquire_Spectra Acquire Spectra (200-320 nm) Spectropolarimeter->Acquire_Spectra Baseline_Correction Baseline Correction Acquire_Spectra->Baseline_Correction Compare_Spectra Compare Spectra of This compound vs. Control Baseline_Correction->Compare_Spectra Interpret_Changes Interpret Conformational Changes Compare_Spectra->Interpret_Changes

Workflow for Circular Dichroism Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about DNA in solution. It can be used to determine the three-dimensional structure of a this compound-containing DNA duplex and to understand how the abasic site affects the local and global conformation.

Experimental Protocol: 2D NMR of this compound-DNA

  • Sample Preparation:

    • Synthesize and purify 13C, 15N-labeled this compound-containing oligonucleotides for heteronuclear NMR experiments.

    • Prepare a concentrated DNA sample (0.5-1.0 mM) in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.8 in 90% H2O/10% D2O).

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Data Acquisition:

    • Acquire a series of 2D NMR experiments, including:

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances.

      • TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each deoxyribose spin system.

      • 1H-15N HSQC (Heteronuclear Single Quantum Coherence): To assign imino protons involved in base pairing.

      • 1H-13C HSQC: To assign carbon-attached protons.

  • Data Analysis:

    • Assign the chemical shifts of the protons, carbons, and nitrogens in the DNA duplex.

    • Use the NOE-derived distance restraints and torsion angle restraints from scalar coupling constants to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

Quantitative Data Summary: NMR Chemical Shift Perturbations

Nucleotide PositionThis compound-Containing Duplex (ppm)Unmodified Duplex (ppm)Chemical Shift Difference (ppm)
Imino Protons (adjacent to this compound)VariesVariesSignificant perturbations expected
Sugar Protons (at this compound and flanking)VariesVariesSignificant perturbations expected
Aromatic Protons (flanking this compound)VariesVariesModerate perturbations expected

Note: Specific chemical shift values are highly dependent on the DNA sequence and experimental conditions. The table illustrates the expected trends.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound-containing oligonucleotide and to characterize its fragmentation pattern, which can provide sequence information.

Experimental Protocol: ESI-MS of this compound-Oligonucleotide

  • Sample Preparation:

    • Purify the this compound-containing oligonucleotide using HPLC.

    • Dissolve the oligonucleotide in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and acetonitrile with a small amount of a volatile salt (e.g., ammonium acetate).

  • Instrumentation:

    • Use an ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition:

    • Infuse the sample into the ESI source.

    • Acquire the mass spectrum in negative ion mode. The oligonucleotide will appear as a series of multiply charged ions.

  • Data Analysis:

    • Deconvolute the mass spectrum to determine the molecular weight of the oligonucleotide.

    • Compare the measured molecular weight to the theoretical molecular weight to confirm the successful incorporation of the this compound.

    • Perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain sequence information. The fragmentation pattern of a this compound-containing oligonucleotide will show a characteristic mass difference corresponding to the this compound unit.[1]

Protein-DNA Interaction Analysis

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to study the binding of proteins to DNA. This technique is particularly useful for analyzing the interaction of DNA repair enzymes, such as AP endonucleases (e.g., APE1), with this compound-containing DNA.[2][9]

Quantitative Data Summary: Dissociation Constants (Kd) from EMSA

ProteinDNA SubstrateKd (nM)Reference
APE1AP site-containing dsDNA~9.9[10]
APE1dsDNA-SSBHigher than AP site[9]
ExoIIIOverhang DNA9.36 ± 1.39[10]

Experimental Protocol: EMSA for APE1 Binding to this compound-DNA

  • Probe Preparation:

    • Synthesize and purify a short (e.g., 20-40 bp) this compound-containing DNA duplex.

    • Label the 5' end of one strand with 32P using T4 polynucleotide kinase or with a fluorescent dye (e.g., FAM).[9]

  • Binding Reaction:

    • Incubate the labeled DNA probe (e.g., 10 nM) with varying concentrations of purified APE1 protein in a binding buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 5% glycerol).[9]

    • Include a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.

    • Incubate on ice or at room temperature for a specified time (e.g., 30 minutes).

  • Electrophoresis:

    • Load the binding reactions onto a native polyacrylamide gel (e.g., 6-8%).

    • Run the gel at a low temperature (e.g., 4°C) to maintain the stability of the protein-DNA complexes.[9]

  • Detection and Analysis:

    • For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For fluorescently labeled probes, image the gel using a suitable fluorescence scanner.[9]

    • The formation of a protein-DNA complex is indicated by a band with slower mobility (a "shift") compared to the free DNA probe.

    • Quantify the intensity of the free and bound DNA bands to calculate the fraction of bound DNA at each protein concentration and determine the dissociation constant (Kd).

EMSA_Workflow cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_analysis Analysis Probe_Synth Synthesize & Purify This compound-DNA Labeling 5' End-Labeling (Radioactive or Fluorescent) Probe_Synth->Labeling Incubation Incubate Probe with Varying [Protein] Labeling->Incubation PAGE Native PAGE Incubation->PAGE Competitor Add Non-specific Competitor DNA Competitor->Incubation Detection Autoradiography or Fluorescence Imaging PAGE->Detection Quantification Quantify Bands & Calculate Kd Detection->Quantification

Workflow for Electrophoretic Mobility Shift Assay (EMSA).

DNase I Footprinting Assay

DNase I footprinting is used to identify the specific DNA sequence that a protein binds to. The principle is that a bound protein protects the DNA from cleavage by DNase I, leaving a "footprint" in the cleavage pattern.

Experimental Protocol: DNase I Footprinting of a Protein on this compound-DNA

  • Probe Preparation:

    • Prepare a DNA fragment (100-200 bp) containing the this compound and the putative protein binding site.

    • Label one strand at a single end with 32P.

  • Binding Reaction:

    • Incubate the end-labeled DNA probe with the protein of interest under conditions that favor binding.

  • DNase I Digestion:

    • Add a limited amount of DNase I to the binding reaction to achieve, on average, one cleavage event per DNA molecule.

    • Stop the reaction after a short incubation time (e.g., 1-2 minutes) by adding a stop solution containing EDTA.

  • Analysis:

    • Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

    • The region where the protein was bound will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments (the "footprint").

Enzymatic Processing and Functional Analysis

Translesion Synthesis (TLS) Assay

This assay is used to investigate the ability of DNA polymerases to replicate past a this compound, mimicking the process of translesion synthesis (TLS) over an abasic site.

Quantitative Data Summary: Nucleotide Incorporation Opposite this compound

DNA PolymeraseNucleotide IncorporatedRelative EfficiencyReference
Human Pol ηdAMP and dGMPPreferential[11][12]
Human Pol ηdCMPLess frequent[11][12]
Yeast Pol ηdGMP or dAMPPreferential[12]

Experimental Protocol: In Vitro TLS Assay

  • Substrate Preparation:

    • Synthesize a template oligonucleotide containing a this compound at a specific position.

    • Synthesize a shorter, 5'-end-labeled (32P or fluorescent dye) primer that anneals to the template upstream of the this compound.

  • Polymerase Reaction:

    • Set up a reaction mixture containing the primer-template DNA, a specific DNA polymerase (e.g., Pol η), dNTPs, and the appropriate reaction buffer.

    • Initiate the reaction by adding the polymerase and incubate at the optimal temperature for the enzyme.

    • Take aliquots at different time points.

  • Analysis:

    • Stop the reaction in each aliquot by adding a loading buffer containing a denaturant (e.g., formamide or urea) and a tracking dye.

    • Separate the reaction products on a denaturing polyacrylamide gel.

    • Visualize the labeled DNA fragments by autoradiography or fluorescence imaging.

    • The size of the products will indicate whether the polymerase was able to incorporate a nucleotide opposite the this compound and extend the primer.

DNA_Damage_Response_Pathway cluster_damage DNA Damage cluster_repair Base Excision Repair (BER) cluster_tls Translesion Synthesis (TLS) DNA_Damage DNA Damage (e.g., Depurination) Abasic_Site Abasic Site (AP Site) (Mimicked by this compound) DNA_Damage->Abasic_Site Spontaneous Hydrolysis or Enzymatic Removal of Damaged Base APE1 APE1 (AP Endonuclease) Abasic_Site->APE1 Recognition Stalled_Fork Stalled Replication Fork Abasic_Site->Stalled_Fork Encounter during Replication Pol_beta DNA Polymerase β APE1->Pol_beta Incision & Processing Ligase DNA Ligase III Pol_beta->Ligase Gap Filling Repair DNA Repair Ligase->Repair Ligation TLS_Pol TLS Polymerase (e.g., Pol η) Stalled_Fork->TLS_Pol Recruitment Bypass Lesion Bypass TLS_Pol->Bypass Nucleotide Insertion opposite lesion Replication_Restart Replication Restart Bypass->Replication_Restart

Signaling Pathways for Abasic Site Processing.

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET is a technique that can measure distances on the nanometer scale, making it ideal for studying the conformational dynamics of DNA and protein-DNA complexes. By labeling the DNA with a donor and an acceptor fluorophore, changes in the distance between them upon protein binding or enzymatic activity can be monitored in real-time.

Quantitative Data Summary: smFRET Efficiency

SystemConditionFRET Efficiency (E)Reference
Dynamic DNA SensorNo Target~0.5 (static)[13]
Dynamic DNA SensorWith Target~0.3 and ~0.7 (dynamic)[13]
Standardized dsDNAVaries with dye separation< ±0.05 s.d.[4][14]

Experimental Protocol: smFRET of this compound-DNA Dynamics

  • Probe Preparation:

    • Synthesize a DNA oligonucleotide containing a this compound and label it with a donor (e.g., Cy3) and an acceptor (e.g., Cy5) fluorophore at specific positions. The distance between the dyes should be chosen to be sensitive to the expected conformational change.

    • Immobilize the labeled DNA on a glass surface for total internal reflection fluorescence (TIRF) microscopy.

  • Instrumentation:

    • Use a TIRF microscope equipped with lasers for exciting the donor fluorophore and sensitive detectors (e.g., EM-CCD camera) to detect the emission from both the donor and acceptor.

  • Data Acquisition:

    • Record movies of single molecules, capturing the fluorescence intensity of the donor and acceptor channels over time.

  • Data Analysis:

    • For each single molecule, calculate the FRET efficiency (E) as a function of time: E = IA / (ID + IA), where IA and ID are the intensities of the acceptor and donor, respectively.[13]

    • Analyze the FRET trajectories to identify different conformational states and the kinetics of transitions between them.

smFRET_Workflow cluster_prep Probe Preparation cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis Probe_Synth Synthesize & Label This compound-DNA with Donor & Acceptor Immobilization Immobilize on Glass Surface Probe_Synth->Immobilization TIRF_Microscopy TIRF Microscopy Immobilization->TIRF_Microscopy Record_Movies Record Donor & Acceptor Intensities TIRF_Microscopy->Record_Movies Calculate_FRET Calculate FRET Efficiency vs. Time Record_Movies->Calculate_FRET Analyze_Trajectories Analyze Conformational Dynamics & Kinetics Calculate_FRET->Analyze_Trajectories

Workflow for Single-Molecule FRET (smFRET) Analysis.

References

Application of Inverted dSPACER in siRNA Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) are powerful tools for post-transcriptional gene silencing, offering significant therapeutic potential. However, their clinical application is often hindered by their inherent instability in biological fluids, susceptibility to nuclease degradation, and potential for off-target effects. Chemical modifications are crucial for enhancing the stability and specificity of siRNAs. One such modification is the incorporation of an inverted dSPACER, also known as an inverted deoxy abasic (iB) site, at the termini of the siRNA duplex.

This document provides detailed application notes and protocols for the use of inverted this compound in siRNA stabilization, aimed at researchers, scientists, and drug development professionals.

Principle of Inverted this compound Modification

An inverted this compound is a synthetic abasic nucleotide analog where the 3'-hydroxyl group is replaced by a 5'-hydroxyl group, and vice versa. This inversion of polarity effectively blocks the ends of the oligonucleotide chain.[1] When incorporated at the termini of an siRNA duplex, it serves two primary functions:

  • Nuclease Resistance: The inverted linkage is not recognized by exonucleases, which typically degrade nucleic acids from the 3' or 5' ends. This modification significantly enhances the stability of the siRNA in serum and cellular environments.[2]

  • Prevention of Passenger Strand Loading: By modifying the 5'-end of the passenger (sense) strand with an inverted this compound, its loading into the RNA-Induced Silencing Complex (RISC) is effectively blocked.[2][3] This is crucial because the 5'-phosphate of the guide (antisense) strand is a key recognition element for the Argonaute-2 (Ago2) protein within RISC.[4] Blocking the passenger strand ensures that the guide strand is preferentially selected, leading to more potent and specific on-target gene silencing while minimizing off-target effects mediated by the passenger strand.[3][5]

Data Presentation: Efficacy and Stability of Modified siRNAs

The following tables summarize quantitative data on the efficacy and stability of siRNAs with various modifications, including those relevant to terminal blocking strategies. Direct comparative studies focusing solely on inverted this compound against a wide range of other modifications are limited; therefore, the data presented is a compilation from multiple studies to provide a comparative context.

Table 1: In Vitro Gene Silencing Efficacy of Modified siRNAs

siRNA Target & ModificationCell LineIC50 (nM)Reference
ApoB (unmodified) Hepa1-6~1.2[2]
ApoB (2'F modified) Hepa1-6~1.2[2]
Luciferase (unmodified) HeLa~0.05[6]
Luciferase (abasic substitution) GM042815.5 - >100[6]
PTEN (unmodified) HeLa~2.5[7]
PTEN (terminal iB on all 4 ends) HeLaDramatically reduced activity[7]
Renilla Luc (unmodified) HeLa S3~0.05[8]
Renilla Luc (2'-deoxy-2'-C-methylpyrimidine) HeLa0.04 - 0.07[8]

Note: IC50 values can vary significantly based on the target gene, cell line, and experimental conditions.

Table 2: Serum Stability of Modified siRNAs

siRNA ModificationSerum ConcentrationHalf-life (t½)Reference
Unmodified Guide Strand 3% Human Serum< 3 min (56%), 15 min (43%)[4]
Unmodified Passenger Strand 3% Human Serum> 3 hours (persists at ~50%)[4]
2'-O-Me (positions 1 & 2 of guide strand) 3% Human Serum< 3 min (52%), then persistent[4]
Unmodified Duplex 10% Fetal Bovine SerumRapid degradation[7]
Fully 2'-O-Me Modified Duplex 10% Fetal Bovine SerumHighly resistant[7]
Terminal iB Modification Calf SerumNo significant increase in stability[7]

Note: Terminal modifications like inverted this compound primarily protect against exonucleases. Overall serum stability is often limited by endonuclease activity, which requires internal modifications for significant improvement.[7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of siRNA with Inverted this compound Modification

This protocol outlines the general steps for synthesizing an siRNA oligonucleotide with a 3'-inverted this compound modification using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

  • Standard DNA and RNA phosphoramidites (A, C, G, U/T) with appropriate protecting groups

  • Inverted this compound phosphoramidite (also known as reverse this compound phosphoramidite)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (e.g., Iodine/water/pyridine)

  • Capping reagents (e.g., Acetic anhydride and N-Methylimidazole)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine 1:1)

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-silyl protecting group removal (for RNA synthesis)

  • HPLC purification system

Procedure:

  • Synthesizer Setup: Program the desired siRNA sequence into the synthesizer.

  • Standard Synthesis Cycles: The synthesis proceeds in the 3' to 5' direction. For each nucleotide addition, the synthesizer performs the following four steps: a. Deblocking/Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain. b. Coupling: The next phosphoramidite in the sequence is activated and coupled to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

  • Incorporation of Inverted this compound: To add a 3'-terminal inverted this compound, the synthesis is initiated with a CPG support functionalized with the inverted this compound. For a 5'-terminal modification, the inverted this compound phosphoramidite is added as the final monomer in the synthesis sequence.

  • Cleavage and Deprotection: a. After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using the AMA solution. This step also removes the protecting groups from the phosphate backbone and the nucleobases. b. For RNA strands, the 2'-hydroxyl protecting groups (e.g., TBDMS) are removed by treatment with TEA·3HF.

  • Purification: The synthesized oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) to isolate the full-length product from shorter, failed sequences.

  • Duplex Annealing: The purified sense and antisense strands are quantified by UV spectrophotometry. Equimolar amounts of each strand are mixed in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate), heated to 95°C for 5 minutes, and then slowly cooled to room temperature to form the final siRNA duplex.

Protocol 2: In Vitro Nuclease Stability Assay

This protocol assesses the stability of inverted this compound-modified siRNA in the presence of serum.

Materials:

  • Modified and unmodified siRNA duplexes

  • Fetal Bovine Serum (FBS) or human serum

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • Sodium Acetate (3 M, pH 5.2)

  • Nuclease-free water

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel loading buffer

  • Nucleic acid stain (e.g., SYBR Gold or Ethidium Bromide)

  • Gel imaging system

Procedure:

  • Incubation: a. In a microcentrifuge tube, incubate 2.5 µM of siRNA with 90% serum at 37°C. b. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes). The 0-minute time point serves as the undigested control.

  • Reaction Quenching and Extraction: a. At each time point, stop the reaction by adding an equal volume of Phenol:Chloroform:Isoamyl Alcohol. b. Vortex vigorously and centrifuge at high speed for 5 minutes to separate the phases.

  • Ethanol Precipitation: a. Transfer the aqueous (upper) phase to a new tube. b. Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. c. Incubate at -20°C for at least 30 minutes to precipitate the RNA. d. Centrifuge at high speed for 15 minutes to pellet the RNA. e. Carefully remove the supernatant and wash the pellet with 70% ethanol. f. Air dry the pellet and resuspend in nuclease-free water.

  • Gel Electrophoresis: a. Mix the resuspended RNA with gel loading buffer. b. Run the samples on a denaturing polyacrylamide gel (e.g., 15-20%). c. Stain the gel with a suitable nucleic acid stain.

  • Analysis: a. Visualize the gel using an imaging system. b. Quantify the intensity of the intact siRNA band at each time point relative to the 0-minute control to determine the degradation rate and half-life.

Protocol 3: In Vitro siRNA Transfection and Gene Knockdown Analysis

This protocol describes the transfection of inverted this compound-modified siRNA into cultured cells to assess its gene-silencing efficacy.

Materials:

  • Inverted this compound-modified siRNA and control siRNAs (e.g., unmodified, scrambled sequence)

  • Mammalian cell line expressing the target gene

  • Appropriate cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Multi-well cell culture plates

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reverse transcription kit

  • Quantitative PCR (qPCR) system and reagents (e.g., SYBR Green or TaqMan probes)

  • Reagents for protein extraction and Western blotting (optional)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 50-80% confluency at the time of transfection.

  • Transfection Complex Formation: a. For each well to be transfected, dilute the desired final concentration of siRNA (e.g., 10 nM) in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: a. Add the siRNA-transfection reagent complexes dropwise to the cells. b. Gently rock the plate to ensure even distribution. c. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis of Gene Knockdown: a. RNA Analysis (qPCR): i. After the incubation period, lyse the cells and extract total RNA. ii. Perform reverse transcription to synthesize cDNA. iii. Quantify the target mRNA levels using qPCR, normalizing to a stable housekeeping gene. Compare the mRNA levels in cells treated with the target siRNA to those treated with a negative control siRNA. b. Protein Analysis (Western Blot) (Optional): i. Lyse the cells and quantify total protein concentration. ii. Separate proteins by SDS-PAGE and transfer to a membrane. iii. Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). iv. Visualize and quantify the protein bands to determine the extent of protein knockdown.

Visualizations

RNA Interference (RNAi) Pathway

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA siRNA Duplex (Guide & Passenger Strands) Dicer Dicer siRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading Complex siRNA->RISC_loading Loading Dicer->RISC_loading Ago2 Ago2 Passenger_degradation Passenger Strand Degradation RISC_loading->Passenger_degradation Passenger Strand Ejection & Degradation RISC_active Active RISC (with Guide Strand) Ago2->RISC_active Guide Strand Selection mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage RISC_active->Cleavage Slicing mRNA->Cleavage Degradation mRNA Fragments Cleavage->Degradation

Standard RNAi pathway for gene silencing.
Experimental Workflow for Inverted this compound siRNA Analysis

Experimental_Workflow cluster_synthesis siRNA Preparation cluster_stability Stability Assay cluster_efficacy Efficacy Assay Synthesis Solid-Phase Synthesis (with inverted this compound) Purification HPLC Purification Synthesis->Purification Annealing Duplex Annealing Purification->Annealing Serum_Incubation Serum Incubation Annealing->Serum_Incubation Transfection Cell Transfection Annealing->Transfection Extraction RNA Extraction Serum_Incubation->Extraction PAGE PAGE Analysis Extraction->PAGE Incubation Incubation (24-72h) Transfection->Incubation Analysis Knockdown Analysis (qPCR / Western Blot) Incubation->Analysis

Workflow for analyzing inverted this compound siRNA.
Influence of Inverted this compound on RISC Loading

RISC_Loading_Mechanism cluster_unmodified Unmodified siRNA cluster_modified Inverted this compound Modified siRNA siRNA_unmod siRNA Duplex RISC_loading_unmod RISC Loading Complex siRNA_unmod->RISC_loading_unmod Ago2_unmod Ago2 Off_target_unmod Off-Target Effects (Passenger Strand Loading) RISC_loading_unmod->Off_target_unmod Passenger Can Load RISC_active_unmod Active RISC (Guide Strand) Ago2_unmod->RISC_active_unmod Guide Preferred siRNA_mod siRNA Duplex (5'-iB on Passenger) RISC_loading_mod RISC Loading Complex siRNA_mod->RISC_loading_mod Ago2_mod Ago2 Block Passenger Strand Loading Blocked RISC_loading_mod->Block RISC_active_mod Active RISC (Guide Strand) Ago2_mod->RISC_active_mod Guide Selected

Inverted this compound blocks passenger strand loading.

Conclusion

The use of inverted this compound modifications represents a valuable strategy in the design of stabilized and specific siRNAs. By protecting against exonuclease degradation and preventing the loading of the passenger strand into the RISC, this modification can enhance the therapeutic potential of siRNA candidates. The protocols and data provided herein offer a comprehensive guide for researchers to incorporate and evaluate inverted this compound-modified siRNAs in their drug discovery and development workflows. Further optimization of modification patterns, in combination with advanced delivery systems, will continue to propel the field of RNAi therapeutics forward.

References

Application Notes and Protocols for dSPACER in Base Excision Repair Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing dSPACER-containing oligonucleotides in Base Excision Repair (BER) assays. The this compound, a stable synthetic abasic site mimic, is an invaluable tool for studying the activity of key BER enzymes, particularly Apurinic/Apyrimidinic Endonuclease 1 (APE1), and for screening potential inhibitors of this critical DNA repair pathway.

Introduction to this compound in Base Excision Repair

Base Excision Repair (BER) is a primary cellular defense mechanism against DNA damage caused by oxidation, alkylation, and deamination. The process is initiated by a DNA glycosylase that recognizes and removes a damaged base, creating an apurinic/apyrimidinic (AP) site. This AP site is then processed by APE1, which incises the phosphodiester backbone 5' to the abasic site, a critical step for subsequent repair synthesis and ligation.

The this compound (or tetrahydrofuran, THF) is a stable analog of the natural AP site.[1][2] Its stability allows for its incorporation into synthetic oligonucleotides, which can then be used as substrates to measure the enzymatic activity of APE1 and other BER proteins in vitro.[3] These assays are fundamental for basic research into DNA repair mechanisms and for the development of therapeutic agents that target the BER pathway.

Key Applications

  • Enzyme Activity Assays: Quantifying the endonuclease activity of APE1 from purified protein preparations or cell/tissue extracts.[3][4]

  • Inhibitor Screening: High-throughput screening of small molecules to identify inhibitors of APE1 activity for cancer therapy and other applications.

  • Mechanistic Studies: Investigating the kinetic parameters and reaction mechanisms of BER enzymes.[5][6]

  • Protein Recruitment Studies: Analyzing the recruitment of BER proteins to sites of DNA damage.

Data Presentation: Quantitative Analysis of APE1 Activity on this compound Substrates

The following tables summarize kinetic data for APE1 cleavage of oligonucleotide substrates containing a this compound (abasic site analog). These values are essential for comparing enzyme efficiency under different conditions and for assessing the potency of inhibitors.

Table 1: Pre-Steady-State Kinetic Parameters for APE1 Cleavage of this compound-Containing DNA

Substratek_obs (s⁻¹)k_ss (s⁻¹)Fold Decrease in k_obs (vs. dsDNA)Fold Decrease in k_ss (vs. dsDNA)Reference
Duplex DNA (dsDNA)129 ± 111.7 ± 0.08--[6]
Primer-Template Junction (PTJ)4.3 ± 0.30.4 ± 0.03304.3[6]
Single-Stranded DNA (ssDNA)2 ± 0.20.15 ± 0.01864.511.3[6]

k_obs: Observed rate of the first turnover (burst phase). k_ss: Steady-state rate of subsequent turnovers.

Table 2: Apparent Binding Affinity of APE1 for Abasic Site-Containing DNA

SubstrateApparent Dissociation Constant (K_D,app) (nM)Reference
Deoxy-Abasic Substrate3.0 ± 0.2[5]
Ribo-Abasic Substrate2.9 ± 0.2[5]

Signaling Pathways and Experimental Workflows

Base Excision Repair Pathway with this compound

BER_Pathway cluster_0 DNA with Damaged Base cluster_1 This compound as Abasic Site Mimic cluster_2 Base Excision Repair Cascade DNA_damage Damaged Base (e.g., Uracil) Glycosylase DNA Glycosylase DNA_damage->Glycosylase Base Removal dSPACER_Oligo Oligonucleotide with This compound (Abasic Site) APE1 APE1 Endonuclease dSPACER_Oligo->APE1 Substrate for APE1 Glycosylase->dSPACER_Oligo Creates Abasic Site PolB DNA Polymerase β APE1->PolB Incision & 5'-dRP Generation Ligase DNA Ligase III PolB->Ligase Gap Filling Repaired_DNA Repaired DNA Ligase->Repaired_DNA Ligation

Caption: The Base Excision Repair pathway initiated by a damaged base and the role of this compound as a substrate for APE1.

Experimental Workflow: Gel-Based APE1 Activity Assay

Gel_Assay_Workflow cluster_0 1. Substrate Preparation cluster_1 2. Enzymatic Reaction cluster_2 3. Analysis Oligo_Prep Synthesize/Anneal Fluorescently Labeled This compound Oligonucleotide Reaction_Setup Incubate Substrate with APE1 or Cell Extract Oligo_Prep->Reaction_Setup Quench Stop Reaction with Formamide/EDTA Reaction_Setup->Quench PAGE Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Quench->PAGE Imaging Phosphorimager/ Fluorescence Scanner PAGE->Imaging Quantification Quantify Cleaved vs. Uncleaved Product Imaging->Quantification

Caption: Workflow for a gel-based assay to measure APE1 activity using a this compound substrate.

Logical Flow: FRET-Based APE1 Activity Assay

FRET_Assay_Logic cluster_0 Initial State cluster_1 Enzymatic Cleavage cluster_2 Final State Intact_Probe Intact this compound Probe (Donor & Quencher in proximity) Low_Fluorescence Low Fluorescence (FRET Occurs) Intact_Probe->Low_Fluorescence APE1_Action Addition of APE1 Intact_Probe->APE1_Action Cleaved_Probe Cleaved Probe (Donor & Quencher separate) APE1_Action->Cleaved_Probe High_Fluorescence High Fluorescence (FRET Disrupted) Cleaved_Probe->High_Fluorescence

Caption: The principle of a FRET-based assay for detecting APE1-mediated cleavage of a this compound probe.

Experimental Protocols

Protocol 1: Gel-Based APE1 Endonuclease Activity Assay

This protocol details the measurement of APE1 activity by monitoring the cleavage of a fluorescently labeled oligonucleotide containing a this compound.

Materials:

  • Purified recombinant human APE1

  • Fluorescently labeled (e.g., 5'-FAM) single-stranded oligonucleotide containing a this compound (substrate)

  • Unlabeled complementary single-stranded oligonucleotide

  • APE1 Reaction Buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.1 mg/ml BSA)

  • Stop/Loading Dye (95% formamide, 10 mM EDTA, 0.1% xylene cyanol, 0.1% bromophenol blue)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • TBE Buffer

  • Fluorescence gel scanner or phosphorimager

Procedure:

  • Substrate Annealing:

    • Mix the fluorescently labeled this compound-containing oligonucleotide and the complementary oligonucleotide in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the double-stranded substrate.

  • Enzymatic Reaction:

    • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

      • 2 µL of 10x APE1 Reaction Buffer

      • x µL of annealed substrate (final concentration 10-50 nM)

      • x µL of purified APE1 or cell extract (final concentration 1-10 nM for purified enzyme)

      • Nuclease-free water to a final volume of 20 µL.

    • For inhibitor studies, pre-incubate APE1 with the inhibitor for 10-15 minutes on ice before adding the substrate.

    • Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for the desired time (e.g., 1, 5, 10, 20 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume (20 µL) of Stop/Loading Dye.

  • Gel Electrophoresis:

    • Denature the samples by heating at 95°C for 5-10 minutes.

    • Load the samples onto a pre-run denaturing polyacrylamide gel.

    • Run the gel at a constant power until the bromophenol blue dye front reaches the bottom of the gel.

  • Imaging and Quantification:

    • Scan the gel using a fluorescence gel scanner or phosphorimager.

    • Quantify the band intensities for the uncleaved substrate and the cleaved product using image analysis software (e.g., ImageJ, ImageQuant).

    • Calculate the percentage of cleaved substrate for each time point or inhibitor concentration.

Protocol 2: Fluorescence Resonance Energy Transfer (FRET)-Based APE1 Activity Assay

This protocol describes a real-time, continuous assay for APE1 activity using a FRET-based oligonucleotide probe.

Materials:

  • Purified recombinant human APE1

  • FRET probe: a single-stranded oligonucleotide with a this compound, a fluorophore (e.g., FAM) at the 5' end, and a quencher (e.g., DABCYL) at the 3' end, designed to form a hairpin structure that brings the fluorophore and quencher into close proximity.

  • APE1 Reaction Buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.1 mg/ml BSA)

  • 96- or 384-well black microplate

  • Fluorescence plate reader with appropriate filters for the chosen fluorophore/quencher pair.

Procedure:

  • Reaction Setup:

    • In each well of the microplate, prepare the reaction mixture (final volume of 50-100 µL):

      • APE1 Reaction Buffer (1x final concentration)

      • FRET probe (final concentration 50-100 nM)

      • For inhibitor screening, add the test compounds at desired concentrations.

    • Equilibrate the plate to 37°C in the fluorescence plate reader.

  • Initiation and Measurement:

    • Initiate the reaction by adding APE1 to each well (final concentration 1-5 nM).

    • Immediately start monitoring the fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes). The excitation and emission wavelengths should be set according to the specifications of the fluorophore.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The initial rate of the reaction can be determined from the linear portion of the curve.

    • For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ values by fitting the data to a dose-response curve.

References

Application Notes and Protocols for Labeling dSPACER-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides containing dSPACER modifications, which mimic abasic sites in DNA, are invaluable tools in molecular biology, diagnostics, and therapeutic research.[1][2][3] These modifications are chemically stable analogs of the naturally occurring apurinic/apyrimidinic (AP) sites, allowing for the study of DNA damage and repair, as well as providing flexible linkers within oligonucleotide structures.[1][4][5] Labeling these modified oligonucleotides with fluorophores, biotin, or other moieties is crucial for a wide range of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and affinity purification.

This document provides detailed protocols and application notes for the chemical labeling of this compound-modified oligonucleotides. Since the this compound modification itself is a stable tetrahydrofuran ring and not readily reactive for direct conjugation, labeling is achieved by incorporating a reactive functional group, such as a primary amine or an alkyne, elsewhere in the oligonucleotide.[6] This is typically accomplished during solid-phase synthesis using modified phosphoramidites that introduce these functionalities at the 5' or 3' terminus, or at an internal position.

Labeling Strategies Overview

The two primary post-synthetic labeling strategies for oligonucleotides containing a this compound modification are:

  • Amine-Reactive Labeling: This method involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated label with a primary amine group that has been incorporated into the oligonucleotide.[7][8] This is a robust and widely used method for conjugating a variety of labels, including fluorescent dyes and biotin.[7]

  • Click Chemistry: This approach utilizes the highly efficient and specific copper(I)-catalyzed reaction between an alkyne-modified oligonucleotide and an azide-containing label.[][10][11] Click chemistry offers excellent yields and is performed under mild, aqueous conditions.[][10]

The general workflow for labeling a this compound-modified oligonucleotide involves the initial synthesis of the oligonucleotide with both the this compound and the desired reactive functional group, followed by the post-synthetic labeling reaction and subsequent purification of the final labeled product.

G cluster_synthesis Oligonucleotide Synthesis cluster_labeling Post-Synthetic Labeling cluster_purification Purification and Analysis start Solid Support s1 Incorporate this compound Phosphoramidite start->s1 s2 Incorporate Amino- or Alkyne-Modifier Phosphoramidite s1->s2 s3 Cleavage and Deprotection s2->s3 s4 Crude Modified Oligonucleotide s3->s4 l1 Dissolve Oligo in Buffer s4->l1 l2 Add NHS-Ester or Azide Label l1->l2 l3 Incubate l2->l3 l4 Labeled Oligonucleotide Mixture l3->l4 p1 HPLC Purification l4->p1 p2 Characterization (Mass Spec, UV-Vis) p1->p2 end Pure Labeled Oligonucleotide p2->end

General workflow for labeling this compound-modified oligonucleotides.

Quantitative Data on Labeling Efficiency

The efficiency of post-synthetic labeling reactions is crucial for obtaining a high yield of the desired product. The following tables summarize typical labeling efficiencies for NHS ester and click chemistry reactions. While this data is for amino- and alkyne-modified oligonucleotides in general, the presence of a this compound modification is not expected to significantly impact these efficiencies due to its chemical stability.

Table 1: NHS Ester Labeling Efficiency

LabelOligonucleotide ModificationMolar Excess of LabelReaction TimeTypical YieldReference
Fluorescein NHS Ester5'-Amino-Modifier C610-50 fold2-4 hours70-90%[12]
Cy5 NHS Ester3'-Amino-Modifier20-60 fold2-16 hours>85%[13]
Biotin NHS EsterInternal Amino-Modifier dT10-30 fold2-4 hours60-80%[13]

Table 2: Click Chemistry Labeling Efficiency

LabelOligonucleotide ModificationReaction TimeTypical YieldReference
Fluorescent Dye Azide5'-Hexynyl30 min - 4 hours>95%[10]
Biotin AzideInternal Alkyne-dT1-2 hours>90%[14]
Quencher Azide3'-Alkyne30 min - 2 hours>95%[10]

Experimental Protocols

Protocol 1: Fluorescent Labeling of Amino-Modified this compound Oligonucleotides via NHS Ester Chemistry

This protocol describes the labeling of an oligonucleotide containing a primary amine and a this compound modification with a fluorescent dye NHS ester.

Materials:

  • Amino-modified this compound oligonucleotide, lyophilized (e.g., with a 5'-Amino Modifier C6)

  • Amine-reactive fluorescent dye NHS ester (e.g., FAM, Cy3, Cy5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Microcentrifuge tubes

  • Equipment for HPLC purification

  • Spectrophotometer (for quantification)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the lyophilized amino-modified this compound oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mM.

  • Dye Preparation:

    • Shortly before use, dissolve the fluorescent dye NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with a 10-50 fold molar excess of the dissolved dye NHS ester.

    • Vortex the mixture briefly and incubate for 2-4 hours at room temperature in the dark.

  • Purification:

    • Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][15][16]

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column

      • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

      • Mobile Phase B: Acetonitrile

      • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

      • Detection: Monitor at 260 nm (for the oligonucleotide) and the excitation maximum of the dye.

    • Collect the fractions corresponding to the dual-absorbing peak (labeled oligonucleotide).

  • Quantification and Characterization:

    • Lyophilize the collected fractions.

    • Resuspend the purified, labeled oligonucleotide in nuclease-free water.

    • Determine the concentration by measuring the absorbance at 260 nm.

    • Confirm the identity and purity of the product by mass spectrometry (MALDI-TOF or ESI).[17][18][19]

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p1 Dissolve Amino-Oligo in Bicarbonate Buffer r1 Mix Oligo and Dye Solutions p1->r1 p2 Dissolve NHS-Ester Dye in DMSO p2->r1 r2 Incubate 2-4h at RT in Dark r1->r2 u1 RP-HPLC Purification r2->u1 u2 Lyophilize Labeled Oligo u1->u2 u3 Characterize by Mass Spec & UV-Vis u2->u3

Workflow for NHS ester labeling of amino-modified oligonucleotides.
Protocol 2: Biotinylation of Alkyne-Modified this compound Oligonucleotides via Click Chemistry

This protocol outlines the attachment of a biotin moiety to an alkyne-modified this compound oligonucleotide using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified this compound oligonucleotide, lyophilized (e.g., with a 5'-Hexynyl modification)

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Nuclease-free water

  • DMSO

  • Equipment for HPLC or gel filtration purification

  • Mass spectrometer for characterization

Procedure:

  • Oligonucleotide and Reagent Preparation:

    • Dissolve the lyophilized alkyne-modified this compound oligonucleotide in nuclease-free water to a concentration of 1-5 mM.

    • Prepare a 10 mM stock solution of biotin-azide in DMSO.

    • Prepare fresh 100 mM stock solutions of CuSO₄, sodium ascorbate, and THPTA in nuclease-free water.

  • Click Reaction:

    • In a microcentrifuge tube, mix the following in order:

      • Alkyne-modified oligonucleotide solution

      • Biotin-azide solution (2-5 molar excess)

      • THPTA solution (to a final concentration of 1 mM)

      • CuSO₄ solution (to a final concentration of 0.5 mM)

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Vortex the mixture gently and incubate for 1-2 hours at room temperature.

  • Purification:

    • Purify the biotinylated oligonucleotide using either RP-HPLC (as described in Protocol 1) or a desalting column (e.g., gel filtration) to remove the catalyst and excess reagents.

  • Characterization:

    • Lyophilize the purified product.

    • Resuspend in nuclease-free water.

    • Confirm the successful conjugation by mass spectrometry. The mass of the final product should correspond to the sum of the masses of the starting oligonucleotide and the biotin-azide moiety minus the mass of N₂.

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis p1 Dissolve Alkyne-Oligo in Water r1 Combine Oligo, Biotin-Azide, THPTA, CuSO4 p1->r1 p2 Prepare Stock Solutions of Biotin-Azide, CuSO4, Ascorbate, THPTA p2->r1 r2 Add Sodium Ascorbate to Initiate r1->r2 r3 Incubate 1-2h at RT r2->r3 u1 Purify by HPLC or Desalting r3->u1 u2 Lyophilize Biotinylated Oligo u1->u2 u3 Characterize by Mass Spec u2->u3

Workflow for click chemistry biotinylation of alkyne-modified oligos.

Concluding Remarks

The protocols provided herein offer robust methods for the efficient labeling of this compound-modified oligonucleotides. The choice between NHS ester chemistry and click chemistry will depend on the specific label to be incorporated and the desired reaction conditions. For successful labeling, it is critical to start with a high-quality, purified oligonucleotide containing the appropriate reactive handle. Post-labeling purification by HPLC is strongly recommended to ensure the removal of unreacted components that could interfere with downstream applications.[1][15][16] Finally, characterization by mass spectrometry and UV-Vis spectroscopy is essential to confirm the identity and purity of the final labeled this compound-modified oligonucleotide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hybridization of dSPACER-Containing Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dSPACER-containing probes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their hybridization experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure successful results.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound-containing probes, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Signal

Question: I am not detecting any signal, or the signal from my this compound-containing probe is very weak. What are the possible causes and how can I troubleshoot this?

Possible Causes and Solutions:

Potential CauseRecommended Action
Suboptimal Probe Concentration The concentration of the probe may be too low. Titrate the probe concentration by increasing it in increments (e.g., 10-20% at a time) to find the optimal concentration that yields a strong signal without inhibiting the reaction.[1] For in situ hybridization, you may need to repeat the experiment with a higher probe volume or concentration.[2]
Inefficient Probe Hybridization Optimize the hybridization temperature. The optimal temperature is dependent on the probe's sequence and GC content. For DNA probes in a 50% formamide-based buffer, a temperature of 42°C is a good starting point.[3] Consider also adjusting the formamide concentration in the hybridization buffer, as this can lower the melting temperature and improve specificity.[2][4][5]
Incorrect Denaturation Ensure that both the target nucleic acid and the probe are completely denatured. For tissue samples, a denaturation temperature of around 83°C for 3 minutes is often required.[6] Check that your heating apparatus is calibrated and maintaining the correct temperature.[2][6]
Overly Stringent Washes The post-hybridization wash conditions may be too harsh, leading to the removal of specifically bound probes. Decrease the temperature or the duration of the washes, or increase the salt concentration of the wash buffer.[2]
Poor Probe Accessibility For tissue samples, inadequate permeabilization can prevent the probe from reaching its target. Optimize the proteinase K digestion step by adjusting the concentration, time, or temperature.[2][7]
Degraded Probe Probes can degrade if not stored properly. Store probes at -20°C in a nuclease-free environment.[8] If degradation is suspected, use a fresh aliquot of the probe.
Sample Preparation Issues Over-fixation of tissue samples can mask the target sequence.[2][7][9] Reduce the fixation time or consider a different fixation method. For FFPE sections, ensure they are the appropriate thickness (3-4μm) to allow for probe penetration.[10]
Microscope/Imaging Settings Verify that the correct filter sets are being used for the fluorophore on your probe.[2] Ensure the microscope settings are optimized for detecting the signal.
Issue 2: High Background or Non-Specific Binding

Question: I am observing high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce non-specific binding of my this compound-containing probes?

Possible Causes and Solutions:

Potential CauseRecommended Action
Probe Concentration Too High An excessive probe concentration can lead to non-specific binding. Reduce the probe concentration in the hybridization buffer.[2]
Insufficiently Stringent Washes The post-hybridization washes may not be stringent enough to remove non-specifically bound probes. Increase the temperature of the wash steps or decrease the salt concentration of the wash buffer.[2]
Suboptimal Hybridization Conditions The hybridization conditions may not be stringent enough. Increase the hybridization temperature or the formamide concentration in the hybridization buffer.[2]
Non-Specific Probe Binding to Cellular Components Block non-specific binding sites before hybridization. This can be achieved by pre-incubating the sample with a blocking agent like sheared salmon sperm DNA or tRNA.[11] For tissue sections, an acetylation step with triethanolamine and acetic anhydride can help reduce background.[1]
Probe Design Issues The probe sequence may have homology to non-target sequences. Ensure probes are designed to be highly specific to the target. Avoid repetitive sequences.[12]
Sample Preparation Artifacts Debris on the slides or the use of inappropriate slides (e.g., positively charged slides for cell suspensions) can cause high background.[10] Ensure slides are clean and appropriate for the sample type.
Endogenous Fluorescence or Biotin Some tissues have endogenous biotin or autofluorescence. Include a control sample without the probe to assess this. If endogenous biotin is an issue, block with avidin and then biotin.[2]

Frequently Asked Questions (FAQs)

Q1: What is the function of a this compound in a hybridization probe?

A this compound, or abasic site spacer, is a modification that mimics an abasic site in an oligonucleotide. It is a tetrahydrofuran derivative that lacks a nucleotide base.[13] In hybridization probes, dSPACERs can be used to introduce a flexible linkage between the probe sequence and a fluorescent label or the surface to which the probe is attached. This separation can reduce steric hindrance and improve hybridization efficiency by allowing the probe to more easily access its target sequence.[3][6]

Q2: How should I design my this compound-containing probes for optimal performance?

Probe design is critical for successful hybridization. Key considerations include:

  • Length: Probes are typically 15-30 nucleotides long.[14]

  • GC Content: Aim for a GC content of around 40-60%.[12]

  • Specificity: The probe sequence should be unique to the target to avoid cross-hybridization.[12]

  • Secondary Structure: Avoid sequences that are prone to forming stable hairpins or self-dimers.[6]

  • This compound Placement: The this compound can be placed internally or at either the 5' or 3' end of the oligonucleotide. The optimal placement may depend on the specific application and should be considered in the context of reducing steric hindrance.

Q3: What are the key parameters to optimize in a hybridization protocol for this compound-containing probes?

The main parameters to optimize are:

  • Probe Concentration: Finding the right balance is crucial to maximize signal and minimize background.

  • Hybridization Temperature: This should be optimized based on the melting temperature (Tm) of your probe-target duplex.

  • Hybridization Buffer Composition: The concentration of formamide and salts will affect the stringency of the hybridization.

  • Wash Conditions: The temperature, salt concentration, and duration of post-hybridization washes are critical for removing non-specifically bound probes.

Q4: Can I use a standard FISH protocol for my this compound-containing probes?

Yes, a standard FISH protocol is a good starting point. However, due to the modification, some optimization of the parameters mentioned in Q3 may be necessary to achieve the best results.

Experimental Protocols

Protocol 1: General In Situ Hybridization (ISH) for this compound-Containing Probes on Tissue Sections

This protocol provides a general framework. Optimization of specific steps, particularly digestion, denaturation, and wash times and temperatures, is highly recommended.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on positively charged slides

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Proteinase K solution

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate, 50 mM sodium phosphate buffer, pH 7.0)

  • This compound-containing probe

  • Wash buffers (e.g., 2x SSC, 0.4x SSC with 0.3% NP-40)

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through an ethanol series: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes).

    • Rinse in deionized water.

  • Permeabilization:

    • Incubate slides in Proteinase K solution (concentration and time to be optimized, e.g., 10 µg/ml for 10 minutes at 37°C).

    • Wash in PBS (2 x 5 minutes).

  • Fixation:

    • Post-fix in 4% paraformaldehyde in PBS for 10 minutes.

    • Wash in PBS (2 x 5 minutes).

  • Dehydration:

    • Dehydrate through an ethanol series: 70%, 95%, 100% (2 minutes each).

    • Air dry slides.

  • Denaturation and Hybridization:

    • Prepare the probe by diluting it in hybridization buffer to the desired concentration.

    • Apply the probe mixture to the tissue section.

    • Cover with a coverslip and seal with rubber cement.

    • Co-denature the sample and probe on a hot plate at 83°C for 3 minutes.[6]

    • Transfer to a humidified chamber and hybridize overnight at 37°C.[11]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash in 2x SSC at room temperature for 5 minutes.

    • Perform a stringent wash in 0.4x SSC with 0.3% NP-40 at 72°C for 2 minutes.[15]

    • Wash in 2x SSC at room temperature for 30 seconds.[15]

  • Counterstaining and Mounting:

    • Dehydrate through an ethanol series and air dry.

    • Apply DAPI counterstain.

    • Mount with antifade mounting medium.

  • Imaging:

    • Visualize using a fluorescence microscope with the appropriate filters.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_post_hyb Post-Hybridization cluster_analysis Analysis Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Permeabilization Permeabilization Rehydration->Permeabilization Post_Fixation Post_Fixation Permeabilization->Post_Fixation Dehydration Dehydration Post_Fixation->Dehydration Probe_Application Probe_Application Dehydration->Probe_Application Denaturation Denaturation Probe_Application->Denaturation Hybridization_Incubation Hybridization_Incubation Denaturation->Hybridization_Incubation Washes Washes Hybridization_Incubation->Washes Counterstaining Counterstaining Washes->Counterstaining Mounting Mounting Counterstaining->Mounting Imaging Imaging Mounting->Imaging

Caption: A generalized workflow for in situ hybridization experiments.

Troubleshooting_Logic cluster_low_signal_solutions Low Signal Troubleshooting cluster_high_bg_solutions High Background Troubleshooting Start Experiment Start Check_Signal Check Signal Start->Check_Signal Low_Signal Low/No Signal Check_Signal->Low_Signal Weak/Absent High_Background High Background Check_Signal->High_Background Noisy Good_Signal Good Signal Check_Signal->Good_Signal Clear Increase_Probe_Conc Increase Probe Conc. Low_Signal->Increase_Probe_Conc Optimize_Hyb_Temp Optimize Hyb. Temp. Low_Signal->Optimize_Hyb_Temp Check_Denaturation Check Denaturation Low_Signal->Check_Denaturation Less_Stringent_Wash Less Stringent Wash Low_Signal->Less_Stringent_Wash Decrease_Probe_Conc Decrease Probe Conc. High_Background->Decrease_Probe_Conc More_Stringent_Wash More Stringent Wash High_Background->More_Stringent_Wash Optimize_Blocking Optimize Blocking High_Background->Optimize_Blocking Check_Probe_Specificity Check Probe Specificity High_Background->Check_Probe_Specificity

Caption: A logical flowchart for troubleshooting common hybridization issues.

References

Common issues with dSPACER stability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to dSPACER stability and efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound-mediated protein degradation?

A1: dSPACERs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). A this compound molecule consists of three key components: a ligand that binds to your POI, a ligand that recruits an E3 ubiquitin ligase, and a proprietary spacer that links these two elements. By bringing the POI and the E3 ligase into close proximity, the this compound facilitates the formation of a ternary complex. This complex formation leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][2] The this compound molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[3]

Q2: My this compound is not inducing degradation of my target protein. What are the common reasons for this?

A2: A lack of target degradation is a common issue that can stem from several factors.[4] Key areas to investigate include:

  • Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex is essential for ubiquitination.[5] The specific this compound, target protein, and E3 ligase combination may not form a stable complex.

  • Poor Cell Permeability: dSPACERs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[4][6]

  • Suboptimal Physicochemical Properties: Issues with solubility or stability in your experimental media can reduce the effective concentration of the this compound.[6][][8]

  • Incorrect E3 Ligase Choice: The targeted E3 ligase may not be expressed at sufficient levels in your cell line or may not be the optimal choice for your specific POI.[5]

  • Compound Instability: The this compound molecule may be unstable in the cell culture medium over the time course of your experiment.[4]

Q3: I'm observing a decrease in target degradation at higher concentrations of my this compound. What is happening?

A3: This phenomenon is known as the "hook effect".[4][9][10] At optimal concentrations, dSPACERs facilitate the formation of the productive ternary complex (POI-dSPACER-E3 Ligase). However, at excessively high concentrations, the this compound is more likely to form binary complexes with either the POI or the E3 ligase separately. These binary complexes are non-productive for degradation, leading to a decrease in overall target degradation.[4][5] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your this compound.[4]

Troubleshooting Guides

Issue 1: No or Low Target Protein Degradation

If you are observing minimal or no degradation of your target protein, follow this troubleshooting workflow:

G start Start: No/Low Degradation q1 Is the target E3 Ligase expressed in your cell line? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Select a cell line with endogenous E3 ligase expression or transfect. q2 Is your this compound cell permeable? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Optimize this compound properties for better permeability. q3 Does the this compound engage the target and E3 ligase in cells? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Perform target engagement assays (e.g., NanoBRET). q4 Is a stable ternary complex forming? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no Optimize spacer length/composition. Perform biophysical assays (e.g., TR-FRET). q5 Is the target protein being ubiquitinated? a4_yes->q5 a5_yes Yes q5->a5_yes a5_no No q5->a5_no Perform in-vitro ubiquitination assay. Redesign spacer to improve geometry. end_success Degradation Expected. Consider experimental variability. a5_yes->end_success

Caption: Troubleshooting workflow for lack of this compound activity.

Issue 2: Optimizing this compound Spacer Length

The length and composition of the spacer are critical for this compound efficacy, as they directly influence the formation of a stable ternary complex.[11][12][13] An unoptimized spacer can lead to reduced degradation efficiency.

Data on Spacer Length vs. Degradation Efficiency:

The following table summarizes the degradation efficiency of a model this compound (targeting Protein-X) with varying Polyethylene Glycol (PEG) spacer lengths. Degradation was measured in HEK293T cells after 24 hours of treatment.

This compound VariantSpacer Length (atoms)DC50 (nM)Dmax (%)
This compound-X-S41215065
This compound-X-S5157588
This compound-X-S6 18 25 95
This compound-X-S7218085
This compound-X-S82420060
  • DC50: Concentration of this compound required to degrade 50% of the target protein.[3]

  • Dmax: Maximum percentage of target protein degradation achieved.[3]

As the data indicates, a spacer length of 18 atoms provided the optimal balance for ternary complex formation and subsequent degradation of Protein-X. Both shorter and longer spacers resulted in reduced efficacy.

Key Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This is the most common method to quantify changes in target protein levels.

  • Cell Treatment: Seed cells at a consistent density and allow them to adhere overnight. Treat cells with a range of this compound concentrations for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[16]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to your POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Visualize the protein bands using a chemiluminescent substrate and an imaging system.[15]

  • Analysis: Quantify band intensities using image analysis software. Normalize the POI signal to the loading control signal.

Protocol 2: In-Vitro Ubiquitination Assay

This assay confirms if the this compound can induce ubiquitination of the POI in a cell-free system.

  • Reaction Setup: In a microcentrifuge tube, combine the following recombinant components:

    • E1 activating enzyme

    • E2 conjugating enzyme

    • The specific E3 ligase recruited by your this compound

    • Purified POI

    • Ubiquitin

    • ATP

    • This compound (at various concentrations) or vehicle control

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot.

  • Detection: Probe the membrane with an antibody against the POI. A "smear" or "ladder" of higher molecular weight bands above the unmodified POI band indicates successful poly-ubiquitination.[17]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound-Mediated Degradation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-dSPACER-E3) POI->Ternary This compound This compound This compound->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The this compound-mediated ubiquitin-proteasome signaling pathway.

G cluster_1 Experimental Workflow for this compound Evaluation start This compound Design & Synthesis step1 Dose-Response Western Blot (Determine DC50 & Dmax) start->step1 step2 Time-Course Analysis (Determine degradation kinetics) step1->step2 step3 Ternary Complex Formation Assay (e.g., TR-FRET, Co-IP) step2->step3 step4 In-Vitro Ubiquitination Assay step3->step4 step5 Proteasome Inhibition Control (e.g., with MG132) step4->step5 step6 Off-Target Analysis (Proteomics) step5->step6 end Validated this compound step6->end

Caption: A typical experimental workflow for this compound validation.

References

Navigating the Synthesis of dSPACER-Modified Oligonucleotides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of dSPACER (abasic site mimic) modifications into oligonucleotides is a critical technique in various research and therapeutic applications, including DNA repair studies, diagnostics, and the development of antisense therapies. However, achieving high yields of these modified oligonucleotides can present challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and offers frequently asked questions to help you optimize your experimental workflow and improve the final yield and purity of your this compound-modified oligos.

Troubleshooting Guide: Improving this compound-Modified Oligo Yield

Low yield of this compound-modified oligonucleotides is a common issue that can arise at various stages of synthesis, cleavage, deprotection, and purification. This guide addresses specific problems in a question-and-answer format to help you identify and resolve potential bottlenecks in your process.

Q1: My overall yield of crude this compound-modified oligonucleotide is significantly lower than expected. What are the primary causes and how can I troubleshoot this?

A: Low crude yield is often multifactorial, stemming from inefficiencies in the solid-phase synthesis process. The primary culprits are suboptimal coupling of the this compound phosphoramidite, degradation of the oligo during synthesis, or issues with reagents and instrumentation.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all phosphoramidites, including the this compound amidite, and activators are fresh, of high purity, and stored under appropriate anhydrous conditions. Moisture is a significant inhibitor of coupling efficiency.[1] Use anhydrous acetonitrile for all solutions.

  • Optimize Coupling Time: Modified phosphoramidites, like this compound, can be more sterically hindered than standard nucleoside phosphoramidites and may require longer coupling times to achieve high efficiency. While standard coupling times are often sufficient, consider extending the coupling time for the this compound addition.

  • Activator Selection: The choice of activator can significantly impact coupling efficiency. While 1H-Tetrazole is a standard activator, others like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can be more effective for sterically hindered modifications.[][3][4]

  • Monitor Coupling Efficiency: Employ a trityl cation assay to monitor the coupling efficiency at each step of the synthesis. A significant drop in the trityl signal after the this compound coupling step indicates a problem with that specific addition.

  • Synthesizer Maintenance: Ensure your DNA synthesizer is clean, and all lines are free of moisture and contaminants.

Q2: I'm observing a high proportion of n-1 species (sequences missing one nucleotide) in my final product. What is causing this, and how can I minimize it?

A: The presence of n-1 fragments is a direct result of incomplete coupling at a particular cycle, followed by ineffective capping of the unreacted 5'-hydroxyl groups.

Troubleshooting Steps:

  • Improve Coupling Efficiency: Refer to the troubleshooting steps in Q1 to enhance the coupling efficiency of all phosphoramidites, paying special attention to the this compound amidite.

  • Optimize Capping: Ensure that your capping reagents (Cap A and Cap B) are fresh and active. Inefficient capping will leave unreacted 5'-hydroxyl groups available for extension in the subsequent cycle, leading to n-1 deletions.

  • Consider Double Coupling: For the this compound modification, performing a "double coupling" step, where the phosphoramidite and activator are delivered twice in the same cycle, can significantly improve the incorporation efficiency.

Q3: After cleavage and deprotection, my final product appears degraded upon analysis. What could be the cause?

A: Degradation of the oligonucleotide can occur if the cleavage and deprotection conditions are too harsh or not appropriate for the modifications present. This compound itself is relatively stable to standard deprotection conditions.[5] However, other modifications in the same oligo might be sensitive.

Troubleshooting Steps:

  • Use Standard Deprotection Conditions: For oligos containing only this compound and standard DNA bases, cleavage from the solid support and deprotection can typically be achieved using concentrated ammonium hydroxide at room temperature or 55°C.[6]

  • Consider Mild Deprotection for Sensitive Modifications: If your oligonucleotide contains other base-labile modifications, you may need to use milder deprotection conditions, such as ammonium hydroxide/methylamine (AMA) or gaseous ammonia.

  • Avoid Prolonged Deprotection: Extended exposure to basic conditions can lead to degradation. Follow the recommended deprotection times for your specific oligo composition.

Q4: My HPLC purification of the this compound-modified oligo is not yielding a clean peak, or the recovery is very low. How can I improve my purification?

A: Poor HPLC purification can be due to the co-elution of impurities with the full-length product or loss of the product during the purification process. Reverse-phase HPLC (RP-HPLC) is a commonly used and effective method for purifying modified oligonucleotides.[7][8][9][10][11]

Troubleshooting Steps:

  • Optimize HPLC Conditions: The choice of column, mobile phases, and gradient are critical for good separation. For this compound-modified oligos, a C18 column is often suitable. The mobile phase typically consists of an ion-pairing agent (e.g., triethylammonium acetate - TEAA) and an organic solvent like acetonitrile.

  • DMT-On Purification: Performing the initial purification with the dimethoxytrityl (DMT) group still attached to the 5' end of the full-length oligonucleotide (DMT-on) can greatly simplify purification. The hydrophobic DMT group causes the full-length product to be retained more strongly on the reverse-phase column than the failure sequences (DMT-off). The DMT group is then removed post-purification.[12]

  • Analyze Fractions: Collect fractions across the peak of interest and analyze them by mass spectrometry to confirm the presence of the desired product and assess purity before pooling.

Frequently Asked Questions (FAQs)

Q: What is a this compound modification?

A: A this compound, or abasic site mimic, is a synthetic modification used in oligonucleotides to create a site that lacks a nucleobase.[5] It is structurally similar to the sugar-phosphate backbone of DNA but does not have a purine or pyrimidine base attached.[5] This modification is stable during oligonucleotide synthesis and deprotection.[5]

Q: What are the common applications of this compound-modified oligonucleotides?

A: this compound-modified oligonucleotides are valuable tools in several areas of research and development:

  • DNA Repair Studies: They are used to mimic abasic sites, which are common forms of DNA damage, allowing researchers to study the mechanisms of DNA repair enzymes.

  • Structural Biology: To investigate the structural and thermodynamic consequences of an abasic site within a DNA duplex.

  • Antisense Oligonucleotides: To modulate the activity and specificity of antisense drugs.

Q: What is the expected coupling efficiency for a this compound phosphoramidite?

A: While specific data can vary depending on the supplier and synthesis conditions, the coupling efficiency of modified phosphoramidites is often slightly lower than that of standard DNA phosphoramidites. With optimized conditions, a coupling efficiency of >98% can be achieved. It is crucial to obtain the technical specifications from the phosphoramidite supplier.

Q: Is post-synthesis purification necessary for this compound-modified oligonucleotides?

A: Yes, for most applications, post-synthesis purification is highly recommended.[5] Purification methods like HPLC or polyacrylamide gel electrophoresis (PAGE) are essential to remove truncated sequences (n-1, n-2, etc.) and other impurities generated during synthesis, ensuring that the final product is of high purity for downstream experiments.[13]

Quantitative Data Summary

Optimizing the yield of this compound-modified oligonucleotides often involves a systematic evaluation of key synthesis parameters. The following tables provide a summary of expected outcomes based on different experimental conditions.

Table 1: Impact of Activator Choice on Coupling Efficiency of Modified Phosphoramidites

ActivatorConcentration (M)Typical Coupling Time (seconds)Expected Coupling Efficiency (%)Notes
1H-Tetrazole0.25 - 0.560 - 18097 - 99Standard activator, but may be less effective for sterically hindered modifications.
5-Ethylthio-1H-tetrazole (ETT)0.2560 - 120>99More reactive than tetrazole, often used for RNA synthesis and modified bases.[4]
4,5-Dicyanoimidazole (DCI)0.1 - 0.2530 - 90>99A highly effective activator, particularly for sterically demanding couplings.[14]

Note: The data presented are typical values for modified phosphoramidites and may vary for this compound. It is recommended to perform an in-house optimization.

Table 2: Effect of Coupling Time on the Yield of Full-Length Product (FLP)

Coupling Time for this compound (seconds)Assumed Stepwise Efficiency (%)Theoretical FLP Yield for a 20-mer (%)
3095.035.8
6097.560.3
12099.082.6
180 (Double Couple)99.590.5

Note: This table illustrates the theoretical impact of stepwise coupling efficiency on the final yield of a 20-mer oligonucleotide. Actual yields will be lower due to losses during purification.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a this compound-Modified Oligonucleotide

This protocol outlines the key steps for synthesizing an oligonucleotide containing a this compound modification using an automated DNA synthesizer.

  • Synthesizer Preparation: Ensure the synthesizer is clean, and all reagent bottles are filled with fresh, anhydrous reagents.

  • Column Installation: Install the appropriate solid support column (e.g., CPG) with the initial 3'-nucleoside.

  • Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software, using the appropriate code for the this compound modification.

  • Synthesis Cycle: The synthesis proceeds through a series of automated cycles for each nucleotide addition:

    • Deblocking (Detritylation): Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).

    • Coupling: Addition of the next phosphoramidite (including the this compound amidite) and an activator (e.g., DCI). For the this compound, consider using a longer coupling time or a double coupling protocol.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine solution).

  • Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 2: Cleavage and Deprotection

  • Cleavage from Support: After synthesis, the solid support is treated with a cleavage reagent, typically concentrated ammonium hydroxide, to release the oligonucleotide.

  • Deprotection: The oligonucleotide solution is heated (e.g., 55°C for 8-12 hours) to remove the protecting groups from the nucleobases and the phosphate backbone.

  • Evaporation: The ammonia solution is evaporated to dryness to yield the crude oligonucleotide pellet.

Protocol 3: RP-HPLC Purification of a this compound-Modified Oligonucleotide (DMT-on)

  • Sample Preparation: Resuspend the crude DMT-on oligonucleotide pellet in a suitable buffer (e.g., 100 mM TEAA).

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Run a linear gradient of increasing acetonitrile concentration to elute the oligonucleotides. The DMT-on product will elute later than the DMT-off failure sequences.

  • Fraction Collection: Collect fractions corresponding to the major peak of the DMT-on product.

  • DMT Removal: Treat the pooled fractions with an acid (e.g., 80% acetic acid) to remove the DMT group.

  • Desalting: Desalt the final product using a suitable method like ethanol precipitation or a desalting column to remove the HPLC buffer salts.

Visualizations

Caption: Experimental workflow for this compound-modified oligonucleotide synthesis.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Problems cluster_purification_issues Purification Problems Start Low Final Yield CheckCrude Analyze Crude Product (HPLC/MS) Start->CheckCrude LowCrudeYield Low Crude Yield? CheckCrude->LowCrudeYield PurificationIssue Purification Issue? LowCrudeYield->PurificationIssue No Coupling Inefficient Coupling LowCrudeYield->Coupling Yes Reagents Poor Reagent Quality LowCrudeYield->Reagents Yes Capping Ineffective Capping LowCrudeYield->Capping Yes DeprotectionProb Degradation during Cleavage/Deprotection LowCrudeYield->DeprotectionProb Yes HPLCConditions Suboptimal HPLC Conditions PurificationIssue->HPLCConditions Yes ProductLoss Product Loss during Fraction Collection/Desalting PurificationIssue->ProductLoss Yes

Caption: Troubleshooting logic for low yield of this compound-modified oligos.

References

Technical Support Center: dSPACER Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for dSPACER oligonucleotides to prevent degradation and ensure experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound oligos.

Question: My experimental results are inconsistent or show lower than expected activity. Could my this compound oligos be degraded?

Answer: Yes, inconsistent results or a decrease in activity can be indicators of oligo degradation. Several factors can contribute to the degradation of this compound oligos. To diagnose the issue, consider the following potential causes and solutions:

  • Nuclease Contamination: Nucleases are enzymes that degrade DNA and RNA and are a primary cause of oligo degradation.

    • Troubleshooting Steps:

      • Assess your laboratory practices for potential sources of nuclease contamination (e.g., contaminated reagents, pipette tips, or work surfaces).

      • Run a control experiment using a fresh, unopened vial of this compound oligos to compare with your current working stock.

      • Analyze your oligo integrity using gel electrophoresis (see Experimental Protocols section). Degraded oligos will appear as a smear or as bands of lower molecular weight.

    • Prevention:

      • Always use nuclease-free water, buffers, and tubes.

      • Wear gloves and change them frequently.

      • Use aerosol-resistant pipette tips.

      • Maintain a separate, clean workspace dedicated to oligo handling.

  • Improper Storage Conditions: Long-term storage at inappropriate temperatures or in the wrong buffer can lead to chemical degradation.

    • Troubleshooting Steps:

      • Review your storage conditions (temperature and storage medium) and compare them to the recommended guidelines (see FAQs).

      • If oligos were stored in water for an extended period, the acidic nature of nuclease-free water can cause depurination over time.

    • Prevention:

      • For long-term storage, keep this compound oligos frozen at -20°C or below.[1]

      • Resuspend oligos in a buffered solution with a slightly basic pH, such as TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA).[1]

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your oligo stock solution can lead to physical damage and degradation.[2]

    • Troubleshooting Steps:

      • Quantify the concentration of your working stock to see if it has decreased.

      • If you suspect degradation due to freeze-thaw cycles, prepare a fresh working dilution from your stock.

    • Prevention:

      • Aliquot your this compound oligo stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

  • Exposure to Light (for Fluorescently Labeled Oligos): If your this compound oligos are labeled with a fluorophore, prolonged exposure to light can cause photobleaching, leading to a loss of signal.

    • Troubleshooting Steps:

      • Check the fluorescence intensity of your sample.

    • Prevention:

      • Store fluorescently labeled oligos in the dark.

      • Minimize exposure to light during experimental procedures.

Below is a troubleshooting workflow to help identify the cause of this compound oligo degradation.

This compound Oligo Degradation Troubleshooting cluster_0 Start cluster_1 Initial Checks cluster_2 Analysis cluster_3 Diagnosis & Solution start Inconsistent Experimental Results (Suspected Oligo Degradation) check_storage Review Storage Conditions (Temp, Buffer, Light Exposure) start->check_storage check_handling Review Handling Procedures (Nuclease-Free Technique, Freeze-Thaw Cycles) start->check_handling run_gel Analyze Oligo Integrity (e.g., Gel Electrophoresis) check_storage->run_gel check_handling->run_gel compare_control Compare with Fresh Control Oligo run_gel->compare_control degradation_confirmed Degradation Confirmed compare_control->degradation_confirmed no_degradation No Degradation Observed degradation_confirmed->no_degradation No solution Discard Old Stock. Prepare Fresh Aliquots from a New Stock. Implement Proper Storage & Handling. degradation_confirmed->solution Yes other_factors Investigate Other Experimental Parameters (e.g., Assay Conditions, Reagents) no_degradation->other_factors

Caption: Troubleshooting workflow for suspected this compound oligo degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound oligos?

A1: For maximum stability, this compound oligonucleotides should be stored under the following conditions:

Storage FormatTemperatureRecommended Duration
Dry (Lyophilized)-20°CUp to 24 months
In TE Buffer (pH 7.5-8.0)-20°CUp to 24 months
In Nuclease-Free Water-20°CUp to 24 months (TE buffer is preferred)
In TE Buffer (pH 7.5-8.0)4°CUp to 1 year

Note: While stable in nuclease-free water, TE buffer is recommended for resuspended oligos as the slightly alkaline pH minimizes the risk of depurination.[1] Storing oligos dry is a reliable option, but it's important to note that they are never completely free of moisture, which can lead to slow degradation over extended periods.

Q2: How should I resuspend my lyophilized this compound oligos?

A2: To resuspend your this compound oligos, follow these steps:

  • Briefly centrifuge the tube to ensure the lyophilized pellet is at the bottom.

  • Add the desired amount of sterile, nuclease-free TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA) or nuclease-free water.

  • Vortex briefly and then pulse spin to collect the entire volume.

  • Allow the oligo to fully dissolve by incubating at room temperature for a few minutes.

Q3: Are this compound oligos more susceptible to degradation than standard DNA oligos?

A3: this compound modifications are designed to be stable mimics of natural abasic sites and can tolerate the chemical conditions of oligonucleotide synthesis and purification.[3][4] Their degradation patterns and stability are generally similar to those of standard DNA oligonucleotides.[2] However, it is important to note that natural abasic sites are inherently unstable, particularly in basic conditions, which can lead to strand scission.[5][6] While dSPACERs are more robust, maintaining proper pH and storage conditions is crucial.

Q4: Can this compound oligos be degraded by nucleases?

A4: Yes, like standard DNA oligonucleotides, the phosphodiester backbone of this compound oligos is susceptible to cleavage by nucleases. Therefore, it is essential to follow strict nuclease-free handling procedures. To enhance nuclease resistance, flanking the this compound modification with phosphorothioate (PS) bonds can be considered.[7]

Experimental Protocols

Protocol: Assessing this compound Oligo Integrity by Polyacrylamide Gel Electrophoresis (PAGE)

This protocol allows for the visualization of oligo integrity and the detection of degradation products.

Materials:

  • This compound oligonucleotide sample

  • TBE buffer (Tris/Borate/EDTA)

  • Polyacrylamide gel (e.g., 15-20% for short oligos)

  • Gel loading buffer (containing a density agent like glycerol and a tracking dye)

  • DNA stain (e.g., SYBR Gold or ethidium bromide)

  • Nuclease-free water

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator or gel imaging system

Procedure:

  • Gel Preparation: Prepare or obtain a high-percentage polyacrylamide gel suitable for resolving small DNA fragments.

  • Sample Preparation:

    • In a nuclease-free tube, dilute your this compound oligo to a final concentration of approximately 1-5 µM in nuclease-free water or TE buffer.

    • Prepare a fresh, undegraded control sample from a new vial of this compound oligo at the same concentration.

    • Mix 5-10 µL of each oligo sample with an equal volume of gel loading buffer.

  • Electrophoresis:

    • Load the samples into the wells of the polyacrylamide gel.

    • Run the gel in TBE buffer according to the manufacturer's recommendations for the gel and apparatus. The voltage and run time will depend on the gel percentage and the size of the oligo.

  • Staining and Visualization:

    • After electrophoresis, carefully remove the gel and stain it with a suitable DNA stain according to the stain manufacturer's protocol.

    • Visualize the gel on a UV transilluminator or using a gel imaging system.

Interpretation of Results:

  • Intact Oligo: A single, sharp band at the expected molecular weight.

  • Degraded Oligo: A smear below the main band or the presence of multiple, smaller bands, indicating random cleavage. A decrease in the intensity of the main band compared to the control also suggests degradation.

Oligo_Integrity_Check_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Interpretation prep_gel Prepare Polyacrylamide Gel load_gel Load Samples into Gel prep_gel->load_gel prep_samples Prepare Oligo Samples (Test and Control) prep_samples->load_gel run_electro Perform Electrophoresis load_gel->run_electro stain_gel Stain the Gel run_electro->stain_gel visualize Visualize Bands stain_gel->visualize intact Single Sharp Band (Oligo Intact) visualize->intact degraded Smear or Multiple Bands (Oligo Degraded) visualize->degraded

References

dSPACER modification quality control and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dSPACER-modified oligonucleotides. This resource is designed to assist researchers, scientists, and drug development professionals in the quality control, analysis, and troubleshooting of experiments involving oligonucleotides containing a this compound (abasic site mimic).

Frequently Asked Questions (FAQs)

Q1: What is a this compound modification and why is it used?

A this compound, also known as an abasic site mimic or tetrahydrofuran (THF), is a synthetic modification used to introduce a stable mimic of an apurinic/apyrimidinic (AP) site into a synthetic oligonucleotide.[1][2] In biological systems, AP sites are common forms of DNA damage that arise from the spontaneous hydrolysis of the N-glycosidic bond, leaving a sugar-phosphate backbone without a base.[1] dSPACERs are structurally similar to these natural abasic sites but are significantly more stable, allowing them to be incorporated into synthetic oligonucleotides and withstand experimental conditions.[1][2] They are crucial tools for studying DNA damage and repair mechanisms, particularly the Base Excision Repair (BER) pathway.[1][3]

Q2: How is the quality of a this compound-modified oligonucleotide assessed by the manufacturer?

Synthetic oligonucleotide manufacturers typically perform a series of quality control (QC) checks to ensure the integrity of the final product. The primary methods include:

  • Mass Spectrometry (MS): This is the most critical QC step to confirm the correct molecular weight of the oligonucleotide, which verifies that the this compound modification has been successfully incorporated.[4][5][6][7] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS are commonly used.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the full-length oligonucleotide product and to separate it from any shorter "failure" sequences that may have resulted from incomplete synthesis steps.[2][8][9]

  • Optical Density (OD) Measurement: The concentration of the oligonucleotide is determined by measuring its absorbance at 260 nm (OD260).[10]

Q3: What are the key considerations when designing an experiment with this compound-modified oligonucleotides?

When planning your experiment, it is important to:

  • Define the purpose: Clearly outline the biological question you are addressing. Are you studying the binding of a specific DNA repair enzyme, investigating the effects on DNA structure, or using it as a substrate in a repair assay?

  • Position of the this compound: The location of the abasic site mimic within the oligonucleotide sequence is critical and will depend on your experimental goals.

  • Choose appropriate controls: Include an unmodified oligonucleotide of the same sequence as a negative control. For some experiments, a "mismatch" control with a different base at the position of the this compound may also be useful.[11]

  • Consider the flanking sequences: The bases surrounding the this compound can influence the binding of certain proteins and the overall conformation of the DNA.

  • Select the right purification method: For most applications, HPLC purification is recommended to ensure high purity of the this compound-modified oligonucleotide.[2]

Troubleshooting Guides

Problem 1: Unexpected results in enzymatic assays (e.g., lower than expected activity of a DNA repair enzyme).

Possible Cause Troubleshooting Step
Incorrect oligonucleotide concentration Verify the concentration of your this compound-modified oligonucleotide using a spectrophotometer (e.g., NanoDrop). Ensure accurate dilution calculations.
Degradation of the oligonucleotide Run an aliquot of your oligonucleotide on a denaturing polyacrylamide gel (PAGE) to check for degradation. Store oligonucleotides at -20°C or -80°C in a buffered solution (e.g., TE buffer) to prevent degradation.
Suboptimal enzyme activity Ensure the enzyme is active using a known positive control substrate. Check the reaction buffer composition and incubation conditions (temperature, time).
Inhibition by contaminants If the oligonucleotide was not HPLC-purified, contaminants from the synthesis process may inhibit the enzyme. Consider re-purifying the oligonucleotide.
Steric hindrance If the this compound is located near the terminus of the oligonucleotide, it may not be efficiently recognized by the enzyme. Redesign the oligonucleotide with the this compound at a more internal position.

Problem 2: Poor hybridization of the this compound-modified oligonucleotide to its complementary strand.

Possible Cause Troubleshooting Step
Thermodynamic instability An abasic site can destabilize a DNA duplex. Perform a melting curve analysis (Tm measurement) to determine the optimal annealing temperature. You may need to use a lower annealing temperature or a higher salt concentration in your hybridization buffer.
Secondary structure formation Use a nucleic acid folding prediction software to check for potential hairpin loops or other secondary structures in your oligonucleotide. Redesign the sequence if necessary.
Incorrect buffer conditions Optimize the salt concentration (e.g., NaCl, MgCl2) in your hybridization buffer.

Problem 3: Ambiguous results in gel shift assays (EMSA).

Possible Cause Troubleshooting Step
Non-specific binding of the protein Include a non-specific competitor DNA (e.g., poly(dI-dC)) in your binding reaction. Titrate the concentration of your protein to find the optimal binding conditions.
Multiple protein-DNA complexes This could be real, representing different binding events. Alternatively, it could be due to protein aggregation. Try varying the protein concentration and including a non-ionic detergent (e.g., NP-40) in the binding buffer.
Smeared bands on the gel This can indicate dissociation of the protein-DNA complex during electrophoresis. Run the gel at a lower voltage and/or at 4°C.

Quality Control and Analysis Protocols

Table 1: Expected Mass Change for this compound Modification

The incorporation of a this compound modification results in a predictable change in the molecular weight of the oligonucleotide compared to the unmodified version containing a standard DNA base at that position.

Standard DNA Base ReplacedMolecular Weight of Base ( g/mol )Molecular Weight of this compound ( g/mol )Net Change in Mass ( g/mol )
Deoxyadenosine (dA)134.160.1-74.0
Deoxyguanosine (dG)150.160.1-90.0
Deoxycytidine (dC)110.160.1-50.0
Deoxythymidine (dT)125.160.1-65.0

Note: These values are for the nucleobase portion that is replaced by the hydroxyl group in the tetrahydrofuran ring of the this compound. The exact mass will be confirmed by the manufacturer's mass spectrometry analysis.

Experimental Protocol: Polyacrylamide Gel Electrophoresis (PAGE) for Oligonucleotide Integrity

Objective: To visually inspect the integrity and purity of the this compound-modified oligonucleotide.

Materials:

  • 15-20% denaturing polyacrylamide gel (containing 7M urea)

  • TBE buffer (Tris-borate-EDTA)

  • Formamide loading buffer

  • This compound-modified oligonucleotide

  • Unmodified control oligonucleotide

  • Low molecular weight DNA ladder

  • Gel electrophoresis apparatus and power supply

  • Staining solution (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Prepare the denaturing polyacrylamide gel according to standard protocols.

  • Resuspend the oligonucleotide samples and ladder in formamide loading buffer.

  • Heat the samples at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.

  • Assemble the electrophoresis apparatus and pre-run the gel for 30 minutes.

  • Load the samples and ladder into the wells.

  • Run the gel at a constant voltage until the tracking dye has migrated to the desired position.

  • Carefully remove the gel and stain with SYBR Gold for 30 minutes.

  • Destain the gel in water for 10 minutes.

  • Visualize the gel using a gel imaging system.

Expected Results: The this compound-modified oligonucleotide should appear as a single, sharp band at the expected molecular weight. The presence of lower molecular weight bands may indicate degradation or synthesis failure products.

Experimental Protocol: Western Blotting for DNA Repair Protein Recruitment

Objective: To detect the recruitment of a specific DNA repair protein (e.g., APE1) to a this compound-containing DNA duplex. This is an indirect method to assess the biological activity of the modified oligonucleotide.

Materials:

  • This compound-containing biotinylated DNA probe

  • Complementary unmodified DNA strand

  • Streptavidin-coated magnetic beads

  • Cell lysate containing the DNA repair protein of interest

  • Binding buffer

  • Wash buffer

  • SDS-PAGE apparatus

  • Nitrocellulose or PVDF membrane

  • Primary antibody against the DNA repair protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Anneal the biotinylated this compound probe with its complementary strand to form a duplex.

  • Immobilize the DNA duplex on streptavidin-coated magnetic beads.

  • Incubate the DNA-bound beads with the cell lysate to allow for protein binding.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane and probe with the primary antibody specific for the DNA repair protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein using a chemiluminescent substrate and an imaging system.

Expected Results: A band corresponding to the DNA repair protein of interest should be detected in the sample incubated with the this compound-containing DNA, indicating its binding to the abasic site mimic.

Visualizations

Experimental Workflow for Quality Control and Analysis

experimental_workflow cluster_qc Quality Control cluster_exp Experimental Analysis cluster_data Data Interpretation ms Mass Spectrometry binding_assay Protein Binding Assay (e.g., EMSA) ms->binding_assay hplc HPLC Analysis hplc->binding_assay page PAGE Analysis page->binding_assay repair_assay In Vitro Repair Assay binding_assay->repair_assay cell_based_assay Cell-Based Assay repair_assay->cell_based_assay data_analysis Data Analysis cell_based_assay->data_analysis conclusion Conclusion data_analysis->conclusion start Receive this compound Oligo start->ms start->hplc start->page

Caption: Workflow for this compound oligo QC and analysis.

Base Excision Repair (BER) Signaling Pathway

ber_pathway cluster_recognition Recognition & Incision cluster_synthesis DNA Synthesis cluster_ligation Ligation dna_damage DNA with Abasic Site (mimicked by this compound) ape1 APE1 dna_damage->ape1 Recognizes and cleaves the phosphodiester backbone polb DNA Polymerase β ape1->polb Removes the dRP flap and fills the gap xrcc1 XRCC1 polb->xrcc1 ligase DNA Ligase III repaired_dna Repaired DNA ligase->repaired_dna Seals the nick xrcc1->ligase Scaffolding protein

Caption: Simplified Base Excision Repair (BER) pathway.

References

Technical Support Center: Optimizing Conditions for Targeted Protein Degradation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: You've inquired about optimizing "dSPACER experiments." It's important to clarify that in molecular biology, "this compound" typically refers to a chemical modification (a 1',2'-Dideoxyribose) used to create an abasic site in DNA oligonucleotides, often for studies of DNA repair.[1][2][3] The detailed requirements in your request—concerning signaling pathways, complex experimental workflows, and buffer optimization for protein degradation—strongly suggest an interest in a technology like PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are heterobifunctional molecules that induce the degradation of specific proteins and are a major focus in drug development.[4][5][6]

This technical support guide is therefore tailored to optimizing experiments for PROTACs and similar targeted protein degradation technologies, as this aligns with the depth and scope of your query.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of buffer optimization in in-vitro PROTAC experiments?

The primary goal is to identify conditions that stabilize the target Protein of Interest (POI) and the E3 ligase, while promoting the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[7][8] An optimal buffer ensures that the observed degradation is a direct result of the PROTAC's mechanism of action and not an artifact of protein instability or non-specific interactions. The choice of buffer can significantly influence binding affinities and the kinetics of complex formation.[9][10]

Q2: What are the critical components of a buffer for a PROTAC ternary complex formation assay?

A typical starting buffer for biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) includes a buffering agent, salt, a reducing agent, and a surfactant.[9] Each component has a specific role:

  • Buffering Agent (e.g., HEPES, Tris, PBS): Maintains a stable pH, which is crucial as protein charge and interactions are pH-dependent. A pH of 7.4 is a common starting point to mimic physiological conditions.[9][11]

  • Salt (e.g., NaCl): Controls the ionic strength of the solution, which can modulate non-specific electrostatic interactions.[9][11]

  • Reducing Agent (e.g., TCEP, DTT): Prevents the oxidation of cysteine residues and the formation of unwanted disulfide bonds, which can lead to protein aggregation or inactivation. TCEP is often preferred as it is more stable than DTT.[9]

  • Surfactant (e.g., Tween-20, P20): A low concentration of a non-ionic detergent is included to prevent non-specific binding of proteins to surfaces (e.g., microplates or sensor chips).[9][11]

Q3: How do I choose the right E3 ligase for my PROTAC?

The choice of E3 ligase is fundamental. The most commonly used E3 ligases for PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][9] The decision depends on several factors:

  • Endogenous Expression: The chosen E3 ligase must be expressed in the cell line or tissue of interest.[7]

  • Ligand Availability: Well-characterized, high-affinity ligands for CRBN (e.g., derivatives of thalidomide) and VHL are widely available.[7]

  • Target Accessibility: The structural compatibility between the target protein and the E3 ligase can influence the formation of a productive ternary complex. If one E3 ligase fails to induce degradation, switching to another can be a successful strategy.[3]

Troubleshooting Guide

Problem 1: Low or no degradation of the target protein is observed.

This is a common issue that can stem from multiple factors in the degradation pathway.[2][5][12]

Possible Cause Troubleshooting Step & Rationale
Poor Cell Permeability PROTACs are often large molecules that may not efficiently cross the cell membrane. Solution: Assess cell permeability using specialized assays. If permeability is low, medicinal chemistry efforts may be needed to optimize the PROTAC's physicochemical properties.[2][13][14]
Inefficient Ternary Complex Formation The PROTAC may not effectively bridge the target protein and the E3 ligase. Solution: Directly measure ternary complex formation using biophysical assays (e.g., SPR, TR-FRET, NanoBRET™).[2][15][16] If complex formation is weak, redesigning the linker (length, composition, attachment points) may be necessary to improve cooperativity.[2][13]
Unproductive Ternary Complex Geometry A stable ternary complex forms, but it is not correctly oriented for ubiquitination. Solution: Vary the linker attachment points on the warhead or the E3 ligase ligand. Test a different E3 ligase, as this will fundamentally change the geometry of the complex.[3][15]
Low E3 Ligase Expression The chosen E3 ligase may not be sufficiently expressed in the experimental cell line. Solution: Confirm the expression level of the E3 ligase (e.g., CRBN, VHL) in your target cells using Western blot or qPCR. Select a cell line with robust expression.[12]
PROTAC Instability The PROTAC molecule may be chemically or metabolically unstable in the assay medium. Solution: Assess the stability of the PROTAC in your specific assay buffer or cell culture media over the experiment's time course using LC-MS/MS.[2][14]

Problem 2: The "Hook Effect" is observed in my dose-response curve.

The hook effect is characterized by a decrease in protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[2][12][15] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or E3-PROTAC) rather than the productive ternary complex.[2][15]

Possible Cause Troubleshooting Step & Rationale
Excess PROTAC Concentration High concentrations favor binary complex formation over the ternary complex. Solution: Perform a wide dose-response experiment, including very low (pM to nM) concentrations, to fully characterize the bell-shaped curve and identify the optimal concentration range for maximal degradation (Dmax) and the DC50 value.[2][12]
Low Cooperativity The binding events are not cooperative, meaning the formation of one binary complex does not enhance the binding of the other protein partner. Solution: Use biophysical assays to measure the cooperativity factor (alpha). A value >1 indicates positive cooperativity. Redesigning the PROTAC to enhance protein-protein interactions within the ternary complex can increase cooperativity and mitigate the hook effect.[2][9]

Data Presentation: Buffer Conditions for In-Vitro Assays

The following tables summarize typical buffer compositions for common biophysical assays used to characterize PROTAC interactions.

Table 1: Buffer Composition for Surface Plasmon Resonance (SPR) Assays

Component Concentration Range Purpose Reference
HEPES, pH 7.410-25 mMpH stabilization[9]
NaCl150-200 mMMaintain ionic strength[9]
TCEP0.5-1 mMReducing agent[9]
Tween-20 / P200.005% - 0.05% (v/v)Surfactant to reduce non-specific binding[9]
DMSO1-2% (v/v)Solvent for PROTAC (match in all solutions)[11]

Table 2: Buffer Composition for Isothermal Titration Calorimetry (ITC) Assays

Component Concentration Range Purpose Reference
HEPES or PBS, pH 7.420-50 mMpH stabilization[9]
NaCl100-150 mMMaintain ionic strength[9]
TCEP0.5-1 mMReducing agent[9]
DMSO1-2% (v/v)Solvent for PROTAC (must be identical in cell and syringe)[9]

Experimental Protocols

Protocol 1: Assessing Ternary Complex Formation via TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex in a solution format.

Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20, pH 7.4).

    • Reconstitute tagged target protein (e.g., His-tagged) and tagged E3 ligase complex (e.g., GST-tagged VBC complex).

    • Prepare a serial dilution of the PROTAC compound in assay buffer containing a constant, low percentage of DMSO.

    • Prepare the donor (e.g., anti-His-Terbium) and acceptor (e.g., anti-GST-d2) labeled antibodies in the detection buffer.

  • Assay Procedure:

    • In a low-volume microplate (e.g., 384-well), add a solution containing the target protein and the E3 ligase complex.

    • Add the serial dilutions of the PROTAC. Include a vehicle control (DMSO only).

    • Incubate at room temperature for 60-120 minutes to allow for ternary complex formation.

    • Add the donor and acceptor-labeled antibody mixture.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (hook effect) of the ternary complex.[2][17]

Protocol 2: Western Blot for Quantifying Protein Degradation

This is the most common method to directly measure the reduction in target protein levels within cells.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate (e.g., 6- or 12-well) and allow them to adhere and reach logarithmic growth phase.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 18, or 24 hours). Include a vehicle control (DMSO).[11][17]

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.[6][11]

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate supernatant using a BCA assay.

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[11]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[11]

Visualizations

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Bridges E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In-Vitro Validation cluster_cellular Phase 3: Cellular Assays cluster_optimization Phase 4: Optimization A1 Select Target (POI) & E3 Ligase A2 Design & Synthesize PROTAC Library (Vary Linkers) A1->A2 B1 Biophysical Assays (SPR, ITC, TR-FRET) A2->B1 Test Candidates B2 Confirm Ternary Complex Formation B1->B2 C1 Treat Cells with PROTAC Series B2->C1 Proceed with Active PROTACs C2 Western Blot or HiBiT/NanoBRET Assay C1->C2 C3 Determine DC50 & Dmax C2->C3 D1 Analyze SAR C3->D1 Evaluate Efficacy D2 Lead Optimization D1->D2 D2->A2 Iterate Design

References

Avoiding non-specific binding with dSPACER probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid non-specific binding when using dSPACER probes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound probe and how does it differ from a standard oligonucleotide probe?

A this compound probe is a synthetic oligonucleotide that contains one or more abasic sites. An abasic site is a point in the DNA backbone where a base (adenine, guanine, cytosine, or thymine) is missing. This is often achieved by incorporating a stable tetrahydrofuran (THF) moiety, which mimics the natural sugar-phosphate backbone without a base. Unlike standard probes that rely solely on Watson-Crick base pairing for binding, this compound probes can be used for various applications, including mimicking DNA damage, acting as PCR blockers, and studying DNA-protein interactions.

Q2: What are the primary causes of non-specific binding with this compound probes?

Non-specific binding of this compound probes can arise from several factors:

  • Electrostatic and Hydrophobic Interactions: Like all oligonucleotides, this compound probes can non-specifically adhere to surfaces and proteins due to charge-based and hydrophobic interactions.

  • Protein Interaction with Abasic Sites: The abasic site in a this compound probe is chemically reactive and can form covalent cross-links with nucleophilic amino acid residues (e.g., cysteine, lysine) in proteins.[1] This is a unique mechanism of non-specific binding that is not present in standard oligonucleotide probes.

  • Suboptimal Probe Concentration: Using a probe concentration that is too high can lead to increased background signal due to non-specific binding.

  • Inadequate Blocking: Insufficient blocking of non-target sites on the substrate (e.g., tissue section, membrane) can leave them available for the probe to bind non-specifically.

  • Low Stringency Conditions: Hybridization and washing conditions (temperature, salt concentration) that are not stringent enough will fail to remove weakly bound, non-specific probes.

Q3: Can the this compound abasic site itself contribute to non-specific binding?

Yes, the abasic site is a key contributor to a specific type of non-specific binding. The aldehyde group in the open-ring form of the abasic site is electrophilic and can react with nucleophilic groups in proteins, leading to the formation of stable, covalent DNA-protein cross-links.[1][2][3] This can result in the probe becoming irreversibly attached to off-target proteins, leading to high background signal.

Troubleshooting Guide: Non-Specific Binding

High background or non-specific signal is a common issue when working with this compound probes. This guide provides a systematic approach to identify and resolve these issues.

Step 1: Initial Assessment and Control Experiments

Before making significant changes to your protocol, it is crucial to confirm that the observed signal is indeed non-specific.

  • No-Probe Control: A sample that goes through the entire protocol without the addition of the this compound probe. This will reveal any endogenous fluorescence or background from other reagents.

  • Scrambled Probe Control: A probe with the same length and base composition as your this compound probe but in a randomized sequence. This control helps to differentiate between sequence-specific binding and non-specific interactions of the oligonucleotide itself.

If these controls show low background, the issue likely lies with the specific interactions of your this compound probe.

Step 2: Optimizing Experimental Conditions

The following sections provide guidance on optimizing various parameters of your experimental protocol to minimize non-specific binding.

Using an excessive probe concentration is a frequent cause of high background. It is essential to determine the optimal concentration that provides a good signal-to-noise ratio.

Experimental Protocol: Probe Titration

  • Prepare a series of dilutions of your this compound probe (e.g., ranging from 1 nM to 100 nM).

  • Perform your standard hybridization protocol with each probe concentration.

  • Image all samples using identical settings.

  • Analyze the signal intensity of your target versus the background. The optimal concentration will be the one that gives a strong specific signal with minimal background.

ParameterRecommended RangeStarting Point
Probe Concentration1 nM - 100 nM10 nM

Effective blocking is critical to prevent the probe from binding to non-target sites.

Experimental Protocol: Blocking Optimization

  • Test different blocking agents, both individually and in combination.

  • Prepare your samples and incubate with the chosen blocking solution for a sufficient time (e.g., 1-2 hours) at the recommended temperature.

  • Proceed with your standard hybridization protocol.

  • Compare the background signal between the different blocking strategies.

Blocking AgentRecommended ConcentrationNotes
Bovine Serum Albumin (BSA)1 - 5% (w/v)A common protein-based blocking agent.
Denhardt's Solution1 - 5XA mixture of BSA, Ficoll, and polyvinylpyrrolidone.
Salmon Sperm DNA100 - 500 µg/mLBlocks non-specific binding of the probe to DNA.
Pre-hybridization BufferVaries by manufacturerOften contains a cocktail of blocking agents.

Stringency refers to the conditions under which the probe hybridizes to its target. High stringency conditions favor specific, perfectly matched hybrids. Stringency is primarily controlled by temperature and salt concentration.

Experimental Protocol: Stringency Optimization

  • Hybridization Temperature: Test a range of temperatures around the calculated melting temperature (Tm) of your probe (e.g., Tm - 10°C, Tm - 5°C, Tm).

  • Wash Buffers: After hybridization, perform a series of washes with varying salt concentrations (e.g., 2X SSC, 1X SSC, 0.5X SSC) and temperatures.

  • Start with low stringency washes and progressively increase the stringency.

  • Analyze the signal-to-noise ratio at each condition to find the optimal balance.

ParameterTo Increase StringencyTo Decrease Stringency
TemperatureIncreaseDecrease
Salt Concentration (e.g., SSC)DecreaseIncrease
Formamide ConcentrationIncreaseDecrease

For detailed guidance on optimizing wash stringency, refer to established protocols for hybridization assays.[4][5]

Visualizing Non-Specific Binding and Troubleshooting

Mechanism of Non-Specific Binding

The following diagram illustrates the potential pathways for both specific and non-specific binding of this compound probes.

G Mechanisms of this compound Probe Binding cluster_0 Specific Binding cluster_1 Non-Specific Binding dSPACER_Probe_S This compound Probe Hybridization Watson-Crick Base Pairing dSPACER_Probe_S->Hybridization Hybridizes to Target_Sequence Target Sequence Target_Sequence->Hybridization Specific_Signal Specific Signal Hybridization->Specific_Signal dSPACER_Probe_NS This compound Probe Covalent_Bonding Abasic Site Reaction dSPACER_Probe_NS->Covalent_Bonding Reacts with Electrostatic_Interaction Electrostatic/ Hydrophobic Interaction dSPACER_Probe_NS->Electrostatic_Interaction Adheres to Off_Target_Protein Off-Target Protein (e.g., with Cys, Lys) Off_Target_Protein->Covalent_Bonding Non_Specific_Signal_1 Non-Specific Signal Covalent_Bonding->Non_Specific_Signal_1 Non_Specific_Surface Non-Specific Surface Non_Specific_Surface->Electrostatic_Interaction Non_Specific_Signal_2 Non-Specific Signal Electrostatic_Interaction->Non_Specific_Signal_2

Figure 1. Diagram illustrating both specific and non-specific binding pathways for this compound probes.

Troubleshooting Workflow

The following workflow provides a logical sequence of steps to troubleshoot non-specific binding issues with this compound probes.

G Troubleshooting Workflow for Non-Specific Binding Start High Background Signal Observed Controls Run Control Experiments (No-Probe, Scrambled Probe) Start->Controls Check_Controls Are Controls Clean? Controls->Check_Controls Optimize_Protocol Optimize Experimental Protocol Check_Controls->Optimize_Protocol Yes System_Issue Investigate Systemic Issues (e.g., Autofluorescence, Reagent Contamination) Check_Controls->System_Issue No Probe_Titration Perform Probe Titration Optimize_Protocol->Probe_Titration Blocking Optimize Blocking Strategy Probe_Titration->Blocking Stringency Adjust Hybridization and Wash Stringency Blocking->Stringency Re-evaluate Re-evaluate Signal Stringency->Re-evaluate End Issue Resolved Re-evaluate->End

Figure 2. A step-by-step workflow for troubleshooting non-specific binding of this compound probes.

By systematically working through these troubleshooting steps and optimizing the key experimental parameters, researchers can significantly reduce non-specific binding and improve the quality and reliability of their data when using this compound probes.

References

Refinement of dSPACER protocols for higher accuracy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dSPACER (DNA-Spacer mediated Precise Analysis and Chromatin Engineering). This resource provides troubleshooting guidance and answers to frequently asked questions to help you refine your this compound protocols for higher accuracy and experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments.

Issue IDQuestionPossible CausesSuggested Solutions
DSP-T01 Low or no on-target editing efficiency. - Suboptimal this compound ribonucleoprotein (RNP) complex formation.- Inefficient delivery of this compound components to target cells.- Poor quality of guide RNA (gRNA) or Cas9 protein.- Optimize the gRNA:Cas9 protein molar ratio (typically 1:1 to 3:1).- Titrate the amount of this compound RNP complex delivered.- Use high-quality, purified gRNA and Cas9 nuclease.- Verify the delivery method's efficiency (e.g., electroporation, lipid-based transfection).
DSP-T02 High off-target editing events. - Suboptimal gRNA design with potential off-target binding sites.- Prolonged expression of the Cas9 nuclease and gRNA.[1]- High concentration of the this compound RNP complex.- Redesign gRNA using off-target prediction software.- Use a high-fidelity Cas9 variant.- Reduce the concentration of the delivered this compound RNP complex.- Use transient delivery methods to limit the exposure time of cells to the editing machinery.[1]
DSP-T03 Cell toxicity or high cell death after this compound delivery. - High concentration of transfection reagents or this compound components.- Contamination in the reagents.- Immune response to foreign DNA/RNA.[1]- Optimize the concentration of all components to the lowest effective level.- Ensure all reagents are sterile and endotoxin-free.- Use purified, high-quality this compound components.
DSP-T04 Inconsistent results between replicates. - Pipetting errors.- Variation in cell density or health.- Inconsistent delivery efficiency.- Use calibrated pipettes and consistent technique.- Ensure a homogenous cell suspension and consistent cell plating.- Optimize and standardize the delivery protocol.

Frequently Asked Questions (FAQs)

Protocol and Experimental Design

Q1: What is the optimal length for the spacer sequence in the this compound guide RNA?

The standard spacer length for this compound guide RNA is 20 nucleotides. However, truncating the 5'-end of the sgRNA can sometimes increase specificity by increasing the binding energy requirement, thus lowering the affinity for off-target loci.[1]

Q2: How can I minimize off-target effects when designing my this compound experiment?

Minimizing off-target effects is crucial for high-accuracy genome editing. Several strategies can be employed:

  • Guide RNA Design: Utilize in silico tools to predict and avoid potential off-target sites.

  • High-Fidelity Cas9 Variants: Employ engineered Cas9 proteins with reduced off-target activity.

  • Delivery Method: Use RNP delivery for transient expression, as prolonged expression of Cas9 can increase off-target events.[1]

  • Concentration Optimization: Titrate the this compound RNP concentration to find the lowest effective dose.

Q3: What are the key parameters to optimize for efficient this compound delivery via electroporation?

For optimal electroporation, consider the following parameters:

  • Cell Density: Ensure a consistent and optimal cell density.

  • Voltage and Pulse Duration: Optimize these parameters for your specific cell type.

  • Electroporation Buffer: Use a buffer that is compatible with your cells and maintains their viability.

Data Analysis and Interpretation

Q4: How do I accurately assess on-target and off-target editing efficiency?

Next-Generation Sequencing (NGS) is the gold standard for quantifying both on-target and off-target editing events. For a more targeted approach, techniques like GUIDE-seq can be used to identify genome-wide off-target sites.

Q5: What could be the reason for observing a double sequence peak in my Sanger sequencing results after editing?

A double sequence peak often indicates a heterozygous mutation, where one allele is edited and the other remains wild-type. It can also suggest the presence of multiple editing outcomes (e.g., different indels) within the cell population.

Experimental Protocols

This compound Ribonucleoprotein (RNP) Complex Formation
  • Reagents:

    • Nuclease-free water

    • This compound guide RNA (synthetic)

    • High-fidelity Cas9 nuclease

  • Procedure:

    • Dilute the guide RNA and Cas9 nuclease to the desired concentration in nuclease-free water.

    • Combine the guide RNA and Cas9 nuclease at a 1:1 molar ratio.

    • Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex formation.

    • The this compound RNP complex is now ready for delivery into the target cells.

Visualizations

dSPACER_Workflow cluster_design Design Phase cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase gRNA_design gRNA Design & Off-Target Prediction RNP_formation This compound RNP Complex Formation gRNA_design->RNP_formation Delivery RNP Delivery to Cells RNP_formation->Delivery Cell_prep Target Cell Preparation Cell_prep->Delivery Incubation Cell Incubation Delivery->Incubation Genomic_DNA_extraction Genomic DNA Extraction Incubation->Genomic_DNA_extraction Sequencing NGS/Sanger Sequencing Genomic_DNA_extraction->Sequencing Analysis Data Analysis Sequencing->Analysis

Caption: this compound Experimental Workflow.

Off_Target_Troubleshooting start High Off-Target Events Detected gRNA_check Re-evaluate gRNA Design? start->gRNA_check cas9_variant Use High-Fidelity Cas9? gRNA_check->cas9_variant Design is optimal end Reduced Off-Target Events gRNA_check->end Redesign gRNA concentration Optimize RNP Concentration? cas9_variant->concentration Already using Hi-Fi cas9_variant->end Switch to Hi-Fi Cas9 delivery Shorten Expression Time? concentration->delivery Concentration is optimal concentration->end Lower RNP concentration delivery->end Use transient delivery

Caption: Troubleshooting Off-Target Effects.

DNA_Repair_Pathway This compound This compound-Cas9 Complex DSB Double-Strand Break (DSB) This compound->DSB NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ HDR Homology Directed Repair (HDR) DSB->HDR Indels Insertions/Deletions (Indels) NHEJ->Indels Precise_Edit Precise Gene Edit HDR->Precise_Edit Donor_Template Donor DNA Template Donor_Template->HDR

Caption: DNA Repair Pathways Post-dSPACER Cleavage.

References

Validation & Comparative

Validating the Integrity of dSPACER-Modified Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of synthetic oligonucleotides is paramount for the success of downstream applications, from basic research to therapeutic development. The introduction of modifications such as dSPACERs, which mimic abasic sites, adds a layer of complexity to quality control. This guide provides an objective comparison of key analytical techniques for validating the integrity of dSPACER-modified oligonucleotides and other alternatives, supported by experimental data and detailed protocols.

A this compound modification, also known as an abasic furan, is a tetrahydrofuran derivative used to introduce a stable abasic site within an oligonucleotide.[1][2][3] This modification is structurally similar to a natural abasic site that can occur through depurination or as part of DNA damage and repair pathways.[2][4] In synthetic oligonucleotides, dSPACERs can be used to study DNA damage and repair mechanisms, or to act as a flexible linker between different parts of an oligo sequence.[2][3][5] Given their critical role, rigorous quality control is essential to confirm the correct incorporation of the this compound and the overall integrity of the oligonucleotide.

Comparative Analysis of Validation Methods

The primary methods for assessing the purity and integrity of synthetic oligonucleotides are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).[6] Each technique offers distinct advantages and is often used in a complementary fashion to provide a comprehensive quality control profile.

Analytical Method Principle Resolution Primary Use Cases for this compound Oligos Limitations
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Separation based on hydrophobicity, with an ion-pairing agent to neutralize the phosphate backbone's negative charges.[7]Excellent for resolving full-length products from truncated sequences (n-1, n+1).[8]Purity assessment, quantification of full-length product vs. failure sequences.[7][9]May not resolve sequences with minor chemical modifications or co-eluting impurities.
Anion-Exchange HPLC (AEX-HPLC) Separation based on the number of negatively charged phosphate groups.[8]High resolution for oligonucleotides up to 40 bases, particularly those with secondary structures.[7][9]Purity analysis of oligos with high GC content or secondary structures.Resolution can decrease for longer oligonucleotides.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.[10]Provides exact molecular weight, confirming the presence of the this compound and the correct overall mass.[10][11]Absolute mass confirmation, identification of impurities and side products.[11][12]Not inherently quantitative without coupling to a separation technique like LC.[11]
Capillary Electrophoresis (CE) Separation based on size and charge in a capillary filled with a sieving matrix.[13]High resolution, capable of separating oligonucleotides that differ by a single nucleotide.[13][14]High-resolution purity analysis, detection of short failure sequences.[13][15]Can be less robust for routine high-throughput analysis compared to HPLC.[13]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of this compound-modified oligonucleotides. Below are protocols for the principal analytical techniques.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol

Objective: To determine the purity of a this compound-modified oligonucleotide by separating the full-length product from shorter failure sequences.

Materials:

  • HPLC System with a UV detector

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water

  • Mobile Phase B: 100 mM TEAA in 50% acetonitrile

  • Sample: this compound-modified oligonucleotide dissolved in nuclease-free water to 10 µM

Procedure:

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.2 mL/min for 20 minutes.

  • Sample Injection: Inject 5-10 µL of the oligonucleotide sample.

  • Gradient Elution:

    • 5-15% Mobile Phase B over 15 minutes.

    • 15-50% Mobile Phase B over 5 minutes.

    • 50-95% Mobile Phase B over 2 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes to wash the column.

    • Return to 5% Mobile Phase B over 2 minutes and re-equilibrate for 10 minutes.

  • Detection: Monitor the absorbance at 260 nm.

  • Data Analysis: Integrate the peak areas to calculate the purity of the full-length this compound-modified oligonucleotide relative to truncated sequences.

Mass Spectrometry (ESI-MS) Protocol

Objective: To confirm the molecular weight of the this compound-modified oligonucleotide.

Materials:

  • LC-MS system with an Electrospray Ionization (ESI) source

  • Mobile Phase A: 400 mM Hexafluoroisopropanol (HFIP) with 15 mM Triethylamine (TEA) in water

  • Mobile Phase B: Methanol

  • Sample: this compound-modified oligonucleotide from HPLC fraction or desalted, dissolved in nuclease-free water.

Procedure:

  • System Setup: Set the ESI source to negative ion mode.

  • Sample Infusion: Infuse the sample directly or via LC into the mass spectrometer.

  • Mass Spectrometer Settings:

    • Mass Range: 400-2000 m/z

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 50 V

    • Source Temperature: 120°C

  • Data Acquisition: Acquire the mass spectrum. The oligonucleotide will appear as a series of peaks with different charge states.

  • Data Analysis: Use deconvolution software to process the raw spectrum and determine the intact molecular weight of the oligonucleotide. Compare the observed mass with the calculated theoretical mass.

Capillary Gel Electrophoresis (CGE) Protocol

Objective: To achieve high-resolution separation of the this compound-modified oligonucleotide and its impurities.

Materials:

  • Capillary Electrophoresis (CE) system with a UV detector

  • Fused silica capillary (e.g., 50 µm i.d., 33 cm total length)

  • Sieving polymer solution (e.g., replaceable polyacrylamide)

  • Running Buffer: Tris-Borate-EDTA (TBE) buffer containing 7 M urea

  • Sample: this compound-modified oligonucleotide dissolved in nuclease-free water to 0.1 mg/mL

Procedure:

  • Capillary Conditioning: Flush the capillary sequentially with 0.1 M NaOH, nuclease-free water, and then fill it with the sieving polymer solution.

  • Sample Injection: Inject the sample using an electrokinetic injection at 5 kV for 5 seconds.

  • Separation: Apply a separation voltage of -15 kV.

  • Temperature Control: Maintain the capillary temperature at 30°C.

  • Detection: Monitor the absorbance at 260 nm.

  • Data Analysis: Analyze the resulting electropherogram to determine the purity based on peak areas. The high resolution of CGE can often distinguish n-1 and other closely related impurities.[16]

Visualizing Workflows and Concepts

Diagrams are essential for illustrating complex workflows and relationships in oligonucleotide validation.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_qc Quality Control cluster_reporting Final Reporting synthesis Solid-Phase Synthesis of this compound Oligo cleavage Cleavage & Deprotection synthesis->cleavage hplc_purify HPLC Purification (Optional) cleavage->hplc_purify desalting Desalting hplc_purify->desalting hplc_qc Purity Check (IP-RP-HPLC) desalting->hplc_qc ms_qc Identity Check (Mass Spectrometry) desalting->ms_qc ce_qc High-Resolution Purity (Capillary Electrophoresis) desalting->ce_qc quant Quantification (UV Spec) desalting->quant report Certificate of Analysis hplc_qc->report ms_qc->report ce_qc->report quant->report

Caption: Workflow for this compound-modified oligonucleotide validation.

signaling_pathway mrna Target mRNA rnaseh RNase H aso Antisense Oligo (with this compound) aso->mrna Hybridization aso->rnaseh Recruitment degradation mRNA Degradation rnaseh->degradation Cleavage translation_block Translation Blocked degradation->translation_block protein Target Protein (Downregulated) translation_block->protein

Caption: Antisense mechanism involving a modified oligonucleotide.

logical_relationship cluster_hplc HPLC cluster_ms Mass Spectrometry cluster_ce Capillary Electrophoresis hplc High Purity Assessment Quantitative ms Absolute Identity Impurity ID hplc->ms Provides purified fractions for MS ce Highest Resolution Single-Base Separation hplc->ce Orthogonal method for purity confirmation ms->hplc Identifies peaks in chromatogram ce->hplc Confirms purity results with higher resolution

Caption: Comparison of analytical techniques for oligonucleotides.

References

A Comparative Guide to dSPACER and Other Abasic Site Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abasic sites are one of the most common forms of DNA damage and are critical intermediates in the base excision repair (BER) pathway. The study of these sites and the enzymes that process them is fundamental to understanding DNA repair, mutagenesis, and the development of targeted cancer therapies. Synthetic oligonucleotides containing stable mimics of abasic sites are invaluable tools for this research. This guide provides an objective comparison of dSPACER, a widely used abasic site mimic, with other common alternatives, supported by experimental data.

Introduction to Abasic Site Mimics

A natural abasic (apurinic/apyrimidinic or AP) site is formed by the hydrolysis of the N-glycosidic bond, leaving a free deoxyribose sugar in the DNA backbone. While essential for studying DNA repair, the natural AP site is unstable. To overcome this, stable synthetic mimics have been developed. The ideal mimic should be structurally similar to the natural AP site, be stable enough for oligonucleotide synthesis and various experimental conditions, and be recognized by DNA repair enzymes.

This guide focuses on comparing three commonly used abasic site mimics:

  • This compound (Tetrahydrofuran, THF): A derivative of deoxyribose where the anomeric carbon is replaced by a methylene group, forming a stable five-membered tetrahydrofuran ring. It is structurally very similar to the natural abasic site.[1]

  • C3-Spacer (Propyl Spacer): A flexible three-carbon alkyl chain used to replace a nucleotide. While it can occupy the space of a missing base, it does not possess the ring structure of a deoxyribose.[2][3][]

  • Natural Abasic Site (AP site): The actual lesion found in cells, generated enzymatically or through spontaneous depurination/depyrimidination. It is unstable in vitro.

Performance Comparison: this compound vs. Alternatives

The performance of abasic site mimics can be evaluated based on their impact on DNA duplex stability and their recognition and processing by DNA repair enzymes, most notably AP Endonuclease 1 (APE1), the primary enzyme responsible for cleaving the phosphodiester backbone 5' to an abasic site in the BER pathway.

Thermal Stability of DNA Duplexes

The introduction of an abasic site or its mimic disrupts the base-stacking interactions within the DNA double helix, leading to a decrease in thermal stability, which is measured by the melting temperature (Tm).

Abasic Site MimicChange in Melting Temperature (ΔTm)Reference Sequence TmNotes
This compound (THF) -15.5 °C52.1 °CThe presence of a THF abasic site significantly destabilizes the DNA duplex. The extent of destabilization can be influenced by the neighboring base pairs.
Natural Abasic Site -17.6 °C52.1 °CThe natural abasic site is the most destabilizing of the three, highlighting the structural importance of the base in maintaining duplex stability.
C3-Spacer Data not available for direct comparisonWhile quantitative data for a direct comparison is limited, the flexible nature of the C3-spacer is expected to cause significant disruption of the DNA duplex structure and a corresponding decrease in thermal stability.

Note: The data presented is compiled from a study using a 13-mer DNA duplex. The absolute Tm values are sequence-dependent, but the trend in destabilization is informative.

Enzymatic Processing by AP Endonuclease 1 (APE1)

The efficiency of an abasic site mimic as a substrate for APE1 is a critical measure of its biological relevance. This is often quantified by determining the kinetic parameters of the cleavage reaction.

Abasic Site MimicAPE1 Cleavage Rate (kcat)Michaelis Constant (Km)Catalytic Efficiency (kcat/Km)
This compound (THF) 2.9 min-123.8 nM0.12 (nM*min)-1
Natural Abasic Site Not directly measured due to instabilityAPE1 efficiently cleaves the natural abasic site.
C3-Spacer Not a substrate for APE1The C3-spacer is not recognized and cleaved by APE1, as it lacks the specific chemical structure of the abasic site that the enzyme targets. Instead, it can act as a blocker for polymerases and some exonucleases.[2][5]

Note: The kinetic parameters are from a study under specific buffer and temperature conditions and can vary depending on the experimental setup.

Experimental Protocols

Thermal Denaturation of DNA Duplexes

Objective: To determine the melting temperature (Tm) of DNA duplexes containing an abasic site mimic.

Methodology:

  • Oligonucleotide Preparation: Synthesize complementary DNA oligonucleotides, with one strand containing the abasic site mimic (this compound, C3-Spacer) or a natural abasic site (generated enzymatically from a uracil-containing precursor). The unmodified duplex serves as a control.

  • Duplex Formation: Anneal the complementary strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV-Vis Spectrophotometry: Monitor the absorbance of the DNA duplex at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is in the single-stranded state. This corresponds to the midpoint of the sigmoidal melting curve. The change in Tm (ΔTm) is calculated by subtracting the Tm of the modified duplex from the Tm of the unmodified control duplex.

APE1 Cleavage Assay

Objective: To measure the kinetic parameters of APE1 cleavage of oligonucleotides containing an abasic site mimic.

Methodology:

  • Substrate Preparation: Synthesize a single-stranded DNA oligonucleotide containing the abasic site mimic (this compound or C3-Spacer) and label it with a fluorescent dye (e.g., 6-FAM) at the 5' end. Anneal this to a complementary unlabeled strand to form the duplex substrate.

  • Enzyme Reaction: Incubate the fluorescently labeled DNA substrate at a specific concentration with purified recombinant human APE1 in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT) at 37°C.

  • Time Course: At various time points, quench the reaction by adding a stop solution containing EDTA and formamide.

  • Product Separation: Separate the cleaved and uncleaved DNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Quantification: Visualize the fluorescent bands using a gel imager and quantify the intensity of the bands corresponding to the substrate and the cleaved product.

  • Kinetic Analysis: Plot the concentration of the product formed over time. For Michaelis-Menten kinetics, vary the substrate concentration and measure the initial reaction velocities. The kinetic parameters, Km and kcat, are then determined by fitting the data to the Michaelis-Menten equation.

Visualizing the Base Excision Repair Pathway

The following diagram illustrates the initial steps of the Base Excision Repair (BER) pathway, highlighting the role of APE1 in processing an abasic site.

Figure 1. The initial steps of the Base Excision Repair pathway.

Experimental Workflow for APE1 Cleavage Assay

The following diagram outlines the key steps in a typical APE1 cleavage assay using a fluorescently labeled oligonucleotide substrate.

APE1_Cleavage_Workflow cluster_0 1. Substrate Preparation cluster_1 2. Enzymatic Reaction cluster_2 3. Time-course Sampling cluster_3 4. Product Analysis cluster_4 5. Data Analysis Oligo_Synth Synthesize 5'-FAM labeled oligo with abasic site mimic Annealing Anneal to complementary strand Oligo_Synth->Annealing Incubation Incubate substrate with APE1 at 37°C Annealing->Incubation Quenching Quench reaction at different time points Incubation->Quenching PAGE Denaturing PAGE Quenching->PAGE Imaging Fluorescence Imaging PAGE->Imaging Quantification Band Quantification Imaging->Quantification Kinetics Determine kinetic parameters (Km, kcat) Quantification->Kinetics

Figure 2. APE1 cleavage assay workflow.

Conclusion

The choice of an abasic site mimic is critical and depends on the specific research question.

  • This compound (THF) is an excellent choice for studies requiring a stable, structural analog of a natural abasic site that is efficiently recognized and processed by APE1. Its well-characterized destabilizing effect on DNA duplexes also makes it a reliable tool for biophysical studies.

  • C3-Spacer is not a substrate for APE1 and therefore is not suitable for studying the enzymatic processing of abasic sites by this enzyme. However, its ability to block polymerase extension makes it a useful tool in applications like PCR and for introducing flexible linkers within an oligonucleotide.

References

A Comparative Guide to dSPACER and C3 Spacer for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of molecular biology, drug development, and diagnostics, the precise control and modification of oligonucleotides are paramount. Spacer modifications are crucial tools that allow researchers to introduce specific functionalities, alter structural properties, and enhance the performance of nucleic acid-based tools and therapeutics. This guide provides an in-depth comparison of two commonly used spacer modifications: the dSPACER (an abasic site mimic) and the C3 spacer (a simple alkyl chain), with a focus on their applications, performance, and the experimental contexts in which one is favored over the other.

Introduction to this compound and C3 Spacer

This compound , also known as an abasic furan or tetrahydrofuran (THF) derivative, is a modification used to create a stable mimic of an abasic site within an oligonucleotide.[][2][3] An abasic site is a location in the DNA backbone where the nucleobase has been removed, a common form of DNA damage.[2][4] The this compound is structurally similar to the natural sugar-phosphate backbone but lacks a base, making it a chemically stable analog that can withstand the conditions of oligonucleotide synthesis and purification.[2][4][5]

C3 Spacer , or propyl spacer, is a short, flexible three-carbon chain.[][6][7] It is a non-nucleosidic modification that can be incorporated at the 5' or 3' end, or internally within an oligonucleotide sequence.[8][9] Its primary roles are to introduce physical space between different elements of a molecule or to block enzymatic reactions.[6][10][11]

Structural and Functional Comparison

The fundamental differences in the structure of this compound and C3 spacer dictate their primary applications and performance characteristics.

FeatureThis compound (Abasic Site Mimic)C3 Spacer (Propyl Spacer)
Chemical Structure Tetrahydrofuran derivative; a 1',2'-Dideoxyribose ring lacking a nucleobase.[5][12]Simple, flexible 3-carbon (propyl) alkyl chain.[][6][12]
Primary Function To create a stable, synthetic abasic site for studying DNA damage and repair.[2][3][10][13]To act as a flexible linker or to block enzymatic extension at the 3'-end.[6][10][11][14]
Backbone Integration Sits directly within the natural sugar-phosphate backbone with minimal distortion.[10]The flexible alkyl chain can distort the natural helical structure of the DNA backbone.[10]
Hydrophobicity Generally considered more hydrophilic than alkyl chains.Hydrophobic in nature.[10][14]
Enzymatic Blocking Can block polymerase extension.[15]Effectively blocks polymerase extension and ligation at the 3'-end.[6][7][14][16]
Nuclease Resistance Can enhance nuclease stability, particularly in siRNA.[15]Can provide resistance to 3'-exonucleases.[6][14]

Key Applications and Experimental Data

While direct head-to-head quantitative comparison studies are not abundant in publicly available literature, the distinct properties of each spacer lead to their preferential use in specific applications.

Application 1: Mimicking DNA Damage

This compound is the superior choice for mimicking abasic sites in studies of DNA damage, repair, and mutagenesis. Its structural fidelity to a natural abasic site makes it an invaluable tool for investigating the mechanisms of DNA glycosylases, AP endonucleases, and translesion synthesis polymerases.[2][5]

  • Experimental Context: Researchers studying the base excision repair (BER) pathway use oligonucleotides containing a this compound to serve as a stable substrate for repair enzymes.[2][4]

Application 2: Blocking Polymerase Extension in qPCR Probes

The C3 spacer is widely and effectively used to block the 3'-end of qPCR probes. In designing long hydrolysis probes (e.g., TaqMan probes), the quencher may need to be moved internally for optimal quenching efficiency.[6] This leaves the 3'-end unmodified and capable of being extended by DNA polymerase, leading to non-specific amplification. Adding a C3 spacer to the 3'-end prevents the probe from acting as a primer.[6][14]

  • Experimental Context: In a typical qPCR assay, a dual-labeled probe with a 5'-fluorophore and an internal quencher is used. A 3'-C3 spacer ensures that the probe only hybridizes to the target and does not get extended, preserving the integrity of the amplification data.[6]

Application 3: Introducing Spacers for Labeling and Surface Attachment

The C3 spacer is a versatile tool for creating distance between an oligonucleotide and a functional moiety , such as a fluorophore, biotin, or another label.[][8][9] This separation can be crucial to prevent steric hindrance or quenching of a fluorescent dye by nearby guanines.[10] Multiple C3 spacers can be added sequentially to create longer linkers.[][8][9]

  • Experimental Context: When immobilizing a DNA probe onto a solid surface (e.g., a microarray or biosensor), a C3 spacer can be used to extend the probe away from the surface, reducing steric hindrance and improving hybridization efficiency with the target molecule in solution.[][7]

Application 4: Structural Studies and Nuclease Resistance

Both spacers can be used for structural studies or to enhance stability, but their effects differ. The this compound integrates into the backbone with less disruption, making it suitable for studying the structural consequences of an abasic site.[10] An inverted this compound at the 3'-end can protect oligonucleotides, like siRNAs, from exonuclease degradation.[15] The C3 spacer's flexibility can be harnessed to create hairpin loops or other flexible regions in a DNA structure, and it also provides resistance to 3'-exonucleases.[6][10]

Experimental Protocols

Detailed experimental protocols are highly specific to the application. Below are generalized workflows for common uses of this compound and C3 spacer.

Protocol: 3'-Blocking of a qPCR Probe with C3 Spacer
  • Oligonucleotide Design: Design a sequence-specific hydrolysis probe. If the probe is long (>30 bases), design it with an internal quencher (e.g., attached to a T base) and a 5'-fluorophore. Specify the addition of a C3 spacer at the 3'-end during synthesis.

  • Oligonucleotide Synthesis and Purification: The probe is synthesized using standard phosphoramidite chemistry, with the final addition being the C3 spacer phosphoramidite at the 3'-terminus. HPLC purification is strongly recommended to ensure the purity of the final modified oligonucleotide.[8]

  • qPCR Reaction Setup:

    • Assemble the qPCR reaction mix containing DNA polymerase, dNTPs, reaction buffer, forward primer, reverse primer, and the 3'-C3 blocked probe.

    • Add the template DNA.

    • Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: The C3 spacer ensures that fluorescence signal generation is solely dependent on the 5'-nuclease activity of the polymerase during amplification and not from probe extension.

Protocol: Studying Enzyme Activity on an Abasic Site with this compound
  • Substrate Design and Synthesis: Design a double-stranded DNA substrate where one strand contains a this compound modification at a specific position. The complementary strand should have a defined nucleotide opposite the this compound. The oligonucleotide containing the this compound is synthesized and purified, typically by HPLC.

  • Substrate Annealing: Anneal the this compound-containing strand with its complementary strand in an appropriate buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Enzyme Reaction:

    • Incubate the annealed this compound substrate with the purified DNA repair enzyme (e.g., APE1 endonuclease) in the enzyme's specific reaction buffer at the optimal temperature (e.g., 37°C).

    • Take aliquots at various time points (e.g., 0, 2, 5, 10, 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

  • Analysis of Results: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). The cleavage of the this compound-containing strand by the enzyme will result in a smaller product band, which can be visualized and quantified.

Visualizing Workflows and Concepts

Diagrams created using the DOT language help to clarify the experimental setups and mechanisms discussed.

qPCR_Probe_Function cluster_unblocked Without 3' Blocker cluster_blocked With 3' C3 Spacer Blocker Template DNA Template Probe_unblocked Probe (acts as primer) Template->Probe_unblocked Hybridization Polymerase_unblocked Polymerase Probe_unblocked->Polymerase_unblocked Binding Extension Non-specific Extension Polymerase_unblocked->Extension Causes Template2 DNA Template Probe_blocked Probe + 3'-C3 Spacer Template2->Probe_blocked Hybridization Polymerase_blocked Polymerase Probe_blocked->Polymerase_blocked Binding No_Extension No Extension Polymerase_blocked->No_Extension Results in

Caption: Role of C3 spacer in preventing primer extension in qPCR probes.

BER_Pathway_Study DNA_Substrate dsDNA Substrate with this compound Incubation Incubation at 37°C DNA_Substrate->Incubation Add Enzyme Repair_Enzyme AP Endonuclease (e.g., APE1) Repair_Enzyme->Incubation Cleavage Strand Cleavage at this compound site Incubation->Cleavage Enzymatic Activity Analysis Denaturing PAGE Analysis Cleavage->Analysis Sample taken Result Cleaved Product Detected Analysis->Result Shows

Caption: Workflow for studying Base Excision Repair using a this compound substrate.

Conclusion

The choice between a this compound and a C3 spacer is dictated entirely by the specific experimental goal.

  • Choose this compound when your research requires a stable and structurally accurate mimic of an abasic site, primarily for studies related to DNA damage and repair mechanisms.

  • Choose C3 Spacer when you need a versatile, hydrophobic linker to attach labels, immobilize oligonucleotides, or when you require a robust and cost-effective method to block the 3'-end of a probe or primer from enzymatic extension and ligation.

Understanding the distinct chemical properties and functional roles of these spacers enables researchers and drug development professionals to design more precise, efficient, and reliable nucleic acid-based assays and therapeutics.

References

A Comparative Guide to Targeted Protein Degradation Technologies

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of PROTACs, Molecular Glues, LYTACs, and AbTACs for researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." By hijacking the cell's natural protein disposal machinery, TPD technologies can eliminate pathogenic proteins rather than merely inhibiting them. This guide provides a comparative analysis of four prominent TPD platforms: Proteolysis-Targeting Chimeras (PROTACs), Molecular Glues, Lysosome-Targeting Chimeras (LYTACs), and Antibody-based PROTACs (AbTACs).

It is important to note that a search for "dSPACER" in the context of protein degradation did not yield any publicly available scientific literature. The term "this compound" is recognized in molecular biology as a tool for introducing a stable abasic site into oligonucleotides. Therefore, this guide will focus on the aforementioned established and emerging TPD technologies to provide a valuable comparative resource for the scientific community.

Overview of Targeted Protein Degradation Technologies

Targeted protein degradation strategies primarily utilize two cellular degradation pathways: the ubiquitin-proteasome system (UPS) and the lysosomal pathway. PROTACs and molecular glues typically exploit the UPS for the degradation of intracellular proteins, while LYTACs and AbTACs direct extracellular and membrane-associated proteins to the lysosomal pathway.

TechnologyTarget LocationDegradation PathwayKey Components
PROTACs IntracellularUbiquitin-Proteasome SystemHeterobifunctional molecule with ligands for target protein and E3 ligase, connected by a linker.[1][2][3]
Molecular Glues IntracellularUbiquitin-Proteasome SystemSmall molecule that induces a novel interaction between an E3 ligase and a target protein.[4][][6]
LYTACs Extracellular & Membrane-associatedLysosomal PathwayChimeric molecule with a ligand for a lysosome-targeting receptor and a ligand for the target protein.[][][9]
AbTACs Cell-surfaceLysosomal PathwayBispecific antibody that recruits a membrane-bound E3 ligase to a cell-surface target protein.[10][11][12][]

Quantitative Comparison of TPD Technologies

The efficacy of protein degraders is commonly assessed by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[14][15] The following table summarizes representative experimental data for each technology, though it is important to note that these values are highly dependent on the specific target, cell type, and experimental conditions.

TechnologyTarget ProteinCell LineDC50DmaxReference
PROTAC BRD4THP-1~10-50 nM>90%[16]
Molecular Glue GSPT1MM.1S~1-10 nM>95%[17]
LYTAC EGFRHeLa~100-500 nM~70-80%[18]
AbTAC PD-L1HEK293T~10-100 nM~63%[11]

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][19]

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow for Determining DC50 and Dmax

A standard method for quantifying the efficacy of a protein degrader is through Western blot analysis.

DC50_Workflow cluster_workflow Experimental Workflow A Cell Seeding B Treatment with Varying Degrader Concentrations A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE & Western Blot D->E F Densitometry Analysis E->F G Dose-Response Curve Generation & DC50/Dmax Calculation F->G

References

A Comparative Analysis of dSPACER and Natural Abasic Sites for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of DNA damage and repair is critical. This guide provides an objective comparison of the synthetic abasic site mimic, dSPACER, and naturally occurring abasic (AP) sites, supported by experimental data and detailed protocols.

Abasic sites are one of the most common forms of DNA damage, arising from spontaneous hydrolysis of the N-glycosidic bond or as intermediates in the base excision repair (BER) pathway. These sites are highly mutagenic and can block DNA replication and transcription. To study the biological consequences and repair of these lesions, researchers often utilize synthetic mimics. Among the most common is the this compound, a tetrahydrofuran derivative that is structurally similar to the natural abasic site. This guide delves into a comparative analysis of their properties and interactions with key cellular machinery.

Structural and Stability Comparison

Natural abasic sites are chemically fragile and susceptible to strand breakage, making them challenging to study directly in many experimental settings.[1][2] In contrast, this compound is a considerably more stable synthetic analog, designed to withstand the chemical conditions of oligonucleotide synthesis and purification.[2][3][4] This stability makes this compound an invaluable tool for researchers investigating the effects of abasic sites.

The core structural difference lies in the 1' position of the deoxyribose sugar. In a natural abasic site, this position is a hemiacetal, which is in equilibrium with an open-ring aldehyde form. This aldehyde is highly reactive. The this compound, being a 1',2'-Dideoxyribose, lacks the reactive hydroxyl group at the 1' position, contributing to its increased stability.[5]

FeatureThis compound (Synthetic Abasic Site Mimic)Natural Abasic Site
Structure Tetrahydrofuran (1',2'-Dideoxyribose) derivative.[2][3][4]Apurinic/apyrimidinic (AP) site; a deoxyribose sugar without a purine or pyrimidine base.[6]
Chemical Stability Highly stable; withstands oligonucleotide synthesis and purification.[2][3][4]Chemically fragile and prone to spontaneous strand cleavage (β-elimination).[1][2] The half-life at 37°C and pH 7.4 is approximately 8 days.[7]
Formation Incorporated into oligonucleotides during chemical synthesis.[2]Arises from spontaneous depurination/depyrimidination, DNA damage (e.g., by reactive oxygen species), or as an intermediate in the Base Excision Repair (BER) pathway.[6]
Reactivity Relatively inert due to the lack of the 1'-hydroxyl group.The ring-opened aldehyde form is highly reactive and can form crosslinks with proteins.

Interaction with DNA Polymerases and Repair Enzymes

Both this compound and natural abasic sites are potent blocks to DNA replication and transcription.[6] When a DNA polymerase encounters an abasic site, it often stalls. If bypass occurs, it is frequently mutagenic, with a strong preference for inserting an adenine opposite the lesion, a phenomenon known as the "A-rule".[3][8] Studies using this compound as a mimic have been instrumental in elucidating these processes.

The primary cellular defense against abasic sites is the Base Excision Repair (BER) pathway. The key enzyme in this pathway, AP endonuclease 1 (APE1), recognizes and cleaves the phosphodiester backbone 5' to the abasic site, initiating the repair process. Kinetic studies have shown that APE1 can efficiently process abasic sites in various DNA contexts, including those mimicking stalled replication forks.

InteractionThis compoundNatural Abasic Site
DNA Polymerase Interaction Acts as a strong block to replicative DNA polymerases. When bypassed, often leads to the insertion of adenine (A-rule).[3][8]Potent block to DNA and RNA polymerases.[6] Translesion synthesis (TLS) polymerases can bypass the lesion, often inserting an adenine.
AP Endonuclease 1 (APE1) Cleavage Recognized and efficiently cleaved by APE1, initiating the BER pathway.The natural substrate for APE1, which incises the phosphodiester backbone 5' to the AP site.
DNA Glycosylase/Lyase Activity Resistant to the AP lyase activity of bifunctional DNA glycosylases due to its stable structure.The natural AP site can be cleaved by the lyase activity of certain DNA glycosylases.

Signaling and Repair Pathway: Base Excision Repair

The Base Excision Repair (BER) pathway is the principal mechanism for repairing abasic sites. The process is initiated by the recognition and cleavage of the abasic site by APE1. This creates a nick in the DNA with a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus. DNA polymerase β (Pol β) then fills the single-nucleotide gap and removes the 5'-dRP moiety. Finally, the nick is sealed by a DNA ligase. Both natural abasic sites and their synthetic mimic, this compound, are processed through this canonical pathway.

BER_Pathway Base Excision Repair of Abasic Sites cluster_0 Lesion Formation cluster_1 Repair Initiation cluster_2 Repair Synthesis and Ligation Natural_AP_Site Natural Abasic Site (Spontaneous/Damage/Glycosylase) APE1_Recognition APE1 Recognition and Incision Natural_AP_Site->APE1_Recognition This compound This compound (Synthetic Mimic) This compound->APE1_Recognition Pol_Beta_Binding DNA Polymerase β (Pol β) Binding APE1_Recognition->Pol_Beta_Binding Gap_Filling Gap Filling (dCMP Insertion) Pol_Beta_Binding->Gap_Filling dRP_Excision 5'-dRP Excision Gap_Filling->dRP_Excision Ligation DNA Ligase III/XRCC1 Ligation dRP_Excision->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA DNA Intact DNA DNA->Natural_AP_Site DNA Damage DNA->this compound Synthesis

Base Excision Repair Pathway for Abasic Sites.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

DNA Polymerase Stop Assay

This assay is used to determine the efficiency with which a DNA polymerase is blocked by an abasic site.

Workflow for DNA Polymerase Stop Assay.

Protocol:

  • Oligonucleotide Preparation: Synthesize a DNA template containing a this compound at a specific position. For a natural abasic site, a template containing a uracil can be synthesized and subsequently treated with Uracil-DNA Glycosylase (UDG). A complementary primer, typically 5'-end labeled with 32P, is also required.

  • Primer-Template Annealing: Mix the labeled primer and the template DNA in a 1:1.5 molar ratio in annealing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl). Heat to 95°C for 5 minutes and then slowly cool to room temperature.

  • Polymerase Reaction: In a reaction tube, combine the annealed primer-template, a DNA polymerase (e.g., Taq polymerase), dNTPs, and the appropriate reaction buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then place on ice. Separate the DNA fragments on a denaturing polyacrylamide gel.

  • Visualization and Analysis: Visualize the radioactive bands by autoradiography or phosphorimaging. The intensity of the band corresponding to the position of the abasic site relative to the full-length product indicates the extent of polymerase stalling.

In Vitro Base Excision Repair (BER) Assay

This assay reconstitutes the BER pathway in vitro to measure the repair of an abasic site.

Protocol:

  • Substrate Preparation: Prepare a double-stranded DNA substrate containing a single this compound or a natural abasic site. The substrate is often a plasmid or a labeled oligonucleotide. For oligonucleotide substrates, one strand can be labeled (e.g., with a fluorescent dye or 32P).

  • Repair Reaction: In a reaction tube, combine the DNA substrate with purified BER enzymes (APE1, DNA Polymerase β, and DNA Ligase III/XRCC1) or a cell-free extract, along with the necessary cofactors (e.g., Mg2+, ATP, dNTPs) in a suitable reaction buffer.

  • Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Analysis of Repair:

    • For oligonucleotide substrates: Stop the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis. Successful repair will result in the formation of a full-length, ligated product.

    • For plasmid substrates: The repair can be assessed by the incorporation of radiolabeled dNTPs into the plasmid, which can be quantified by scintillation counting after precipitation of the DNA.

Conclusion

Both this compound and natural abasic sites serve as critical tools and subjects of study in the field of DNA damage and repair. While this compound provides a stable and convenient model for investigating the biological consequences of abasic sites, it is important for researchers to be mindful of the inherent chemical differences between this mimic and its naturally occurring, more labile counterpart. The experimental protocols outlined in this guide provide a starting point for the quantitative comparison of their effects on key cellular processes, ultimately contributing to a deeper understanding of genome integrity and the development of novel therapeutic strategies.

References

Comparison of Targeted Protein Degradation Technologies: PROTACs vs. Molecular Glues

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the term "dSPACER" in the context of a performance technology for benchmarking in assays relevant to drug development. Extensive research did not identify a specific technology or product line named "this compound" for targeted protein degradation or similar applications. The term "this compound" consistently refers to a chemical modification in oligonucleotides used to create a stable abasic site for research in DNA damage and repair.[1][2][3][4][5][6]

However, the detailed request for a comparison guide with experimental data, protocols, and pathway diagrams strongly suggests an interest in the field of Targeted Protein Degradation (TPD) . Within TPD, the concept of a "spacer" or "linker" is a critical component of technologies like PROTACs (Proteolysis Targeting Chimeras) . Therefore, this guide will focus on comparing the performance of different strategies within the well-established TPD field, specifically focusing on PROTACs and their alternatives, such as Molecular Glues .

This guide will provide a comprehensive comparison of these technologies, addressing the core requirements of your request for researchers, scientists, and drug development professionals.

The field of targeted protein degradation (TPD) offers a novel therapeutic modality aimed at eliminating disease-causing proteins rather than just inhibiting their function.[7] This is primarily achieved through the ubiquitin-proteasome system (UPS), a natural cellular process for protein disposal.[8][9] Two leading technologies in this area are PROTACs and molecular glues.[10][11][12]

Performance Comparison in Key Assays

The efficacy of TPD technologies is evaluated through a series of quantitative assays. The primary metrics for performance are the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).[13] Lower DC50 and higher Dmax values indicate better performance.

TechnologyTarget ScopeMechanismKey Performance ParametersAdvantagesChallenges
PROTACs Broad; requires a ligandable pocket on the target protein.[14][15]Heterobifunctional molecules with a linker connecting a target-binding ligand and an E3 ligase-recruiting ligand, inducing proximity and ubiquitination.[8][13][15]DC50 (typically nM range), Dmax (>90% degradation achievable).[14]Catalytic mode of action, can target "undruggable" proteins, sustained downstream effects.[14][15]Larger molecular weight can lead to poor cell permeability and oral bioavailability.[10][12]
Molecular Glues Narrower; often discovered serendipitously and dependent on specific protein-protein interactions.[9]Small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to ubiquitination.[11][16][17]DC50, Dmax.Smaller size, better drug-like properties (e.g., cell permeability).[11][18]Rational design is challenging; often discovered through phenotypic screening.[9][12]
dTAG Genetically engineered targets; requires fusion of the target protein with a "degradation tag".[19]A heterobifunctional molecule that binds to the degradation tag and an E3 ligase.DC50, Dmax.Useful for target validation and studying protein function.[19]Requires genetic modification of the target cells/organism.
AUTACs/ATTECs Misfolded proteins, protein aggregates, and organelles.[10][20]Chimeric molecules that induce autophagy-mediated degradation.Degradation efficiency.Can target protein aggregates and organelles not accessible by the proteasome.[10]Earlier stage of development compared to PROTACs and molecular glues.
LYTACs Extracellular and membrane-bound proteins.[10][21]Chimeric molecules that utilize the lysosomal degradation pathway.Degradation efficiency.Can target proteins outside the cell.[21]Earlier stage of development.

Experimental Protocols

Western Blotting for Protein Degradation

Objective: To quantify the reduction in target protein levels following treatment with a degrader.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or molecular glue for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax.

Ternary Complex Formation Assays

Objective: To measure the formation of the ternary complex (Target Protein - Degrader - E3 Ligase), which is essential for PROTAC and molecular glue activity.

Methodology (using TR-FRET):

  • Reagents: Purified recombinant target protein (e.g., His-tagged) and E3 ligase (e.g., GST-tagged), along with fluorescently labeled antibodies against the tags (e.g., anti-His-Europium and anti-GST-APC).

  • Assay Setup: In a microplate, combine the target protein, E3 ligase, and a dilution series of the degrader.

  • Incubation: Incubate the mixture to allow for complex formation.

  • Antibody Addition: Add the fluorescently labeled antibodies.

  • TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increased signal indicates the proximity of the two proteins, confirming ternary complex formation.

  • Data Analysis: Plot the TR-FRET signal against the degrader concentration to determine the concentration required for half-maximal complex formation (TC50).

Visualizations

PROTAC Mechanism of Action

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Workflow for Degrader Evaluation

Degrader_Workflow start Start: Degrader Synthesis biochemical Biochemical Assays (e.g., TR-FRET for ternary complex) start->biochemical cell_based Cell-Based Assays (e.g., Western Blot for degradation) biochemical->cell_based dc50_dmax Determine DC50 & Dmax cell_based->dc50_dmax optimization Lead Optimization dc50_dmax->optimization Iterative Process end End: Candidate Selection dc50_dmax->end Meets Criteria optimization->start Synthesize Analogs

Caption: A typical workflow for the evaluation and optimization of targeted protein degraders, from synthesis to candidate selection.

References

A Comparative Analysis of 5' versus 3' dSPACER Modifications in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of oligonucleotide design and application, chemical modifications are paramount for enhancing stability, modulating biological activity, and enabling specific functionalities. Among these, the dSPACER, a stable abasic site mimic, offers unique properties for studying DNA damage and repair, and for introducing flexibility or spacing within an oligonucleotide. The strategic placement of this modification, either at the 5' or 3' terminus, can significantly influence the performance of the oligonucleotide in various experimental and therapeutic contexts. This guide provides an objective comparison of 5' and 3' this compound modifications, supported by established principles of oligonucleotide chemistry and available experimental data on terminal modifications.

Data Presentation: A Comparative Overview

Feature5' this compound Modification3' this compound ModificationSupporting Rationale & Key Considerations
Thermal Stability (Tm) Generally destabilizing.[1][2]Generally destabilizing.[1][2]Abasic sites disrupt base stacking, leading to a decrease in duplex stability regardless of position. The extent of destabilization can be influenced by flanking bases, with purines offering more stability than pyrimidines.[3] Studies on dangling ends suggest that 5' and 3' termini have different thermodynamic contributions to duplex stability.[4][5]
Nuclease Resistance Provides some protection against 5'-exonucleases.[6]Provides robust protection against 3'-exonucleases.[6][7][8]The bulk of exonuclease activity in serum is from 3'-exonucleases.[8] Therefore, a 3' modification is generally more critical for enhancing stability in biological fluids. A 3' this compound acts as a block to these enzymes. While a 5' this compound can hinder 5'-exonucleases, this is often considered of lesser importance for in vivo applications.[7]
PCR Applications Generally compatible. May slightly reduce priming efficiency due to altered thermodynamics at the 5'-end.[9][10][11][12]Acts as a potent blocker of polymerase extension.[13]A free 3'-hydroxyl group is essential for DNA polymerase to initiate extension. A 3' this compound modification, lacking this group, will terminate DNA synthesis. This makes it useful for applications like preventing primer-dimer extension or for creating probes that should not be extended.[13] 5' modifications are generally well-tolerated in PCR and in some cases can even enhance specificity.[14]
siRNA Applications Modification of the 5'-end of the sense (passenger) strand can enhance siRNA activity by favoring the loading of the antisense (guide) strand into the RISC complex.[15][16][17][18]Modifications at the 3'-end of both strands can protect against degradation without significantly impacting siRNA activity.[19][20]The 5'-end of the guide strand is critical for RISC recognition and cleavage activity. Therefore, a this compound at the 5'-end of the guide strand would likely abolish activity. Conversely, modifying the 5'-end of the passenger strand can be a strategy to improve the potency of the siRNA. 3'-modifications are generally better tolerated on both strands for stability enhancement.[21]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of oligonucleotide modifications. Below are representative protocols for key experiments.

Thermal Stability (Tm) Determination

Methodology:

  • Sample Preparation: Anneal the this compound-modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0). Prepare a series of dilutions to assess concentration dependence.

  • Instrumentation: Utilize a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex DNA has dissociated into single strands. This is identified as the peak of the first derivative of the melting curve.

Nuclease Resistance Assay

Methodology:

  • Enzyme Selection:

    • For 3'-exonuclease resistance: Use an enzyme such as Snake Venom Phosphodiesterase (SVPD).

    • For 5'-exonuclease resistance: Use an enzyme such as Bovine Spleen Phosphodiesterase.

    • For general stability in a biological matrix: Use 50% human serum.[22]

  • Reaction Setup: Incubate the this compound-modified oligonucleotide with the selected nuclease or serum at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., containing EDTA) and heating.

  • Analysis: Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation kinetics and calculate the half-life.

PCR Application Evaluation

Methodology:

  • Primer Design: Design PCR primers with either a 5' or a 3' this compound modification. Include an unmodified control primer set.

  • PCR Reaction: Set up standard PCR reactions using a known template, DNA polymerase (e.g., Taq polymerase), dNTPs, and the modified or unmodified primers.

  • Thermal Cycling: Perform PCR with standard cycling conditions (denaturation, annealing, extension).

  • Analysis: Analyze the PCR products by agarose gel electrophoresis to assess the presence and size of the amplified product. For quantitative analysis, use real-time PCR (qPCR) to determine the amplification efficiency.[23][24]

siRNA Activity Assay

Methodology:

  • siRNA Design: Synthesize siRNA duplexes where either the sense or antisense strand contains a 5' or 3' this compound modification.

  • Cell Culture and Transfection: Transfect the modified siRNAs into a cell line expressing the target gene (e.g., using a luciferase reporter construct).

  • Gene Expression Analysis: After a set incubation period (e.g., 24-48 hours), lyse the cells and measure the expression of the target gene using qRT-PCR or a luciferase assay.

  • Data Analysis: Compare the level of gene knockdown for the modified siRNAs to that of an unmodified control siRNA to determine the effect of the modification on activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

nuclease_degradation_pathway cluster_5_prime 5' End cluster_3_prime 3' End 5_Oligo 5'-End Oligonucleotide Degradation_5 Degradation 5_Oligo->Degradation_5 3_Oligo 3'-End Oligonucleotide Degradation_3 Degradation 3_Oligo->Degradation_3 5_Exonuclease 5'-Exonuclease 5_Exonuclease->5_Oligo Attacks 3_Exonuclease 3'-Exonuclease 3_Exonuclease->3_Oligo Attacks 5_this compound 5' this compound (Partial Block) 5_this compound->5_Oligo Protects 3_this compound 3' this compound (Robust Block) 3_this compound->3_Oligo Protects

Caption: Nuclease degradation pathways and the protective role of terminal this compound modifications.

pcr_workflow cluster_5_prime_pcr 5' this compound Primer cluster_3_prime_pcr 3' this compound Primer Primer_5 5'-dSPACER Primer Template_5 DNA Template Primer_5->Template_5 Anneals Extension_5 Successful Extension Template_5->Extension_5 Polymerase_5 DNA Polymerase Polymerase_5->Template_5 Primer_3 3'-dSPACER Primer Template_3 DNA Template Primer_3->Template_3 Anneals Block_3 Extension Blocked Template_3->Block_3 Polymerase_3 DNA Polymerase Polymerase_3->Template_3

Caption: Impact of 5' and 3' this compound modifications on PCR polymerase extension.

sirna_pathway cluster_unmodified Unmodified siRNA cluster_5_prime_sense_mod 5' this compound on Sense Strand siRNA_unmod siRNA Duplex RISC_unmod RISC Loading siRNA_unmod->RISC_unmod Guide_unmod Guide Strand (Antisense) RISC_unmod->Guide_unmod Passenger_unmod Passenger Strand (Sense) RISC_unmod->Passenger_unmod Cleavage_unmod Target mRNA Cleavage Guide_unmod->Cleavage_unmod siRNA_mod Modified siRNA Duplex RISC_mod RISC Loading siRNA_mod->RISC_mod Guide_mod Guide Strand (Antisense) RISC_mod->Guide_mod Cleavage_mod Enhanced Target mRNA Cleavage Guide_mod->Cleavage_mod Passenger_mod 5'-dSPACER Passenger (Sense) Passenger_mod->RISC_mod Inhibited Loading

Caption: Proposed mechanism of enhanced siRNA activity with a 5' this compound on the sense strand.

Conclusion

The choice between a 5' and a 3' this compound modification is highly dependent on the intended application. For applications requiring enhanced stability against serum nucleases, a 3' this compound is the superior choice due to its ability to block the predominant 3'-exonuclease activity. In the context of PCR, a 3' this compound serves as a reliable terminator of polymerase extension, a feature that can be harnessed in specific assay designs. Conversely, a 5' this compound is generally permissive for PCR and can be strategically employed in siRNA design to potentially enhance gene silencing activity by biasing RISC loading. Both modifications will likely lead to a decrease in the thermal stability of the oligonucleotide duplex. Researchers and drug development professionals should carefully consider these factors to optimize the design and performance of their oligonucleotides. Further direct comparative studies are warranted to provide more quantitative insights into the nuanced effects of these positional isomers.

References

A Researcher's Guide to Assessing the Purity of dSPACER-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is paramount for the validity of experimental results and the safety of therapeutic applications. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of oligonucleotides containing dSPACERs, an abasic site mimic. We present a detailed overview of High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Polyacrylamide Gel Electrophoresis (PAGE), and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

The chemical synthesis of oligonucleotides, including those modified with dSPACERs, can result in a heterogeneous mixture of the desired full-length sequence and various impurities. These impurities primarily consist of truncated sequences (n-1, n-2, etc.), deletion sequences, and byproducts of the chemical synthesis and deprotection steps.[1][2] The presence of these impurities can significantly impact downstream applications, making robust purity assessment a critical step in quality control.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the length of the oligonucleotide, the nature of the modification, the required resolution, and the desired throughput. The following tables provide a comparative summary of the most common methods for analyzing dSPACER-containing oligonucleotides.

Table 1: Comparison of Performance Characteristics for Oligonucleotide Purity Analysis

FeatureHPLC (IP-RP)HPLC (AEX)Capillary Electrophoresis (CE)PAGELC-MS
Primary Separation Principle HydrophobicityChargeSize and ChargeSize and ChargeMass-to-Charge Ratio
Resolution Good to ExcellentExcellentVery HighHighHigh (with Chromatography)
Typical Purity Achieved >85%[3]>90%>90%>90%[3]>95% (with quantification)
Analysis Time 20-60 min30-60 min< 15 min[4]Hours20-60 min
Throughput High (automated)High (automated)High (automated)LowMedium to High
Sample Consumption LowLowVery LowModerateLow
Recommended Oligo Length < 60 bases[5]< 40 bases[6]4-40 bases (single nucleotide resolution)[4]2-300 bases[7]< 100 bases
Key Advantage Versatility, established methodHigh resolution for charged speciesHigh speed, high resolution, automationHigh resolution for a wide size rangeProvides mass confirmation
Key Disadvantage Co-elution of similar speciesLimited by oligo lengthMatrix complexityLabor-intensive, low throughputIon suppression, complex data analysis

Table 2: Suitability for this compound-Containing Oligonucleotide Analysis

TechniqueSuitability for this compound OligosRationale
HPLC (IP-RP) Highly SuitableRobust method that effectively separates the main product from hydrophobic impurities. The this compound modification has a minimal impact on the overall hydrophobicity, allowing for good separation based on the oligonucleotide sequence.[8]
HPLC (AEX) SuitableSeparates based on the number of phosphate groups, providing good resolution of truncated sequences. The neutral this compound does not interfere with the charge-based separation.[6]
Capillary Electrophoresis (CE) Highly SuitableOffers excellent resolution of oligonucleotides with single-base differences in length, making it ideal for detecting n-1 and other shortmers.[4]
PAGE SuitableProvides high resolution for a wide range of oligonucleotide sizes and can effectively separate the full-length product from shorter impurities.[3]
LC-MS Highly SuitableConfirms the mass of the full-length this compound-containing oligonucleotide and can identify and quantify co-eluting impurities that may not be resolved by UV-based methods alone.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the primary analytical techniques used in assessing the purity of this compound-containing oligonucleotides.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Oligo This compound Oligo Sample Dissolve Dissolve in Mobile Phase A Oligo->Dissolve Inject Inject into HPLC System Dissolve->Inject Column Separation on C18 Column (IP-RP) Inject->Column Gradient Gradient Elution (Mobile Phase A & B) UV_Detect UV Detection (260 nm) Column->UV_Detect Chromatogram Generate Chromatogram UV_Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Figure 1: HPLC Experimental Workflow

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_analysis Data Analysis Oligo This compound Oligo Sample Dissolve Dissolve in Injection Buffer Oligo->Dissolve Inject Electrokinetic Injection Dissolve->Inject Capillary Separation in Sieving Matrix Inject->Capillary Detection UV Detection Capillary->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Analyze Analyze Peak Migration & Area Electropherogram->Analyze Determine Determine Purity Analyze->Determine

Figure 2: Capillary Electrophoresis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis Oligo This compound Oligo Sample Dissolve Dissolve in Mobile Phase A Oligo->Dissolve Inject Inject into LC-MS System Dissolve->Inject LC_Sep LC Separation (IP-RP) Inject->LC_Sep ESI Electrospray Ionization LC_Sep->ESI MS_Detect Mass Detection ESI->MS_Detect TIC Generate Total Ion Chromatogram MS_Detect->TIC Deconvolute Deconvolute Mass Spectra TIC->Deconvolute Identify Identify Impurities Deconvolute->Identify Quantify Quantify Purity Identify->Quantify

Figure 3: LC-MS Experimental Workflow

Detailed Experimental Protocols

The following are representative protocols for the key analytical techniques. Researchers should optimize these protocols for their specific instrumentation and oligonucleotide sequences.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Objective: To separate and quantify the full-length this compound-containing oligonucleotide from its hydrophobic impurities.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile

  • This compound-containing oligonucleotide sample

Protocol:

  • Sample Preparation: Dissolve the lyophilized oligonucleotide in Mobile Phase A to a final concentration of approximately 0.1-0.5 OD/100 µL.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 15% B

      • 5-35 min: 15-65% B (linear gradient)

      • 35-40 min: 65-100% B

      • 40-45 min: 100% B

      • 45-50 min: 100-15% B

      • 50-60 min: 15% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of the full-length product and all impurity peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Capillary Gel Electrophoresis (CGE)

Objective: To achieve high-resolution separation of the this compound-containing oligonucleotide from truncated sequences (n-1, n-2, etc.).

Materials:

  • Capillary electrophoresis system with UV detection

  • Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length)

  • Sieving matrix (e.g., replaceable polyacrylamide gel)

  • Run Buffer: Tris-Borate-EDTA (TBE) buffer with 7 M urea

  • This compound-containing oligonucleotide sample

Protocol:

  • Capillary Conditioning: Condition a new capillary by flushing with 0.1 M NaOH, followed by deionized water, and then the run buffer.

  • Sample Preparation: Dissolve the oligonucleotide in deionized water or injection buffer to a concentration of 10-50 µg/mL.

  • CE Method:

    • Injection: Electrokinetic injection at -5 kV for 10 seconds.

    • Separation Voltage: -15 kV to -20 kV.

    • Capillary Temperature: 30-50 °C.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis: Analyze the resulting electropherogram to determine the migration times and peak areas of the full-length product and any impurities. The purity is calculated based on the relative peak areas.

Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Objective: To visually assess the purity of the this compound-containing oligonucleotide and separate it from shorter failure sequences.

Materials:

  • Vertical electrophoresis apparatus

  • Power supply

  • 15-20% polyacrylamide gel containing 7 M urea

  • 1x TBE buffer

  • Formamide loading buffer

  • Staining solution (e.g., Stains-All or SYBR Gold)

  • This compound-containing oligonucleotide sample

Protocol:

  • Gel Preparation: Cast a denaturing polyacrylamide gel of the appropriate percentage for the size of the oligonucleotide.

  • Sample Preparation: Resuspend 0.1-0.5 OD of the oligonucleotide in 5-10 µL of formamide loading buffer. Heat at 95 °C for 5 minutes and then place on ice.

  • Electrophoresis:

    • Assemble the electrophoresis apparatus and pre-run the gel in 1x TBE buffer for 30 minutes.

    • Load the denatured samples into the wells.

    • Run the gel at a constant power until the tracking dye has migrated to the desired position.

  • Staining and Visualization:

    • Remove the gel and stain with a suitable nucleic acid stain.

    • Visualize the bands under appropriate illumination and document the results. The main band should correspond to the full-length product, with fainter, faster-migrating bands representing shorter impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the this compound-containing oligonucleotide and identify and quantify impurities.

Materials:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

  • Reversed-phase C18 column suitable for oligonucleotides

  • Mobile Phase A: 10 mM diisopropylethylamine (DIPEA) and 100 mM 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in water

  • Mobile Phase B: 10 mM DIPEA and 100 mM HFIP in 50:50 acetonitrile:water

  • This compound-containing oligonucleotide sample

Protocol:

  • Sample Preparation: Prepare the sample as described for IP-RP-HPLC.

  • LC-MS Method:

    • Use a similar gradient to the IP-RP-HPLC method, optimized for the specific LC-MS system.

    • Mass Spectrometer Settings:

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Mass Range: m/z 500-2500

      • Acquire data in full scan mode.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC).

    • Deconvolute the mass spectra of the main peak and any impurity peaks to determine their molecular weights.

    • Confirm that the molecular weight of the main peak matches the theoretical mass of the this compound-containing oligonucleotide.

    • Identify impurities based on their mass differences from the main product (e.g., n-1 impurities will have a mass corresponding to the loss of one nucleotide).

    • Quantify purity based on the relative peak areas in the TIC or extracted ion chromatograms.

Conclusion

The purity of this compound-containing oligonucleotides is a critical parameter that can be assessed using a variety of powerful analytical techniques. HPLC and CE are robust, high-throughput methods ideal for routine quality control, offering excellent resolution of common impurities. PAGE provides high-resolution separation for a broad range of oligonucleotide sizes but is more labor-intensive. LC-MS is an indispensable tool for confirming the identity of the target oligonucleotide and for the unambiguous identification and quantification of impurities, especially those that co-elute with the main product in other methods. The selection of the most appropriate technique or combination of techniques will depend on the specific application and the required level of purity and characterization. This guide provides a framework for researchers to make informed decisions and implement robust analytical strategies for their this compound-containing oligonucleotides.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for dSPACER Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, understanding the correct handling and disposal protocols for specialized compounds like dSPACERs is paramount. This guide provides essential, step-by-step information to ensure the safe management of dSPACER waste, aligning with best practices and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound compounds with care. While specific toxicological properties may not be thoroughly investigated for all variants, a cautious approach is always recommended.[1] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling instructions.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use safety glasses or goggles tested and approved under appropriate government standards.[1]

  • Skin Protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Body Protection: Wear appropriate protective clothing.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[1]

Quantitative Data Summary for Chemical Spacers

The following table summarizes general characteristics and disposal considerations for chemical spacers based on available Safety Data Sheets. Researchers must consult the specific SDS for the this compound product in use for precise data.

ParameterGuidelineSource
Waste Classification If not explicitly defined, treat as hazardous waste.[2][3]
Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Contaminated Packaging Dispose of as unused product in compliance with regulations.[1][4]
Environmental Precautions Prevent from entering drains, sewers, or waterways.[1][2][3]
Storage Before Disposal Keep in suitable, closed containers in a cool, dry, and well-ventilated place.[1][4]

Step-by-Step Disposal Protocol for this compound Compounds

The following protocol outlines the general steps for the proper disposal of this compound reagents in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound compounds, including pure surplus reagent, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, and paper towels).
  • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.

2. Containerization and Labeling:

  • Collect this compound waste in a designated, chemically resistant, and sealable container.
  • Clearly label the container with "Hazardous Waste," the chemical name ("this compound" and any specific identifiers), and any known hazard symbols.

3. Temporary Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
  • Provide the waste manifest or any other required documentation to the disposal service.

5. Documentation:

  • Maintain a record of the amount of this compound waste generated and the date of disposal.

Experimental Workflow for this compound Disposal

cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_disposal Final Disposal start Start: Identify This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds Consult Product-Specific Safety Data Sheet (SDS) ppe->sds segregate Segregate this compound Waste from Other Waste Streams sds->segregate container Use Designated, Labeled, and Sealed Waste Container segregate->container storage Store in Secure Hazardous Waste Accumulation Area container->storage ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor storage->ehs document Complete Waste Manifest/Documentation ehs->document pickup Arrange for Professional Waste Pickup document->pickup end End: Document Disposal Record pickup->end

Caption: Workflow for the proper disposal of this compound chemical waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound compounds, protecting both themselves and the environment.

References

Essential Safety and Handling Guide for dSPACER CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for dSPACER CE Phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) Summary

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound CE Phosphoramidite.[1]

PPE CategorySpecification
Respiratory Protection Use a minimum of a type N95 (US) or type P1 (EN 143) dust mask for nuisance levels of dust.[1] Respirators must be NIOSH (US) or CEN (EU) approved.[1]
Eye and Face Protection Wear safety glasses with side shields or goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) compliant with EU Directive 89/686/EEC and the EN 374 standard are required.[1] Inspect gloves for integrity before each use.[1]
Skin and Body Protection A standard laboratory coat is required. For operations with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[1]

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal, emphasizing key safety checkpoints.

dSPACER_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Operation cluster_disposal Waste & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_weigh Weighing and Aliquoting in a Fume Hood prep_workspace->handling_weigh handling_synthesis Automated Oligonucleotide Synthesis handling_weigh->handling_synthesis handling_cleanup Post-Synthesis Cleanup handling_synthesis->handling_cleanup disposal_solid Solid Waste (Contaminated consumables) handling_cleanup->disposal_solid disposal_liquid Liquid Waste (Unused reagent, solvent mixtures) handling_cleanup->disposal_liquid disposal_collection Collect in Designated, Labeled Waste Containers disposal_solid->disposal_collection disposal_liquid->disposal_collection disposal_final Dispose via Licensed Chemical Waste Contractor disposal_collection->disposal_final

Caption: Workflow for safe handling and disposal of this compound.

Detailed Protocols

1. Pre-Operational Safety Protocol:

  • Review the Safety Data Sheet (SDS): Before handling this compound, thoroughly read and understand the SDS provided by the manufacturer.[1]

  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.[1]

  • Donning PPE:

    • Put on a laboratory coat and ensure it is fully buttoned.

    • Don safety glasses with side shields or chemical splash goggles.[1]

    • Select and inspect chemical-resistant gloves (e.g., nitrile) for any signs of damage.[1]

    • If weighing or transferring powder and there is a risk of aerosolization, wear an N95 or P1 respirator.[1]

2. Operational Protocol: Handling and Use

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of this compound powder inside a chemical fume hood.

    • Use a dedicated set of spatulas and weighing boats.

    • Close the container tightly immediately after use.

  • In Case of a Spill:

    • Alert others in the vicinity.

    • If the spill is small and you are trained to handle it, use an inert absorbent material to contain the spill.

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

3. Post-Operational and Disposal Protocol:

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • Decontaminate all reusable equipment that came into contact with this compound.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.[1]

    • Dispose of gloves in the designated hazardous waste stream.[1]

    • Remove your lab coat and safety glasses.

    • Wash hands thoroughly with soap and water.[1]

  • Waste Disposal:

    • Solid Waste: All contaminated consumables (e.g., weighing boats, pipette tips, gloves) must be disposed of in a clearly labeled hazardous waste container.

    • Liquid Waste: Unused this compound solutions and solvent washes should be collected in a designated, sealed, and labeled hazardous liquid waste container.

    • All this compound waste must be disposed of through a licensed and certified hazardous waste disposal company, in accordance with all federal, state, and local environmental regulations.[1]

By strictly adhering to these safety protocols and procedures, researchers can confidently and safely handle this compound CE Phosphoramidite, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.